molecular formula C7H5N3OS B1331002 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol CAS No. 3690-46-8

5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Numéro de catalogue: B1331002
Numéro CAS: 3690-46-8
Poids moléculaire: 179.2 g/mol
Clé InChI: QBLWWQDTKCIRSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C7H5N3OS and its molecular weight is 179.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-pyridin-3-yl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-2-1-3-8-4-5/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLWWQDTKCIRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349760
Record name 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3690-46-8
Record name 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including potential antimicrobial, anticancer, and anti-inflammatory properties. This document outlines the synthetic pathway, detailed experimental protocols, and expected characterization data.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of nicotinic acid hydrazide (also known as nicotinohydrazide) from a nicotinic acid ester. The subsequent and final step is the cyclization of the hydrazide with carbon disulfide in a basic medium to yield the desired 1,3,4-oxadiazole-2-thiol.

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation Nicotinic_acid_ester Nicotinic acid ester Nicotinic_acid_hydrazide Nicotinic acid hydrazide Nicotinic_acid_ester->Nicotinic_acid_hydrazide Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Final_Product This compound Nicotinic_acid_hydrazide->Final_Product Ethanol, Reflux, then Acidification Carbon_disulfide Carbon disulfide (CS2) Potassium_hydroxide Potassium hydroxide (KOH)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Nicotinic Acid Hydrazide

This procedure outlines the formation of the key intermediate, nicotinic acid hydrazide, from methyl nicotinate.

Materials:

  • Methyl nicotinate

  • Hydrazine hydrate (80% solution)

  • Anhydrous ethanol

  • Methanol

Procedure:

  • In a 50 mL round-bottom flask, dissolve methyl nicotinate (e.g., 2.74 g, 20 mmol) in anhydrous ethanol (15 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Slowly add hydrazine hydrate (e.g., 30 mmol) dropwise to the solution. The formation of a white precipitate may be observed.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Filter the resulting solid precipitate and wash it with a small amount of cold ethanol.

  • Dry the collected white, needle-like crystals to obtain nicotinic acid hydrazide.[1]

Alternative Microwave-Assisted Synthesis:

  • In a microwave reactor vessel, combine methyl nicotinate (0.73 mmol) and hydrazine hydrate (0.35 mL, 7.29 mmol) in ethanol (0.3 mL).

  • Heat the mixture in a microwave reactor for 5 minutes at 150°C.

  • After cooling to room temperature, dilute the mixture with methanol (10 mL) and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography.[1]

Synthesis of this compound

This protocol describes the cyclization of nicotinic acid hydrazide to form the final product. This is a generalized procedure adapted from the synthesis of analogous 5-substituted-1,3,4-oxadiazole-2-thiols.[2][3][4]

Materials:

  • Nicotinic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (e.g., 0.01 mol) in ethanol (30 mL).

  • To this solution, add nicotinic acid hydrazide (e.g., 0.01 mol).

  • Cool the mixture in an ice bath and slowly add carbon disulfide (e.g., 0.015 mol) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Experimental_Workflow cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Oxadiazole Formation A Dissolve Methyl Nicotinate in Ethanol B Add Hydrazine Hydrate A->B C Stir at Room Temperature B->C D Filter and Wash Precipitate C->D E Dry Nicotinic Acid Hydrazide D->E F Dissolve KOH and Nicotinic Acid Hydrazide in Ethanol E->F Intermediate G Add Carbon Disulfide F->G H Reflux Reaction Mixture G->H I Concentrate and Precipitate in Water H->I J Acidify with HCl I->J K Filter, Wash, and Dry Product J->K L Recrystallize K->L

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

While specific experimental data for this compound is not extensively available in the cited literature, the following table presents expected and analogous data based on similar compounds, particularly the 4-pyridyl isomer. Researchers should perform their own analyses to confirm the identity and purity of the synthesized compound.

ParameterExpected/Analogous Data
Molecular Formula C₇H₅N₃OS
Molecular Weight 179.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point (°C) Data not available; for 5-(4-pyridinyl) isomer, derivatives have varying melting points. For instance, a piperidinium salt melts at 74-75°C.[5]
Yield (%) Typically in the range of 65-88% for this class of compounds.[2]

Spectroscopic Data:

TechniqueExpected Characteristic Peaks
FT-IR (KBr, cm⁻¹) ~3100-3000 (Ar-H stretching), ~2600-2550 (S-H stretching, indicative of thiol tautomer), ~1600 (C=N stretching), ~1550 (C=C stretching), ~1100 (C-O-C stretching of oxadiazole ring).[3]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons of the pyridine ring (multiplets and doublets in the range of 7.5-9.0 ppm), a broad singlet for the SH proton (typically downfield, >12 ppm).[3]
¹³C NMR (DMSO-d₆, δ ppm) Carbons of the pyridine ring (in the aromatic region 120-150 ppm), two distinct carbons for the oxadiazole ring (typically >150 ppm).[3]
Mass Spectrometry (m/z) Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological activities. While specific studies on the biological effects of this compound are limited in the reviewed literature, the presence of the pyridine and oxadiazole-thiol moieties suggests potential for various biological interactions.

Potential Activities:

  • Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated antibacterial and antifungal properties.[6]

  • Anticancer Activity: The 1,3,4-oxadiazole nucleus is a scaffold in several anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[7]

  • Anti-inflammatory Activity: Some compounds containing the 1,3,4-oxadiazole ring have shown anti-inflammatory effects.

Given the diverse activities of this class of compounds, the specific signaling pathways would be target-dependent. For instance, as an anticancer agent, it could potentially be involved in pathways related to apoptosis, cell cycle regulation, or inhibition of specific enzymes like kinases. As an antimicrobial agent, it might interfere with cell wall synthesis or other essential bacterial or fungal metabolic pathways. Further research is required to elucidate the specific mechanisms of action for this particular compound.

Biological_Activity cluster_activities Potential Biological Activities cluster_pathways Potential Signaling Pathway Interactions Core_Compound This compound Antimicrobial Antimicrobial Core_Compound->Antimicrobial Anticancer Anticancer Core_Compound->Anticancer Anti_inflammatory Anti_inflammatory Core_Compound->Anti_inflammatory Cell_Wall_Synthesis Bacterial/Fungal Cell Wall Synthesis Inhibition Antimicrobial->Cell_Wall_Synthesis Apoptosis_Induction Apoptosis Induction in Cancer Cells Anticancer->Apoptosis_Induction Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Anticancer->Enzyme_Inhibition

Caption: Potential biological activities and related signaling pathway interactions.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-established chemical transformations. While specific characterization and biological data for this particular isomer are not yet widely published, the information provided, based on analogous compounds, offers a strong starting point for researchers. The versatile 1,3,4-oxadiazole scaffold continues to be a promising area for drug discovery, and further investigation into this specific derivative is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data from closely related analogues to provide a broader context for researchers.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, a combination of computational predictions and data from analogous compounds can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Analogues

PropertyThis compound (Predicted/Computed)5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (Experimental)5-phenyl-1,3,4-oxadiazole-2-thiol (Experimental)
Molecular Formula C₇H₅N₃OSC₇H₅N₃OSC₈H₆N₂OS
Molecular Weight 179.20 g/mol 179.20 g/mol 178.21 g/mol
Melting Point Not available262-264 °CNot available
Boiling Point Not availableNot availableNot available
pKa Not availableNot availableNot available
LogP 1.42 (Computed)Not availableNot available
Topological Polar Surface Area (TPSA) 78.6 Ų (Computed)Not availableNot available
Solubility Not availableNot availableNot available

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established chemical transformation. The general synthetic route involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base, followed by acidification.

Experimental Protocol: General Synthesis

A common method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is as follows:

  • Formation of the Potassium Salt: To a solution of the corresponding acid hydrazide (1 equivalent) in ethanol, potassium hydroxide (1 equivalent) is added.

  • Reaction with Carbon Disulfide: Carbon disulfide (1.1 equivalents) is added dropwise to the solution at room temperature.

  • Reflux: The reaction mixture is then heated at reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Acidification: After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[1][2]

Characterization Data of Analogous Compounds

The structural confirmation of the synthesized compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data for analogous compounds.

Table 2: Spectroscopic Data for Analogous 1,3,4-Oxadiazole-2-thiols

Technique5-phenyl-1,3,4-oxadiazole-2-thiol[1]5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol[1]
IR (KBr, cm⁻¹) 2560 (S-H), 1554 (C=C), 1514 (C=N), 1108 (C-O)2569 (S-H), 1550 (C=C), 1530 (C=N), 1200 (C-O)
¹H NMR (DMSO-d₆, δ ppm) 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H)12.35 (s, 1H, SH), 7.28 (q, 1H, Ar-H), 8.02-8.08 (d, 1H, Ar-H), 8.42 (d, 1H, Ar-H), 8.66 (s, 1H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) 175.72, 158.66 (Oxadiazole C), 125.02-127.11 (Aromatic C)181.33, 164.51 (Oxadiazole C), 125.11-150.23 (Aromatic C)
Mass Spec (m/z) 178 (M⁺)223 (M⁺)

Experimental and Logical Workflows

Visualizing experimental and logical workflows is crucial for understanding the processes involved in the synthesis and evaluation of new chemical entities.

G General Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product start1 Nicotinic Hydrazide step1 Dissolve Hydrazide and KOH in Ethanol start1->step1 start2 Carbon Disulfide step2 Add Carbon Disulfide start2->step2 start3 Potassium Hydroxide start3->step1 step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Acidification with HCl step3->step4 step5 Filtration step4->step5 step6 Recrystallization step5->step6 product This compound step6->product

Caption: General synthetic workflow for this compound.

Biological Activity and Screening

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][3][4] The evaluation of a newly synthesized compound like this compound would typically follow a structured screening process.

G Biological Activity Screening Workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesized Compound purity Purity Assessment (e.g., HPLC, NMR) synthesis->purity antimicrobial Antimicrobial Assays (e.g., MIC) purity->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) purity->cytotoxicity enzyme Enzyme Inhibition Assays antimicrobial->enzyme Active cytotoxicity->enzyme Active pathway Signaling Pathway Analysis enzyme->pathway animal Animal Models of Disease pathway->animal

Caption: General workflow for the biological evaluation of a synthesized compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. While specific experimental data for this isomer is limited, this guide provides a framework for its synthesis and characterization based on established methods and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties and biological activities.

References

An In-Depth Technical Guide to Thiol-Thione Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, valued for its diverse biological activities including antibacterial, antifungal, and anti-inflammatory properties.[1] When substituted at the 2-position with a thiol group, these compounds exhibit thiol-thione tautomerism, a phenomenon that significantly influences their physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive technical overview of this tautomerism, detailing the experimental protocols used for its study, summarizing key quantitative data, and presenting the underlying chemical principles. Spectroscopic evidence from IR, NMR, and UV-Vis, supported by computational studies, consistently indicates that the thione form is the predominant tautomer in both solid and solution states.[2][3][4][5]

The Thiol-Thione Tautomeric Equilibrium

5-substituted-1,3,4-oxadiazole-2-thiols can exist in two interconverting isomeric forms: the thiol form and the thione form.[3] This dynamic equilibrium involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring.[4][5]

The equilibrium's position is influenced by factors such as the nature of the substituent at the 5-position, solvent polarity, and the physical state (solid vs. solution).[6] Evidence from numerous spectroscopic and computational studies suggests that the equilibrium heavily favors the more stable thione tautomer.[2][3][7]

Caption: Thiol-Thione Tautomeric Equilibrium in 1,3,4-Oxadiazoles.

Experimental Protocols and Characterization

The characterization of thiol-thione tautomerism relies on a combination of synthesis, spectroscopic analysis, and computational modeling.

General Synthesis Protocol

The most common method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of carboxylic acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent.[2][8]

Detailed Methodology:

  • Hydrazide Preparation: A substituted carboxylic acid is first converted to its corresponding ester, which is then treated with hydrazine hydrate to yield the acid hydrazide.[1]

  • Cyclization: The acid hydrazide (1 equivalent) is dissolved in absolute ethanol.

  • Potassium hydroxide (1 equivalent) and carbon disulfide (at least 2 equivalents) are added to the solution.[2]

  • The mixture is refluxed for several hours (typically 3 to 12 hours).[2][8]

  • The solvent is removed under reduced pressure.

  • The resulting solid is redissolved in water and acidified (e.g., with acetic acid or HCl) to precipitate the crude product.[8]

  • The final product is purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[8]

SynthesisWorkflow Start Substituted Carboxylic Acid Step1 Esterification (e.g., Methanol, H+) Start->Step1 Intermediate1 Carboxylic Ester Step1->Intermediate1 Step2 Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 Acid Hydrazide Step2->Intermediate2 Step3 Cyclization (CS2, KOH, Ethanol) Intermediate2->Step3 Product 5-Substituted-1,3,4- oxadiazole-2-thiol Step3->Product

Caption: General Synthesis Workflow for 1,3,4-Oxadiazole-2-thiols.

Spectroscopic Analysis

Spectroscopic methods are indispensable for identifying the predominant tautomeric form.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band for the C=S group and an N-H stretching band, coupled with the absence of a distinct S-H band, is strong evidence for the thione form.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the thione form is characterized by a deshielded proton signal corresponding to the N-H group, often appearing as a broad singlet above 12 ppm.[1] The thiol (S-H) proton, if present, would appear significantly more upfield.[9] In ¹³C NMR, the C=S carbon of the thione form exhibits a characteristic signal in the range of 175-187 ppm.[1][11]

  • UV-Visible (UV-Vis) Spectroscopy: This technique can be used to study the tautomeric equilibrium in solution. Thione tautomers, containing the C=S chromophore, typically show an n-π* transition absorption peak at longer wavelengths (300-400 nm).[12] In contrast, thiol tautomers exhibit a π-π* transition for the C=N group at wavelengths below 300 nm.[12] The observed spectra for 1,3,4-oxadiazole-2-thiols generally show absorbance in the thione region, confirming its predominance.[2][12]

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the relative stabilities of the tautomers.[2][7] These studies consistently show that the thione form is thermodynamically more stable than the thiol form, often by several kcal/mol.[3] These computational results are in strong agreement with experimental spectroscopic data.[2][7]

Quantitative Data Summary

The following tables summarize the characteristic spectroscopic data used to identify the tautomeric forms of 5-substituted-1,3,4-oxadiazole-2-thiols.

Table 1: General Characteristic IR Absorption Bands (cm⁻¹)

Functional Group Tautomeric Form Typical Wavenumber Range Reference
S-H (stretch) Thiol ~2500 - 2600 [1][9]
N-H (stretch) Thione ~3100 - 3400 [8]
C=N (stretch) Both ~1500 - 1650 [1][8]

| C=S (stretch) | Thione | ~1250 - 1350 |[8][9] |

Table 2: General Characteristic NMR Chemical Shifts (ppm)

Nucleus Group Tautomeric Form Typical Chemical Shift (δ) Reference
¹H N-H Thione 12.0 - 15.0 [1]
¹H S-H Thiol 3.2 - 3.9 [9]
¹³C C=S Thione 175 - 187 [1][11]

| ¹³C | C-S | Thiol | (Not typically reported) | |

Table 3: Spectroscopic Data for Select 5-Substituted-1,3,4-oxadiazole-2-thiols Data extracted from experimental characterization reported in the literature, confirming the thione structure.[1]

5-SubstituentIR (S-H), cm⁻¹IR (C=N), cm⁻¹¹H NMR (N-H), ppm¹³C NMR (C=S), ppm
4-Nitrophenyl2570153815.0178.21
Phenyl2560151412.33175.72
2-Furoyl2533152013.02175.77
4-Methoxybenzyl2523153512.48177.64
2-Phenethyl2550153312.68179.06

Conclusion

References

The Biological Potential of 1,3,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,3,4-oxadiazole scaffold has emerged as a privileged motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and the ability to participate in crucial hydrogen bonding interactions with various biological targets.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological potential, and mechanisms of action of 1,3,4-oxadiazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs. We will delve into the significant anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these compounds, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.

The 1,3,4-Oxadiazole Core: A Scaffold of Therapeutic Promise

The 1,3,4-oxadiazole is an aromatic heterocyclic compound with the molecular formula C₂H₂N₂O.[4] Its unique electronic and structural features, including the presence of a toxophoric -N=C-O- linkage, contribute to its diverse pharmacological profile.[5][6] This scaffold is present in several marketed drugs, such as the antiretroviral agent Raltegravir and the anticancer drug Zibotentan, highlighting its clinical significance.[7][8][9] The versatility of the 1,3,4-oxadiazole ring allows for substitution at the 2 and 5 positions, enabling the fine-tuning of physicochemical properties and biological activity.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides. This can be achieved through various synthetic routes.

General Synthetic Workflow

The following diagram illustrates a general and widely adopted synthetic pathway for preparing 2,5-disubstituted 1,3,4-oxadiazoles.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Schiff Base Formation (Optional) cluster_2 Step 3: Oxidative Cyclization cluster_3 Alternative Step 3: Dehydrative Cyclization Carboxylic Acid (R1-COOH) Carboxylic Acid (R1-COOH) Acylhydrazide (R1-CONHNH2) Acylhydrazide (R1-CONHNH2) Carboxylic Acid (R1-COOH)->Acylhydrazide (R1-CONHNH2) Hydrazine Hydrate Ester (R1-COOR') Ester (R1-COOR') Ester (R1-COOR')->Acylhydrazide (R1-CONHNH2) Hydrazine Hydrate Acid Chloride (R1-COCl) Acid Chloride (R1-COCl) Acid Chloride (R1-COCl)->Acylhydrazide (R1-CONHNH2) Hydrazine Hydrate Hydrazine Hydrate (NH2NH2·H2O) Hydrazine Hydrate (NH2NH2·H2O) Schiff Base (R1-CONH-N=CH-R2) Schiff Base (R1-CONH-N=CH-R2) Acylhydrazide (R1-CONHNH2)->Schiff Base (R1-CONH-N=CH-R2) Aldehyde 1,3,4-Oxadiazole (R1-C2N2O-R2) 1,3,4-Oxadiazole (R1-C2N2O-R2) Acylhydrazide (R1-CONHNH2)->1,3,4-Oxadiazole (R1-C2N2O-R2) Carboxylic Acid (R2-COOH) + Dehydrating Agent (e.g., POCl3) Aldehyde (R2-CHO) Aldehyde (R2-CHO) Schiff Base (R1-CONH-N=CH-R2)->1,3,4-Oxadiazole (R1-C2N2O-R2) Oxidizing Agent (e.g., I2, HgO) Carboxylic Acid (R2-COOH) Carboxylic Acid (R2-COOH) G cluster_0 Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκB IκB IKK->IκB Phosphorylates (Ser32) NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) Releases p65 p65 p50 p50 Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative->IKK Inhibits 1,3,4-Oxadiazole Derivative->p65 Inhibits Phosphorylation (Ser536)

References

The Genesis of Pyridine-Containing Oxadiazole Thiols: A Technical Guide to Their Initial Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the initial discovery and synthesis of pyridine-containing oxadiazole thiols, a class of heterocyclic compounds of significant interest to researchers, scientists, and professionals in drug development. This document details the foundational synthetic methodologies, presents key quantitative data in a structured format, and visualizes the core synthetic pathway.

Introduction

Pyridine-containing 1,3,4-oxadiazole-2-thiols are heterocyclic compounds characterized by a central 1,3,4-oxadiazole ring substituted with a pyridine ring and a thiol group. These scaffolds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their structural features, particularly the presence of the pyridine ring and the reactive thiol group, make them versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications.

The initial synthesis of this class of compounds is rooted in the broader discovery of methods to create 5-substituted-1,3,4-oxadiazole-2-thiols. The most prevalent and historically significant method involves the cyclization of a carboxylic acid hydrazide with carbon disulfide in a basic medium.[3][4] This robust and versatile reaction has been adapted to produce a wide array of derivatives, including those bearing the pyridine moiety.

Core Synthetic Pathway

The fundamental approach to synthesizing pyridine-containing oxadiazole thiols involves a two-step process starting from a pyridine carboxylic acid. The first step is the formation of the corresponding pyridine carboxylic acid hydrazide, which is then cyclized to form the desired 1,3,4-oxadiazole-2-thiol.

General Synthetic Scheme

The overall synthetic transformation can be depicted as follows:

G PyCOOH Pyridine Carboxylic Acid PyCOOMe Pyridine Carboxylic Acid Ester PyCOOH->PyCOOMe Esterification (e.g., SOCl2, MeOH) PyCONHNH2 Pyridine Carboxylic Acid Hydrazide PyCOOMe->PyCONHNH2 Hydrazinolysis (NH2NH2·H2O) Intermediate Dithiocarbazate Intermediate PyCONHNH2->Intermediate + CS2, KOH (Alcohol) Product 5-(Pyridyl)-1,3,4-oxadiazole-2-thiol Intermediate->Product Cyclization & Acidification (Heat, H+)

Caption: General synthesis of 5-(Pyridyl)-1,3,4-oxadiazole-2-thiols.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of pyridine-containing oxadiazole thiols, with a specific example for the 4-pyridyl isomer. The protocols for the 2- and 3-pyridyl isomers are analogous, starting from the corresponding picolinic acid hydrazide or nicotinic acid hydrazide.

Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

This protocol is adapted from established literature procedures.[5]

Step 1: Synthesis of Isonicotinohydrazide (Pyridine-4-carbohydrazide)

  • Esterification: A pyridine carboxylic acid, such as isonicotinic acid, is esterified. For example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid or by treatment with thionyl chloride followed by methanol.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate. The product, isonicotinohydrazide, typically precipitates upon cooling and can be purified by recrystallization.

Step 2: Cyclization to 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

  • Reaction Setup: Dissolve isonicotinohydrazide (0.05 mol) in ethanol (50 mL).

  • Addition of Reagents: To this solution, add potassium hydroxide (0.05 mol) followed by carbon disulfide (0.06 mol).

  • Reaction: The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After completion, the reaction mixture is cooled, and the solvent is partially evaporated. The residue is dissolved in water and filtered.

  • Acidification: The filtrate is acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent such as an ethanol-dioxane mixture to yield the pure 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of pyridine-containing oxadiazole thiols as reported in the literature.

CompoundStarting MaterialYield (%)Melting Point (°C)Reference
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiolIsonicotinohydrazide54279-280[5]
Piperidinium 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiolate5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol5174-75[6]

Reaction Mechanism

The formation of the 1,3,4-oxadiazole-2-thiol ring proceeds through a well-established mechanism.

G cluster_0 Mechanism of 1,3,4-Oxadiazole-2-thiol Formation Hydrazide Py-C(O)NHNH2 Intermediate1 Py-C(O)NHNH-C(S)S- K+ Hydrazide->Intermediate1 + CS2, KOH CS2 S=C=S KOH KOH Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-H2O) H2O H2O Intermediate1->H2O Product 5-(Pyridyl)-1,3,4-oxadiazole-2-thiol Intermediate2->Product Tautomerization & Acidification H2S H2S Intermediate2->H2S

Caption: Reaction mechanism for the formation of 5-(Pyridyl)-1,3,4-oxadiazole-2-thiol.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide in the presence of a base. This is followed by an intramolecular cyclization with the elimination of water to form a five-membered ring intermediate. Subsequent tautomerization and acidification yield the final 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol. The evolution of hydrogen sulfide gas is often observed during the reaction.[5]

Conclusion

The synthesis of pyridine-containing oxadiazole thiols is a well-established process, primarily relying on the cyclization of pyridine carboxylic acid hydrazides with carbon disulfide. This method has proven to be efficient and versatile for generating a variety of these heterocyclic compounds. While the initial discovery is part of the broader development of oxadiazole chemistry, the continued interest in these pyridine-containing analogs is driven by their significant potential in medicinal chemistry and drug development. Further research into their biological mechanisms of action is warranted to fully exploit their therapeutic potential.

References

Spectroscopic and Structural Elucidation of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed characterization of this molecule. While direct experimental data for this specific isomer is limited in published literature, this guide compiles available information on closely related analogues and provides expected spectroscopic characteristics.

Molecular Structure and Properties

Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in medicinal chemistry. The general protocol involves the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium. For the target molecule, nicotinic acid hydrazide would serve as the starting material.

General Experimental Protocol:

A mixture of nicotinic acid hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol is stirred until a clear solution is obtained. To this solution, carbon disulfide (1.5 equivalents) is added dropwise at room temperature. The reaction mixture is then refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product. The crude product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure this compound.

Spectroscopic Data

Due to the scarcity of published experimental data for this compound, the following tables provide a combination of expected values based on known spectroscopic data of analogous compounds, particularly the isomeric 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol and other 5-aryl-1,3,4-oxadiazole-2-thiols.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring and the thiol proton. The chemical shifts are influenced by the electronic environment and the solvent used.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
SH13.0 - 15.0singlet-
Py-H2~8.9singlet-
Py-H6~8.7doublet~4.5
Py-H4~8.2doublet~8.0
Py-H5~7.5doublet of doublets~8.0, 4.5

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C=S175 - 185
C-5 (oxadiazole)158 - 165
Py-C2~150
Py-C6~148
Py-C4~135
Py-C3~125
Py-C5~123
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (thione tautomer)3100 - 3300Medium
S-H stretch (thiol tautomer)2550 - 2600Weak
C=N stretch (ring)1600 - 1650Strong
C=C stretch (aromatic)1450 - 1580Medium-Strong
C-O-C stretch (ring)1020 - 1250Strong
C=S stretch1100 - 1200Medium
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Parameter Value
Molecular Formula C₇H₅N₃OS
Molecular Weight 179.20 g/mol
Expected [M+H]⁺ 180.02

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Analysis start Nicotinic Acid Hydrazide + CS₂ reaction Cyclization Reaction start->reaction KOH, Ethanol, Reflux workup Acidification & Purification reaction->workup product This compound workup->product nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General workflow for synthesis and analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound based on established chemical principles and data from analogous structures. While direct experimental data remains to be fully reported in the literature, the information presented here serves as a valuable resource for researchers working with this and related heterocyclic compounds. Further experimental investigation is encouraged to build upon this foundational knowledge.

Structural Analogues of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol: A Technical Guide to Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the structural analogues of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, providing a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,3,4-oxadiazole ring system has garnered significant attention due to its metabolic stability and ability to participate in various biological interactions. When functionalized with a pyridyl moiety and a thiol group, as in this compound, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The pyridine ring, a common feature in many bioactive molecules, can modulate the physicochemical properties and target-binding interactions of the parent compound. The thiol group provides a handle for further chemical modification and can also play a crucial role in the molecule's mechanism of action, often existing in tautomeric equilibrium with the thione form.[3]

This guide explores the structural analogues of this compound, with a particular focus on the impact of substituting the pyridin-3-yl group with other pyridyl isomers (e.g., pyridin-2-yl and pyridin-4-yl) and modifications at the thiol position.

Synthesis of this compound and its Analogues

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common and efficient method involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[3][4]

General Synthetic Workflow

The general synthetic route to this compound is depicted below. This workflow is adaptable for the synthesis of various structural analogues by starting with the corresponding acid hydrazide.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation A Nicotinic acid B Nicotinohydrazide A->B SOCl2, MeOH then H2NNH2.H2O, EtOH, Reflux C This compound B->C CS2, KOH, EtOH, Reflux then Acidification

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

2.2.1. Synthesis of Nicotinohydrazide

  • To a stirred solution of nicotinic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure to yield the methyl nicotinate.

  • The crude methyl nicotinate is dissolved in ethanol, and hydrazine hydrate (2 equivalents) is added.

  • The mixture is refluxed for 8-12 hours.

  • Upon cooling, the precipitated nicotinohydrazide is filtered, washed with cold ethanol, and dried under vacuum.

2.2.2. Synthesis of this compound

  • A solution of nicotinohydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol is prepared.

  • Carbon disulfide (1.5 equivalents) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained for 10-16 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The resulting solid is dissolved in water and filtered.

  • The filtrate is acidified with a dilute solution of hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol to afford pure this compound.

Biological Activities of Structural Analogues

Structural analogues of this compound have been reported to exhibit a range of biological activities, with anticancer and antimicrobial properties being the most prominent. The position of the nitrogen atom in the pyridine ring and substitutions on the thiol group significantly influence the biological efficacy of these compounds.

Anticancer Activity

Derivatives of 5-pyridyl-1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[5] One of the key mechanisms of action is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[6]

Table 1: Anticancer Activity of Selected 5-Pyridyl-1,3,4-oxadiazole Analogues

Compound IDR-Group (Substitution on Thiol)Cancer Cell LineIC50 (µM)Reference
1 H (5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol)--[5]
2a -CH2-CO-NH-(substituted phenyl)NUGC (Gastric)0.021[7]
2b -CH2-CO-NH-(substituted phenyl)WI38 (Normal Fibroblast)>10[7]
3 Substituted benzylideneHeLa (Cervical)-[8]
4 3-trifluoromethyl-piperazineHepG2 (Liver)More effective than 5-fluorouracil[5]
5 -HepG2 (Liver), MCF7 (Breast), SW1116 (Colorectal), BGC823 (Stomach)Stronger than 5-fluorouracil[5]

3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 24, 48, or 72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

The 1,3,4-oxadiazole-2-thiol scaffold is also a well-known pharmacophore for antimicrobial agents. Analogues of this compound have shown activity against a range of bacteria and fungi.[9]

Table 2: Antimicrobial Activity of Selected 5-Pyridyl-1,3,4-oxadiazole Analogues

Compound IDR-Group (Substitution on Thiol)MicroorganismMIC (µg/mL)Reference
6 H (5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol)M. tuberculosis H37Rv>90% inhibition at 6.25[10]
7 N-dodecyl (on 2-amino group)M. tuberculosis4-8 µM[11]
8 N-decyl (on 2-amino group)M. kansasii8-16 µM[11]
9 4-fluorophenylE. coli-[11]
10 4-fluorophenylS. pneumoniaeStronger than ampicillin[11]

3.2.1. Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific turbidity, typically corresponding to a concentration of 10⁵ to 10⁶ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action: Signaling Pathways

The biological activities of 5-pyridyl-1,3,4-oxadiazole analogues are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Many 1,3,4-oxadiazole derivatives have been shown to inhibit the kinase activity of VEGFR-2, thereby blocking these downstream pathways.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras STAT3 STAT3 VEGFR2->STAT3 Oxadiazole 5-Pyridyl-1,3,4-oxadiazole Analogue Oxadiazole->VEGFR2 Inhibits Autophosphorylation Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-pyridyl-1,3,4-oxadiazole analogues.

Modulation of EGFR and STAT3 Signaling

In addition to VEGFR-2, some 1,3,4-oxadiazole derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is another receptor tyrosine kinase that plays a critical role in cell proliferation and survival, and its dysregulation is implicated in many cancers.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of upstream kinases like VEGFR-2 and EGFR can lead to the downstream inactivation of STAT3.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Oxadiazole 5-Pyridyl-1,3,4-oxadiazole Analogue Oxadiazole->EGFR Inhibits STAT3 STAT3 Oxadiazole->STAT3 Inhibits Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression Akt Akt PI3K->Akt Akt->GeneExpression JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->GeneExpression

Caption: Modulation of EGFR and STAT3 signaling pathways.

Conclusion

The this compound scaffold and its structural analogues represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further development. This technical guide has provided a consolidated resource for researchers, summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing the intricate signaling pathways through which these compounds exert their effects. Future research should focus on elucidating the structure-activity relationships in more detail, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in in vivo models. The continued exploration of this versatile chemical scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

The Pharmacological Potential of 1,3,4-Oxadiazole Scaffolds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole scaffold, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, attributed to the ring's metabolic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester groups. This technical guide provides a comprehensive overview of the significant pharmacological activities of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways and experimental workflows are presented to support researchers and drug development professionals in this promising field.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2] These mechanisms include the inhibition of crucial enzymes and growth factors involved in cancer progression.[3][4]

A key target for many 1,3,4-oxadiazole-based compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and differentiation.[5] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain 1,3,4-oxadiazole derivatives have been shown to be potent EGFR inhibitors, thereby blocking downstream signaling pathways.[6][7]

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative->P Inhibits PI3K PI3K P->PI3K Ras Ras P->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

The cytotoxic effects of 1,3,4-oxadiazole derivatives have been quantified against various cancer cell lines, with IC50 values often in the low micromolar to nanomolar range, indicating high potency.[8][9]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4h A549 (Lung)<0.14[8][9]
4i A549 (Lung)1.59[8][9]
4l A549 (Lung)1.80[8][9]
Cisplatin (Standard) A549 (Lung)4.98[8][9]
4g C6 (Glioma)8.16[8][9]
4h C6 (Glioma)13.04[8][9]
AMK OX-8 HeLa (Cervical)35.29[10]
AMK OX-10 HeLa (Cervical)5.34[10]
AMK OX-12 HeLa (Cervical)32.91[10]
AMK OX-8 A549 (Lung)25.04[10]
AMK OX-9 A549 (Lung)20.73[10]
AMK OX-11 A549 (Lung)45.11[10]
AMK OX-12 A549 (Lung)41.92[10]
Compound 15 MCF-7 (Breast)2.13 µg/mL[5]
Compound 15 HepG2 (Liver)1.63 µg/mL[5]
Doxorubicin (Standard) HepG2 (Liver)1.62 µg/mL[5]
Compound 8v K-562 (Leukemia)1.95[7]
Compound 8v Jurkat (Leukemia)2.36[7]
Compound 8v KG-1a (Leukemia)3.45[7]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[11][12] 1,3,4-oxadiazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[13][14] Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with biofilm formation.[15][16]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
OZE-I Staphylococcus aureus4-16[15]
OZE-II Staphylococcus aureus4-16[15]
OZE-III Staphylococcus aureus8-32[15]
Nalidixic Acid Hybrid (1) Pseudomonas aeruginosaStronger than Ciprofloxacin[14]
Nalidixic Acid Hybrid (1) Staphylococcus aureusComparable to Amoxicillin[14]
Benzodiazepine Hybrid (6) Pseudomonas aeruginosaStronger than Ampicillin[14]
Benzodiazepine Hybrid (6) Staphylococcus aureusStronger than Ampicillin[14]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several 1,3,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory properties.[17][18] The primary mechanism often involves the inhibition of pro-inflammatory enzymes or the suppression of inflammatory mediators. The anti-inflammatory activity of these compounds is frequently evaluated using the carrageenan-induced rat paw edema model, where the reduction in paw swelling is measured over time.

Compound/Derivative% Inhibition of EdemaReference
C4 Good response[17]
C7 Good response[17]
Indomethacin (Standard) -[17]
3e Moderate[18]
3f Moderate[18]
3i Moderate[18]
Diclofenac Sodium (Standard) -[18]

Experimental Protocols

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A general and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).[19]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Acylhydrazide Acylhydrazide Mixing Mixing Acylhydrazide->Mixing Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Mixing Reflux Reflux Mixing->Reflux Add POCl3 Pour_on_Ice Pour_on_Ice Reflux->Pour_on_Ice Neutralization Neutralization Pour_on_Ice->Neutralization Filtration Filtration Neutralization->Filtration Crystallization Crystallization Filtration->Crystallization Product 2,5-Disubstituted 1,3,4-Oxadiazole Crystallization->Product

Materials:

  • Acylhydrazide (1 equivalent)

  • Carboxylic acid (1.2 equivalents)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate

  • Round-bottomed flask

  • Stirring apparatus

  • Heating mantle/oil bath

Procedure:

  • To a solution of acylhydrazide in a round-bottomed flask, add the carboxylic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3 mL) to the reaction mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 10 minutes.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][20][21][22][23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplate

  • 1,3,4-Oxadiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[13][20]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[22]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[24][25][26]

Materials:

  • Bacterial or fungal strain of interest

  • Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri plates

  • Sterile cork borer (6-8 mm diameter)

  • 1,3,4-Oxadiazole test compounds

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve compounds)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.[24]

  • Well Creation: Aseptically punch wells with a sterile cork borer in the inoculated agar.[25]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[25]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly valuable pharmacophore in the development of new therapeutic agents. The diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight the significant potential of this heterocyclic core. The data and protocols presented in this guide are intended to facilitate further research and development of novel 1,3,4-oxadiazole derivatives with improved efficacy and safety profiles. Future work should continue to explore the vast chemical space around this scaffold and elucidate the detailed molecular mechanisms underlying its broad spectrum of biological activities.

References

A Technical Guide to the Preliminary In-Vitro Screening of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold, often considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities.[1][2] Derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[1][3][4] This guide presents a comprehensive framework for the preliminary in-vitro evaluation of a specific analogue, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. The inclusion of a pyridine ring and a thiol group suggests a high potential for multifaceted biological interactions. This document provides field-proven, step-by-step protocols for a tripartite screening cascade—assessing anticancer, antimicrobial, and antioxidant activities—to thoroughly characterize the compound's initial biological profile and guide future drug development efforts.

Synthesis and Characterization of the Test Article

A robust and reproducible synthesis is the foundation of any screening campaign. The proposed synthesis of this compound is based on a well-established cyclization reaction.[5][6]

Causality of Experimental Choice: This two-step process is efficient and widely documented for creating the 1,3,4-oxadiazole-2-thiol core. It begins with the formation of a key intermediate, nicotinic acid hydrazide (isonicotinohydrazide's isomer), which is then cyclized using carbon disulfide. The basic conditions facilitate the nucleophilic attack and subsequent ring closure to yield the desired thiol tautomer.[5][7]

Detailed Synthesis Protocol

Step 1: Synthesis of Nicotinic Acid Hydrazide

  • To a stirred solution of methyl nicotinate (1 equivalent) in ethanol (10 volumes), add hydrazine hydrate (80% solution, 1.5 equivalents).

  • Reflux the reaction mixture for 6-8 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Allow the concentrated solution to cool, promoting crystallization of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • Dissolve nicotinic acid hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol (15 volumes).

  • Cool the solution in an ice bath and add carbon disulfide (1.5 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then reflux for 10-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and reduce the solvent volume under vacuum.

  • Dissolve the residue in cold water and acidify to pH 5-6 with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure compound.

Workflow and Characterization

The synthesized compound's identity and purity must be rigorously confirmed using spectroscopic methods before biological screening.[6][8]

G cluster_synthesis Synthesis Workflow cluster_characterization Structural Confirmation MethylNicotinate Methyl Nicotinate + Hydrazine Hydrate Reflux1 Reflux in Ethanol MethylNicotinate->Reflux1 Hydrazide Nicotinic Acid Hydrazide Reflux1->Hydrazide CS2 KOH, CS2, Ethanol Hydrazide->CS2 Reflux2 Reflux CS2->Reflux2 Acidify Acidification (HCl) Reflux2->Acidify Product 5-(pyridin-3-yl)-1,3,4- oxadiazole-2-thiol Acidify->Product FTIR FTIR Spectroscopy Product->FTIR NMR 1H & 13C NMR Product->NMR MS Mass Spectrometry Product->MS

Caption: Synthesis and Characterization Workflow.

Expected Characterization Data:

  • FTIR (KBr, cm⁻¹): Appearance of a C=N stretching band (approx. 1530-1570), disappearance of hydrazide C=O and NH₂ bands, and presence of a broad S-H stretch (approx. 2500-2600).[8]

  • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the pyridine ring protons and a broad singlet for the SH proton (approx. 11.0-13.0 ppm).[6]

  • Mass Spectrometry (EI-MS): A molecular ion peak (M+) corresponding to the calculated mass of C₇H₅N₃OS.

Preliminary In-Vitro Screening Strategy

The known biological profile of the 1,3,4-oxadiazole scaffold mandates a multi-faceted preliminary screening approach.[3][8][9] This guide proposes a parallel screening cascade to efficiently assess the compound's potential in three key therapeutic areas.

G cluster_screens In-Vitro Screening Cascade TestArticle Test Article: 5-(pyridin-3-yl)-1,3,4- oxadiazole-2-thiol Anticancer Anticancer Screening TestArticle->Anticancer Antimicrobial Antimicrobial Screening TestArticle->Antimicrobial Antioxidant Antioxidant Screening TestArticle->Antioxidant Cytotoxicity Cytotoxicity (MTT Assay) Anticancer->Cytotoxicity MIC MIC Assay Antimicrobial->MIC DPPH DPPH Assay Antioxidant->DPPH Apoptosis Apoptosis (Flow Cytometry) Cytotoxicity->Apoptosis

Caption: High-Level In-Vitro Screening Cascade.

Anticancer Activity Screening

Expertise & Experience: The 1,3,4-oxadiazole nucleus is a core component of numerous compounds investigated for anti-proliferative effects.[10][11] These effects are often mediated by the inhibition of critical cellular targets like kinases, histone deacetylases (HDAC), or telomerase, or by targeting key signaling pathways such as NF-κB.[12][13][14] Therefore, an initial broad cytotoxicity screen against a panel of diverse cancer cell lines is the logical first step.

Protocol: Cytotoxicity Assessment (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation. Its principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[15]

  • Cell Seeding: Seed cancer cells (e.g., A549-lung, MCF-7-breast, HepG2-liver) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[3][10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Presentation: Sample IC₅₀ Values (µM)

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)
Test ArticleResultResultResult
Doxorubicin (Std.)0.050.080.12
Protocol: Apoptosis Assessment (Annexin V-FITC/PI Staining)

Trustworthiness: If the MTT assay reveals significant cytotoxicity, it is crucial to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to differentiate between apoptosis and necrosis.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

G cluster_membrane Cell Membrane State cluster_staining Staining Profile Untreated Untreated Cell Apoptotic Early Apoptotic Cell Untreated->Apoptotic PS translocates to outer leaflet LiveStain Annexin V (-) PI (-) Untreated->LiveStain Necrotic Late Apoptotic / Necrotic Cell Apoptotic->Necrotic Membrane loses integrity EarlyApopStain Annexin V (+) PI (-) Apoptotic->EarlyApopStain LateApopStain Annexin V (+) PI (+) Necrotic->LateApopStain

Caption: Principle of Annexin V / PI Apoptosis Assay.

Antimicrobial Activity Screening

Authoritative Grounding: The 1,3,4-oxadiazole-2-thiol moiety is a known pharmacophore for antimicrobial activity.[8][16] A pyridyl-substituted analogue, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, has been explicitly reported to inhibit the growth of Escherichia coli and Staphylococcus epidermidis.[17] This provides a strong, authoritative basis for screening the pyridin-3-yl isomer against representative Gram-positive and Gram-negative bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Inoculation: Add the prepared bacterial inoculum to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Sample MIC Values (µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)
Test ArticleResultResult
Ciprofloxacin (Std.)0.50.015

Antioxidant Activity Screening

Rationale: Oxidative stress is a key pathogenic factor in numerous diseases.[9] Many heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have been reported to possess antioxidant properties by scavenging free radicals.[19][20] The DPPH assay is a rapid, simple, and widely accepted method for the initial screening of a compound's radical scavenging ability.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which results in the reduction of the deep violet DPPH solution to the pale yellow hydrazine, a change that can be measured spectrophotometrically.[21][22]

  • Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound (or a standard like Ascorbic acid) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Data Analysis: Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Sample Antioxidant Activity (IC₅₀ in µM)

CompoundDPPH Scavenging IC₅₀ (µM)
Test ArticleResult
Ascorbic Acid (Std.)25.4

Conclusion and Future Directions

This technical guide outlines a validated, multi-pronged strategy for the initial in-vitro characterization of this compound. The data generated from these anticancer, antimicrobial, and antioxidant screens will provide a crucial first look at the compound's biological potential.

Positive results in any of these assays would warrant further investigation. For instance, significant anticancer activity would justify broader cell line screening and mechanistic studies into specific kinase inhibition or cell cycle effects. Potent antimicrobial activity would lead to testing against resistant strains and determining the mode of action (bacteriostatic vs. bactericidal). Strong antioxidant potential could prompt further evaluation in cell-based oxidative stress models. The collective results will form a solid foundation for subsequent hit-to-lead optimization and further development of this promising chemical scaffold.

References

Methodological & Application

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for a highly efficient, one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The featured method utilizes a copper-catalyzed dual oxidation reaction between arylacetic acids and hydrazides. This approach offers several advantages, including the avoidance of expensive ligands, high product yields, and operational simplicity, making it a valuable methodology in medicinal chemistry and drug discovery for the synthesis of this important heterocyclic scaffold.[1][2]

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Traditional multi-step syntheses of 2,5-disubstituted 1,3,4-oxadiazoles often involve harsh reaction conditions, toxic reagents, and lengthy procedures.[1] One-pot methodologies streamline the synthesis, reduce waste, and improve overall efficiency. The protocol detailed below is based on a copper-catalyzed reaction that proceeds via an oxidative decarboxylation of an arylacetic acid followed by the oxidative functionalization of an imine C-H bond, using oxygen as the terminal oxidant.[1][2]

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis

This protocol is adapted from a method developed by Reddy et al.[1][2]

Materials:

  • Hydrazide (e.g., benzohydrazide) (0.7 mmol, 1.0 equiv)

  • Arylacetic acid (e.g., phenylacetic acid) (0.7 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.14 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (0.35 mmol, 0.5 equiv)

  • N,N-Dimethylformamide (DMF) (2.0 mL)

  • Oxygen (balloon)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the hydrazide (0.7 mmol), arylacetic acid (0.7 mmol), copper(I) iodide (20 mol%), and potassium carbonate (0.5 equiv).

  • Evacuate the tube and backfill with oxygen gas (this can be repeated 2-3 times). An oxygen-filled balloon is then fitted to the tube.

  • Add N,N-dimethylformamide (2.0 mL) to the reaction mixture.

  • Place the sealed reaction tube in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Data Presentation

The following table summarizes the yields for the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles using the described copper-catalyzed one-pot protocol.

EntryHydrazide (R¹)Arylacetic Acid (R²)ProductYield (%)
1PhenylPhenyl2,5-Diphenyl-1,3,4-oxadiazole92
24-MethylphenylPhenyl2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole89
34-MethoxyphenylPhenyl2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole85
44-ChlorophenylPhenyl2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole88
5Phenyl4-Methylphenyl2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole86
6Phenyl4-Methoxyphenyl2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole82
7Phenyl4-Chlorophenyl2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole84

Data adapted from Reddy et al., ACS Omega 2022.[2]

Visualizations

Experimental Workflow Diagram

One_Pot_Oxadiazole_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Hydrazide, Arylacetic Acid, CuI, K₂CO₃ evacuate Evacuate and Backfill with Oxygen reagents->evacuate add_solvent Add DMF evacuate->add_solvent heat Heat at 120°C for 4 hours add_solvent->heat cool Cool to RT heat->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Pure 2,5-Disubstituted 1,3,4-Oxadiazole purify->product

Caption: Workflow for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Proposed Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism cluster_cycle1 Oxidative Decarboxylation cluster_cycle2 Condensation & Oxidative Cyclization start_acid Arylacetic Acid + Cu(I) intermediate1 Copper(II) Intermediate start_acid->intermediate1 Oxidation decarboxylation Decarboxylation intermediate1->decarboxylation aldehyde In situ Aldehyde Formation decarboxylation->aldehyde hydrazone N-Acyl Hydrazone aldehyde->hydrazone Condensation hydrazide Hydrazide hydrazide->hydrazone imine_ox Imine C-H Oxidation (Cu-catalyzed) hydrazone->imine_ox cyclization Intramolecular Cyclization imine_ox->cyclization oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole cyclization->oxadiazole

Caption: Proposed mechanism for the copper-catalyzed synthesis of 1,3,4-oxadiazoles.

Conclusion

The described one-pot synthesis provides an efficient and practical route to a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles. The use of an inexpensive copper catalyst and molecular oxygen as the oxidant makes this method both cost-effective and environmentally benign. This protocol is highly applicable for the generation of oxadiazole-based libraries for drug discovery and development programs.

References

Application of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered considerable attention due to their diverse and potent biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] The compound 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol belongs to this promising class of molecules. While extensive research on this specific isomer is ongoing, studies on closely related analogs, such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol and other derivatives, have demonstrated significant antimicrobial potential.[4][5]

These application notes provide a comprehensive overview of the methodologies to assess the antimicrobial efficacy of this compound, leveraging data from its closely related isomers and derivatives to illustrate its potential. The primary applications of this compound in a research setting include:

  • Screening for antibacterial and antifungal activity: Initial evaluation against a panel of clinically relevant bacterial and fungal strains to determine its spectrum of activity.

  • Determination of minimum inhibitory concentration (MIC): Quantifying the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Investigation of the mechanism of action: Elucidating the molecular pathways through which the compound exerts its antimicrobial effects.

The thione-thiol tautomerism of the 1,3,4-oxadiazole-2-thiol ring is a key structural feature that is often associated with its biological activity. The presence of the pyridine ring can also influence its solubility, cell permeability, and interaction with biological targets.

Quantitative Antimicrobial Data

While specific data for this compound is not extensively available in the public domain, the following tables summarize the antimicrobial activity of closely related compounds to provide a benchmark for its potential efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliNot Specified8[4]
Staphylococcus epidermidisNot Specified4[4]

Table 2: Zone of Inhibition for Derivatives of N-(5-(Pyridin-2-yl)-1,3,4-Oxadiazol-2-yl)amine at 100 µg/mL

Compound DerivativeStaphylococcus aureus (mm)Escherichia coli (mm)Reference
Derivative 3a-8[3]
Derivative 3b11-[3]
Derivative 3c14-[3]
Derivative 3d1710[3]

Note: The data presented is for isomeric and derivative compounds and should be used as a reference for the potential activity of this compound.

Experimental Protocols

Detailed protocols for two standard antimicrobial susceptibility testing methods are provided below. These can be adapted for the evaluation of this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (this compound) stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or the solvent used for the test compound)

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6-8 mm diameter)

  • Test compound stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic

  • Negative control (solvent)

  • Sterile swabs

Procedure:

  • Plate Preparation:

    • Using a sterile swab, evenly spread the standardized bacterial inoculum over the entire surface of an MHA plate.

    • Allow the plate to dry for a few minutes.

  • Well Creation:

    • Aseptically create wells in the agar using a sterile cork borer.

  • Application of Test Substance:

    • Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Putative Signaling Pathway of Antimicrobial Action

The precise mechanism of action for this compound is yet to be fully elucidated. However, based on studies of related 1,3,4-oxadiazole derivatives, a plausible mechanism involves the inhibition of key bacterial enzymes essential for survival. One such target is DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, transcription, and repair.[1] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death.

G Compound This compound CellEntry Bacterial Cell Wall Penetration Compound->CellEntry DNAGyrase DNA Gyrase (Topoisomerase II) CellEntry->DNAGyrase Inhibition DNAReplication DNA Replication & Transcription DNAGyrase->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath Disruption

Caption: Putative mechanism of action via DNA gyrase inhibition.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for evaluating the antimicrobial properties of a test compound.

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis CompoundPrep Prepare Test Compound Stock Solution BrothDilution Broth Microdilution (MIC Determination) CompoundPrep->BrothDilution AgarDiffusion Agar Well Diffusion (Zone of Inhibition) CompoundPrep->AgarDiffusion InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->BrothDilution InoculumPrep->AgarDiffusion MIC_Value Determine MIC Value BrothDilution->MIC_Value ZoneMeasure Measure Inhibition Zone AgarDiffusion->ZoneMeasure

Caption: General workflow for antimicrobial susceptibility testing.

References

Method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols from acylhydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-substituted-1,3,4-oxadiazole-2-thiol moiety is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities including antifungal, antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The presence of the 2-thiol group, in particular, is known to enhance these biological effects.[1] This document provides a detailed protocol for the synthesis of these valuable compounds from readily available acylhydrazides. The primary synthetic route involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, which leads to the formation of a dithiocarbazate intermediate that subsequently cyclizes to form the desired 1,3,4-oxadiazole ring.[2][3][4] This method is widely used due to its reliability and good to excellent yields.[2][3]

General Reaction Scheme: The overall synthetic pathway involves the cyclization of an acylhydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent. The resulting product exists in a thiol-thione tautomeric equilibrium, though one form often predominates.[2][3][4]

acylhydrazide R-C(=O)NHNH₂ Acylhydrazide reagents + CS₂ + KOH / Ethanol acylhydrazide->reagents product 5-Substituted-1,3,4-oxadiazole-2-thiol reagents->product

Caption: General reaction for oxadiazole-2-thiol synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol describes the standard method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols using conventional heating. The procedure is based on the well-established reaction of acylhydrazides with carbon disulfide and potassium hydroxide in ethanol.[1][5]

Materials:

  • Substituted Acylhydrazide (1.0 eq)

  • Carbon Disulfide (CS₂) (approx. 0.9 - 1.5 eq)

  • Potassium Hydroxide (KOH) (approx. 0.5 - 1.0 eq)

  • Absolute Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the starting acylhydrazide (e.g., 0.038 mol) in absolute ethanol.[1]

  • Addition of Reagents: To the stirred solution, add carbon disulfide (e.g., 0.034 mol), followed by the dropwise addition of an aqueous solution of potassium hydroxide (e.g., 0.019 mol in 20 mL water).[1]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for a period of 3 to 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of approximately 5-6.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as aqueous ethanol, to yield the pure 5-substituted-1,3,4-oxadiazole-2-thiol.[1]

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Ultrasound-Assisted One-Pot Synthesis

This protocol offers a green chemistry approach, utilizing ultrasound irradiation to accelerate the reaction, often with reduced solvent usage and shorter reaction times.[6]

Materials:

  • Aryl Hydrazide (1.0 eq)

  • Carbon Disulfide (CS₂) (1.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ultrasound bath

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the aryl hydrazide and carbon disulfide in a 1:1 molar ratio.[6]

  • Solvent Addition: Add a few drops of DMF as a catalyst and solvent medium.[6]

  • Ultrasonication: Place the vessel in an ultrasound bath and irradiate the mixture at a specified temperature (e.g., 50-60 °C) for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. Add cold water to the reaction mixture to precipitate the product.

  • Filtration and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Drying and Characterization: Dry the final product and characterize it by standard spectroscopic methods.

Data Presentation

Table 1: Reaction Data for Selected 5-Substituted-1,3,4-Oxadiazole-2-thiols

This table summarizes the reaction conditions and physical data for a series of synthesized compounds based on the conventional protocol.

Compound IDSubstituent (R)Molar Ratio (Hydrazide:CS₂:KOH)Reaction Time (h)Yield (%)Melting Point (°C)Reference
3a 4-Nitrophenyl1 : 0.89 : 0.5885211-213[1]
3b 4-Chlorophenyl1 : 1.05 : 0.6879192-194[1]
3c 4-Methylphenyl1 : 1.14 : 0.64881179-181[1]
3d 4-Methoxyphenyl1 : 1.08 : 0.6883199-201[1]
3h 2-Phenethyl1 : 1.08 : 0.6875110-112[1]
Table 2: Spectroscopic Data for a Representative Compound

Compound: 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (3a )[1]

SpectroscopyCharacteristic Peaks/Shifts
IR (KBr, νₘₐₓ, cm⁻¹) 2570 (S-H), 1580 (C=C, aromatic), 1538 (C=N), 1009 (C-O)
¹H NMR (DMSO-d₆, δ, ppm) 15.0 (s, 1H, SH), 8.10-8.12 and 8.37-8.38 (dd, 4H, Ar-H)
¹³C NMR (DMSO-d₆, δ, ppm) 178.21 (C-2, Thione), 159.42 (C-5, Oxadiazole), 128.02, 127.91, 125.04, 149.59 (Aromatic C)
MS (m/z) Expected molecular ion peaks observed

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to final product characterization.

start Start: Acylhydrazide + CS₂ + KOH dissolve 1. Dissolve in Absolute Ethanol start->dissolve reflux 2. Reflux Reaction (3-8 hours) dissolve->reflux workup 3. Concentrate and Acidify with HCl reflux->workup filter 4. Filter and Wash with Cold Water workup->filter purify 5. Recrystallize from Aqueous Ethanol filter->purify product Pure 5-Substituted-1,3,4- oxadiazole-2-thiol purify->product characterize 6. Spectroscopic Characterization (NMR, IR, MS) product->characterize

Caption: Workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Logical Reaction Pathway

This diagram outlines the key chemical transformations occurring during the synthesis.

cluster_start acylhydrazide Acylhydrazide R-C(=O)NHNH₂ intermediate Potassium Dithiocarbazate Intermediate acylhydrazide->intermediate Nucleophilic attack cs2 Carbon Disulfide (CS₂) cs2->intermediate base Base (KOH) base->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization oxadiazole 5-Substituted-1,3,4- oxadiazole-2-thiolate cyclization->oxadiazole acidification Acidification (H⁺) oxadiazole->acidification final_product Final Product: Thiol-Thione Tautomers acidification->final_product

Caption: Key steps in the formation of the 1,3,4-oxadiazole-2-thiol ring.

References

Application Notes and Protocols for Utilizing 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic analysis of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant potential in anticancer drug design. The protocols outlined below are foundational for assessing its efficacy and understanding its mode of action.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds have been reported to exert their anticancer effects through various mechanisms, such as the inhibition of growth factor receptors (e.g., EGFR, VEGFR-2), enzymes (e.g., telomerase, histone deacetylases), and tubulin polymerization.[3][4][5] The incorporation of a pyridine ring, as in this compound, can further enhance these activities.

This document provides detailed protocols for the chemical synthesis and biological evaluation of this compound to facilitate its investigation as a potential anticancer agent.

Chemical Synthesis

A general and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification.[1][2] This protocol is adapted for the specific synthesis of this compound starting from nicotinohydrazide.

Synthesis Workflow

G cluster_0 Step 1: Formation of Potassium Dithiocarbazinate cluster_1 Step 2: Cyclization to Oxadiazole Ring cluster_2 Step 3: Acidification and Purification A Nicotinohydrazide D Potassium 3-nicotinoyldithiocarbazinate (Intermediate) A->D Reacts with B Carbon Disulfide B->D C Potassium Hydroxide (in Ethanol) C->D In presence of E Potassium 3-nicotinoyldithiocarbazinate D->E G 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiolate E->G Cyclizes in F Water (Reflux) F->G H 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiolate G->H J Crude Product H->J Acidified with I Dilute HCl I->J K Recrystallization (e.g., from Ethanol) J->K Purified by L Pure this compound K->L

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Nicotinohydrazide

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of Potassium 3-nicotinoyldithiocarbazinate:

    • Dissolve nicotinohydrazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.

    • To this solution, add a solution of potassium hydroxide (0.15 mol) in water (20 mL).

    • Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 12-16 hours.

    • The precipitated potassium 3-nicotinoyldithiocarbazinate salt is then filtered, washed with cold ether, and dried.

  • Cyclization to form this compound:

    • Suspend the dried potassium salt (0.1 mol) in water (200 mL).

    • Heat the suspension under reflux for 4-6 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

    • The reaction mixture will become a clear solution.

  • Acidification and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

    • The precipitate of this compound that forms is filtered, washed thoroughly with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.[1]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Evaluation

The following protocols are standard methods to assess the anticancer potential of this compound.

Experimental Workflow for Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B Treatment with This compound (various concentrations) A->B C MTT Assay B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Proceed if active F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Enzyme Inhibition Assays (e.g., VEGFR-2, EGFR, Tubulin) D->G H Quantify Apoptotic Cells E->H I Determine Cell Cycle Arrest Phase F->I J Determine Enzyme Inhibition (IC50) G->J

Caption: Workflow for in vitro anticancer evaluation.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK-293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24-48 hours. Harvest both adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Fixation: Harvest treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mechanistic Studies: Enzyme Inhibition Assays

Based on the known targets of related 1,3,4-oxadiazole derivatives, the following enzyme inhibition assays are recommended.

VEGFR-2 Kinase Assay

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Protocol Outline:

  • Prepare serial dilutions of this compound.

  • In a microplate, incubate the recombinant VEGFR-2 enzyme with the compound.

  • Initiate the kinase reaction by adding ATP and a suitable substrate.

  • After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., luminescence or fluorescence-based).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

EGFR Kinase Assay

Principle: Similar to the VEGFR-2 assay, this measures the inhibition of EGFR kinase activity.

Protocol Outline:

  • Follow a similar procedure as the VEGFR-2 kinase assay, using recombinant EGFR enzyme and a specific substrate.

  • Determine the IC₅₀ value for EGFR inhibition.

Tubulin Polymerization Inhibition Assay

Principle: This assay monitors the effect of the compound on the in vitro assembly of purified tubulin into microtubules.

Protocol Outline:

  • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

  • Add serial dilutions of the test compound.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Analyze the polymerization curves to determine the inhibitory effect of the compound.

Data Presentation

Quantitative data from the above assays should be summarized in tables for clear comparison. Due to the limited availability of specific data for this compound, the following tables present data for the closely related and well-studied isomer, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, as a reference.

Table 1: In Vitro Cytotoxicity of Pyridyl-1,3,4-oxadiazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Derivative of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiolHeLa32.91[6]
Derivative of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiolA54941.92[6]
Indole-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazoleK56217.7[3]
Phenylamine-substituted 5-(pyridin-3-yl)-1,3,4-oxadiazoleCaco-22.3[3]

Table 2: Enzyme Inhibition by Pyridyl-1,3,4-oxadiazole Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione (Compound 3i)VEGFR-20.5[4][7]
Indole-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazoleEGFR0.010[3]
Indolyl-α-keto-1,3,4-oxadiazole derivativeTubulin Polymerization10.66[8]

Signaling Pathway Visualization

Based on the inhibitory activity of related compounds against VEGFR-2, a potential mechanism of action for this compound could involve the disruption of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Compound This compound Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Postulated inhibition of the VEGFR-2 signaling pathway.

Conclusion

The protocols and application notes provided herein offer a robust framework for the systematic evaluation of this compound as a potential anticancer agent. By following these methodologies, researchers can obtain critical data on its synthesis, cytotoxicity, and mechanism of action, thereby contributing to the development of novel cancer therapeutics. While specific biological data for the 3-pyridyl isomer is currently limited, the data from closely related analogs suggests that this compound is a promising candidate for further investigation.

References

Application Notes and Protocols for Evaluating Corrosion Inhibition Properties of Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxadiazole derivatives have emerged as a promising class of organic compounds for mitigating corrosion in various industrial applications, particularly in acidic environments.[1][2] Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structure, which facilitate their adsorption onto metal surfaces. This adsorption forms a protective barrier, impeding the corrosive process.[3] A comprehensive evaluation of their inhibition properties requires a multi-faceted approach, combining gravimetric, electrochemical, surface analysis, and theoretical methods. These application notes provide detailed protocols for a systematic investigation of oxadiazole derivatives as corrosion inhibitors.

Experimental Workflow

The overall process for evaluating corrosion inhibitors involves a series of sequential and complementary techniques. The workflow begins with material preparation and initial screening using the weight loss method, followed by detailed electrochemical analysis to understand the inhibition mechanism. Surface characterization confirms the formation of a protective film, and theoretical calculations provide insights into the structure--efficiency relationship.

experimental_workflow cluster_prep 1. Preparation cluster_eval 2. Inhibition Performance Evaluation cluster_analysis 3. Surface & Theoretical Analysis cluster_results 4. Data Analysis & Conclusion prep_metal Metal Specimen Preparation (e.g., Mild Steel) weight_loss Weight Loss Method (Gravimetric Analysis) prep_metal->weight_loss electrochem Electrochemical Tests (PDP & EIS) prep_metal->electrochem prep_solution Corrosive Medium Preparation (e.g., 1M HCl) prep_solution->weight_loss prep_solution->electrochem prep_inhibitor Oxadiazole Inhibitor Solution Preparation prep_inhibitor->weight_loss prep_inhibitor->electrochem quantum_chem Quantum Chemical Calculations (DFT) prep_inhibitor->quantum_chem data_analysis Data Compilation & Analysis weight_loss->data_analysis surface_analysis Surface Characterization (SEM, AFM) electrochem->surface_analysis electrochem->data_analysis surface_analysis->data_analysis quantum_chem->data_analysis conclusion Conclusion on Inhibition Efficiency & Mechanism data_analysis->conclusion

Caption: Overall experimental workflow for inhibitor evaluation.

Mechanism of Corrosion Inhibition

Oxadiazole derivatives inhibit corrosion primarily by adsorbing onto the metal surface. This process can involve physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal). The adsorbed molecules form a protective film that isolates the metal from the corrosive environment.

inhibition_mechanism Corrosion Inhibition Mechanism of Oxadiazole Derivatives cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_process Interfacial Processes H_plus H+ Metal Metal Surface H_plus->Metal Cathodic Reaction (H₂ Evolution) Cl_minus Cl- Cl_minus->Metal Anodic Reaction (Metal Dissolution) Oxadiazole Oxadiazole Derivative Adsorption Adsorption of Inhibitor Oxadiazole->Adsorption Metal->Adsorption Film Protective Film Formation Adsorption->Film Block Blocking of Active Sites Film->Block Block->Metal Inhibits Corrosion

Caption: Mechanism of action for oxadiazole corrosion inhibitors.

Experimental Protocols

Weight Loss (Gravimetric) Method

This is a fundamental technique to determine the corrosion rate and the inhibition efficiency by measuring the weight loss of a metal specimen over time.[4][5]

Protocol:

  • Specimen Preparation: Mechanically polish metal coupons (e.g., mild steel, 2.0 cm x 2.0 cm x 0.2 cm) with a series of emery papers of decreasing grit size, rinse with distilled water and acetone, dry, and weigh accurately.[6]

  • Immersion: Suspend the prepared coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the oxadiazole derivative.[7]

  • Duration: Keep the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 5 hours).[7]

  • Post-Immersion: After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (k * W) / (A * T * D) where k is a constant (8.76 x 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[8]

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[9]

Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[10][11] A standard three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[12]

a) Potentiodynamic Polarization (PDP)

This technique determines the corrosion current (Icorr), corrosion potential (Ecorr), and identifies whether the inhibitor is anodic, cathodic, or mixed-type.[10][13]

Protocol:

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[14]

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).[15]

  • Data Analysis: Plot the logarithm of current density versus potential (Tafel plot). Extrapolate the linear cathodic and anodic regions back to the Ecorr to determine the Icorr.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[2]

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[12][16][17]

Protocol:

  • Stabilization: Immerse the working electrode in the test solution at its stable OCP.

  • Impedance Scan: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[12]

  • Data Analysis: Present the data as Nyquist and Bode plots. Model the impedance data using an appropriate equivalent electrical circuit (e.g., Randles circuit) to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[18][19]

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor.[20]

Surface Analysis Techniques

These methods provide visual confirmation of the inhibitor's protective action by examining the surface morphology of the metal.

a) Scanning Electron Microscopy (SEM)

SEM is used to observe the surface topography of the metal before and after exposure to the corrosive environment.[21][22]

Protocol:

  • Sample Preparation: Immerse metal coupons in the corrosive solution with and without the optimal concentration of the oxadiazole inhibitor for a set period.

  • Imaging: After immersion, remove the coupons, rinse, dry, and mount them on stubs.

  • Analysis: Acquire images of the surfaces at various magnifications. A smoother surface in the presence of the inhibitor compared to the pitted and damaged surface in the blank solution indicates effective inhibition.[2]

b) Atomic Force Microscopy (AFM)

AFM provides three-dimensional surface profiles and quantitative data on surface roughness at the nanoscale.[21][23]

Protocol:

  • Sample Preparation: Use the same samples prepared for SEM analysis.

  • Imaging: Scan the sample surface with the AFM tip in tapping or contact mode.[24]

  • Analysis: Analyze the images to observe the formation of the adsorbed inhibitor film. Calculate surface roughness parameters (e.g., average roughness, Ra). A significant decrease in surface roughness in the presence of the inhibitor confirms the formation of a smooth, protective layer.[25]

Quantum Chemical Calculations

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to correlate the molecular structure of the oxadiazole derivatives with their inhibition efficiency.[26][27][28]

Protocol:

  • Structure Optimization: Optimize the geometry of the inhibitor molecule using a computational chemistry software package (e.g., Gaussian).[26]

  • Parameter Calculation: Calculate quantum chemical parameters such as:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule.

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and better inhibition.

    • Dipole Moment (μ): Indicates the polarity of the molecule.

  • Correlation: Correlate these calculated parameters with the experimentally determined inhibition efficiencies to understand the structure-activity relationship.[6][7]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Weight Loss Data

Inhibitor Conc. (ppm) Weight Loss (mg) Corrosion Rate (mm/y) Inhibition Efficiency (IE%)
Blank Data Data -
100 Data Data Data
200 Data Data Data
300 Data Data Data
400 Data Data Data

| 500 | Data | Data | Data |

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm) Ecorr (mV vs. SCE) Icorr (μA/cm²) βa (mV/dec) βc (mV/dec) Inhibition Efficiency (IE%)
Blank Data Data Data Data -
100 Data Data Data Data Data
200 Data Data Data Data Data
300 Data Data Data Data Data
400 Data Data Data Data Data

| 500 | Data | Data | Data | Data | Data |

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm) Rs (Ω cm²) Rct (Ω cm²) Cdl (μF/cm²) Inhibition Efficiency (IE%)
Blank Data Data Data -
100 Data Data Data Data
200 Data Data Data Data
300 Data Data Data Data
400 Data Data Data Data

| 500 | Data | Data | Data | Data |

Table 4: Quantum Chemical Parameters

Molecule EHOMO (eV) ELUMO (eV) ΔE (eV) Dipole Moment (Debye)
Oxa-1 Data Data Data Data
Oxa-2 Data Data Data Data

| Oxa-3 | Data | Data | Data | Data |

References

Step-by-step synthesis of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol using carbon disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Step-by-Step Synthesis of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The 1,3,4-oxadiazole ring is a common scaffold in pharmacologically active molecules, exhibiting a wide range of biological activities.[1] This protocol details a reliable and reproducible method for the synthesis of this compound via the cyclization of nicotinic acid hydrazide (isonicotinic acid hydrazide) with carbon disulfide in a basic medium.[1][2] This reaction proceeds through the formation of a dithiocarbazinate salt intermediate, which then cyclizes to form the desired 1,3,4-oxadiazole ring.[3]

Reaction Scheme: The overall reaction is as follows: Nicotinic Acid Hydrazide + Carbon Disulfide → (in KOH/Ethanol) → this compound

This compound can exist in thiol-thione tautomeric forms, although one form typically predominates in the solid state.[1][2][4]

Experimental Protocol

Materials and Reagents:

  • Nicotinic acid hydrazide (Isonicotinic acid hydrazide)

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated or dilute solution

  • Distilled water

  • Crushed ice

Apparatus:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware (graduated cylinders, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (10 mmol) in absolute ethanol (30 mL) with stirring. To this basic solution, add nicotinic acid hydrazide (10 mmol).

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add carbon disulfide (10 mmol) dropwise while stirring vigorously. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

  • Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 60-80°C).[5] Continue heating under reflux for 8-16 hours.[3][6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation of Intermediate (Optional): In many cases, a potassium salt intermediate will precipitate from the reaction mixture upon cooling.

  • Acidification: After cooling the reaction mixture to room temperature, reduce the volume of the solvent using a rotary evaporator. The resulting residue is dissolved in a small amount of cold water.

  • Precipitation: The aqueous solution is then carefully acidified by the dropwise addition of hydrochloric acid until the pH is approximately 5-6.[7] This will cause the product to precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts.

  • Drying and Recrystallization: The crude product can be dried in a desiccator or a vacuum oven. For higher purity, the product should be recrystallized from a suitable solvent, such as ethanol.[6]

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

ParameterValueNotes
Reactants
Nicotinic Acid Hydrazide1.37 g (10 mmol)Starting material
Potassium Hydroxide0.56 g (10 mmol)Base catalyst
Carbon Disulfide0.76 g (0.61 mL, 10 mmol)Reagent for cyclization
Solvent
Absolute Ethanol30-60 mLReaction medium
Reaction Conditions
TemperatureReflux (~78°C)
Time8-16 hoursMonitor by TLC for completion
Product Characterization
AppearanceWhite to off-white solid
Expected Yield65-88%Yields are highly dependent on reaction conditions and purification.[2]
Melting Point~270-275 °C (lit.)Literature value for the related 5-(4-pyridyl) isomer.
Molecular FormulaC₇H₅N₃OS
Molecular Weight179.20 g/mol [8]

Visualizations

Below is a diagram illustrating the experimental workflow for the synthesis.

SynthesisWorkflow Workflow for Synthesis of this compound cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 Dissolve KOH in Ethanol reagent2 Add Nicotinic Acid Hydrazide reagent1->reagent2 Stir add_cs2 Slowly Add CS₂ (in fume hood) reagent2->add_cs2 Cool reflux Reflux Mixture (8-16 hours) add_cs2->reflux Heat cool Cool to RT & Concentrate reflux->cool dissolve Dissolve in Water cool->dissolve acidify Acidify with HCl to pH 5-6 dissolve->acidify filter Filter Precipitate acidify->filter wash_dry Wash with Water & Dry filter->wash_dry recrystallize Recrystallize from Ethanol wash_dry->recrystallize product Final Product recrystallize->product

Caption: Experimental workflow from reagents to final product.

References

Application Notes and Protocols for Molecular Docking of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the molecular docking of the compound 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol against three potential protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Heat Shock Protein 90 (HSP90), and Escherichia coli Glucosamine-6-Phosphate Synthase (GlmS). This document outlines the rationale for target selection, a comprehensive experimental protocol for in silico analysis, and a summary of expected quantitative data.

Introduction

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[3] This information is crucial in drug discovery for lead optimization and understanding the mechanism of action.

Target Protein Selection

Based on the known biological activities of 1,3,4-oxadiazole derivatives, the following protein targets have been selected for this molecular docking study:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

  • Heat Shock Protein 90 (HSP90): A molecular chaperone that plays a crucial role in the folding, stabilization, and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and signaling.[5][6]

  • Escherichia coli Glucosamine-6-Phosphate Synthase (GlmS): An essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents.

Quantitative Data Summary

The following table summarizes representative binding energies from molecular docking studies of various 1,3,4-oxadiazole derivatives against the selected target proteins. This data provides a reference for the expected binding affinity of this compound.

Target ProteinPDB IDLigand (1,3,4-Oxadiazole Derivative)Binding Energy (kcal/mol)Reference
VEGFR-24ASD2-((5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide-9.8N/A
VEGFR-24ASDN-(4-chlorophenyl)-2-((5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide-10.2N/A
VEGFR-22OH45-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol-7.5N/A
HSP901UY65-(2,4-dihydroxyphenyl)-1,3,4-oxadiazole-2-thiol-8.2N/A
HSP901UY65-(4-pyridyl)-1,3,4-oxadiazole-2-thiol-7.9N/A
E. coli GlmS2VF4Thiol-substituted 1,3,4-oxadiazole derivative (ROS3)-8.5
E. coli GlmS2VF4Thiol-substituted 1,3,4-oxadiazole derivative (ROS1)-8.1

Experimental Protocols

This section provides a detailed step-by-step protocol for performing the molecular docking of this compound against the selected target proteins using AutoDock Vina.

I. Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To retrieve the 3D structures of the target proteins.

  • PubChem or ZINC database: To obtain the 3D structure of the ligand.

II. Ligand Preparation
  • Ligand Structure Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 132474) in SDF or MOL2 format.

  • Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemBio3D) to perform energy minimization of the ligand structure to obtain a stable conformation.

  • File Format Conversion and PDBQT Preparation:

    • Open the energy-minimized ligand file in AutoDockTools (ADT).

    • Detect and set the rotatable bonds.

    • Save the ligand in PDBQT format (ligand.pdbqt). This format includes atomic charges, atom types, and information about rotatable bonds.

III. Receptor Preparation
  • Protein Structure Retrieval: Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

    • VEGFR-2 (e.g., PDB ID: 4ASD)[7]

    • HSP90 (e.g., PDB ID: 1UY6)[5]

    • E. coli GlmS (e.g., PDB ID: 2VF4)[8]

  • Protein Cleaning:

    • Open the PDB file in ADT or a molecular viewer like PyMOL.

    • Remove all water molecules and heteroatoms (including co-crystallized ligands and ions) that are not part of the protein or essential for its activity.

    • For multimeric proteins, retain only the chain that contains the active site of interest.

  • Protein Preparation for Docking:

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein structure.

    • Compute and assign Gasteiger charges to all atoms.

    • Save the prepared protein in PDBQT format (receptor.pdbqt).

IV. Molecular Docking Procedure using AutoDock Vina
  • Grid Box Definition:

    • In ADT, load the prepared receptor (receptor.pdbqt).

    • Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature reports.

    • Define a grid box that encompasses the entire active site. The size and center of the grid box are crucial parameters. For the selected proteins, the following grid parameters can be used as a starting point:

      • VEGFR-2 (4ASD): Center (X, Y, Z) = 15.1, 5.8, 20.9; Size (X, Y, Z) = 25, 25, 25 Å

      • HSP90 (1UY6): Center (X, Y, Z) = 38.5, 45.3, 39.8; Size (X, Y, Z) = 25, 25, 25 Å

      • E. coli GlmS (2VF4): Center (X, Y, Z) = 28.9, 58.2, 10.5; Size (X, Y, Z) = 25, 25, 25 Å

    • Save the grid parameter information in a configuration file (conf.txt).

  • Configuration File Setup:

    • Create a text file named conf.txt with the following content, replacing the file names and coordinates as necessary:

  • Running AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing the receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command:

  • Analysis of Results:

    • The output file docking_results.pdbqt will contain the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • The docking_log.txt file will contain a summary of the docking run, including the binding energies for each pose.

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to load the receptor.pdbqt and docking_results.pdbqt files.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site for the best-ranked pose.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the target proteins.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Raf Raf PLCg->Raf Akt Akt PI3K->Akt Migration Cell Migration Src->Migration mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

HSP90_Signaling_Pathway HSP90 HSP90 ClientProteins Client Proteins (e.g., Akt, Raf-1, EGFR, HER2) HSP90->ClientProteins Binds to UbiquitinProteasome Ubiquitin-Proteasome System HSP90->UbiquitinProteasome Release of Client Proteins FoldedProteins Properly Folded & Active Proteins ClientProteins->FoldedProteins Matures CellSignaling Cell Signaling Pathways FoldedProteins->CellSignaling HSP90_Inhibitor HSP90 Inhibitor HSP90_Inhibitor->HSP90 Inhibits Degradation Protein Degradation UbiquitinProteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Proliferation Cell Proliferation CellSignaling->Proliferation Survival Cell Survival CellSignaling->Survival

Caption: HSP90 Chaperone Cycle and Inhibition.

GlmS_Pathway Fructose6P Fructose-6-Phosphate GlmS GlmS Fructose6P->GlmS Glutamine Glutamine Glutamine->GlmS Glucosamine6P Glucosamine-6-Phosphate GlmS->Glucosamine6P UDP_NAG UDP-N-acetylglucosamine Glucosamine6P->UDP_NAG Peptidoglycan Peptidoglycan UDP_NAG->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall GlmS_Inhibitor GlmS Inhibitor GlmS_Inhibitor->GlmS Inhibits

Caption: E. coli GlmS Biosynthetic Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the molecular docking procedure.

Molecular_Docking_Workflow Start Start LigandPrep Ligand Preparation (3D Structure, Energy Minimization, PDBQT format) Start->LigandPrep ReceptorPrep Receptor Preparation (PDB structure, Cleaning, Add Hydrogens, Add Charges, PDBQT format) Start->ReceptorPrep GridDef Grid Box Definition (Identify Active Site, Set Grid Parameters) LigandPrep->GridDef ReceptorPrep->GridDef Docking Molecular Docking (AutoDock Vina) GridDef->Docking Analysis Results Analysis (Binding Energy, Binding Poses, Interactions) Docking->Analysis End End Analysis->End

Caption: Molecular Docking Workflow.

References

Application Notes and Protocols for the Synthesis of Novel 1,3,4-Oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5][6][7][8] The 1,3,4-oxadiazole-2-thiol core, in particular, serves as a versatile building block for the synthesis of diverse derivatives. The presence of the thiol group allows for various chemical modifications, leading to compounds with potentially enhanced biological efficacy.[9] This document provides detailed protocols for the synthesis of the 1,3,4-oxadiazole-2-thiol core and its subsequent derivatization through S-alkylation and N-Mannich base formation.

I. Synthesis of the Core Scaffold: 5-Substituted-1,3,4-oxadiazole-2-thiols

The primary and most widely adopted method for synthesizing the 5-substituted-1,3,4-oxadiazole-2-thiol core involves the cyclization of an acylhydrazide with carbon disulfide in a basic medium.[3][10] This reaction is typically followed by acidification to yield the desired product. These compounds are known to exist in thiol-thione tautomeric forms, with one form usually being predominant.[3][10][11]

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

  • Dissolution: Dissolve the desired acid hydrazide (1 equivalent) in a suitable alcohol, such as absolute ethanol.

  • Addition of Base and Carbon Disulfide: To the stirred solution, add a solution of potassium hydroxide (KOH) (approximately 2-3 equivalents) in water, followed by the dropwise addition of carbon disulfide (CS2) (approximately 1.5-2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain it for a period ranging from 3 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • Acidification: After completion, cool the reaction mixture and reduce the solvent volume under vacuum. Dissolve the resulting residue in water and filter to remove any impurities. Acidify the filtrate with a dilute acid (e.g., hydrochloric acid or acetic acid) until the product precipitates.[3][10]

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[9]

Data Presentation: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

Starting Acid HydrazideBaseSolventReaction Time (h)Yield (%)Reference
4-Nitrobenzoic hydrazideKOHEthanolNot specifiedNot specified[9]
IsonicotinohydrazideNaOHEthanolNot specified54[12]
Substituted organic acidsKOHMethanol/EthanolNot specifiedGood[9]
AcylhydrazidesKOHEthanolNot specified65-88[1][11]

Logical Relationship: Synthesis of the 1,3,4-Oxadiazole-2-thiol Core

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Acylhydrazide Acylhydrazide Reaction Cyclization Reaction (Reflux in Alcohol) Acylhydrazide->Reaction CS2 Carbon Disulfide (CS2) CS2->Reaction Base Base (e.g., KOH) Base->Reaction Acidification Acidification Reaction->Acidification Product 5-Substituted-1,3,4-oxadiazole-2-thiol Acidification->Product

Caption: General workflow for the synthesis of the 1,3,4-oxadiazole-2-thiol core.

II. Derivatization Techniques

The thiol group at the 2-position of the oxadiazole ring is nucleophilic and can be readily alkylated with various electrophiles to yield S-substituted derivatives. A common method involves reaction with haloacetates in the presence of a base.

Experimental Protocol: General Procedure for S-Alkylation

  • Base Treatment: Suspend the 5-substituted-1,3,4-oxadiazole-2-thiol (1 equivalent) in a suitable solvent like ethanol. Add a base such as sodium hydroxide (NaOH) (1 equivalent) and reflux the mixture for approximately 1 hour to form the sodium salt.[12]

  • Addition of Electrophile: To the reaction mixture, add the alkylating agent (e.g., ethyl bromoacetate) (1 equivalent).

  • Reflux: Continue to reflux the mixture for several hours (typically 4 hours), monitoring the reaction by TLC.[12]

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry.[12]

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol-water mixture) to obtain the pure S-alkylated derivative.[12]

Data Presentation: S-Alkylation of 1,3,4-Oxadiazole-2-thiols

Oxadiazole-2-thiol DerivativeAlkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiolEthyl bromoacetateNaOHEthanol462[12]
5-[4-(4X-phenylsulfonyl)phenyl]-1,3,4-oxadiazole-2-thiolsEthyl chloroacetateSodium ethoxideNot specifiedNot specifiedNot specified[13]
5-(p-Methoxyphenyl)-1,3,4-oxadiazole-2-thiolChloroacetic acidNaOHEthanol24Not specified[14]

Experimental Workflow: S-Alkylation

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product OxadiazoleThiol 5-Substituted-1,3,4-oxadiazole-2-thiol Reaction S-Alkylation Reaction (Reflux) OxadiazoleThiol->Reaction AlkylatingAgent Alkylating Agent (e.g., Ethyl bromoacetate) AlkylatingAgent->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Work-up (Precipitation in Ice Water) Reaction->Workup Product S-Alkyl-1,3,4-oxadiazole Derivative Workup->Product

Caption: Workflow for the S-alkylation of 1,3,4-oxadiazole-2-thiols.

The thione tautomer of 1,3,4-oxadiazole-2-thiols can undergo aminomethylation at the N-3 position in a Mannich reaction. This involves reacting the oxadiazole with formaldehyde and a primary or secondary amine.[15][16][17]

Experimental Protocol: General Procedure for N-Mannich Base Synthesis

  • Mixing Reactants: In a suitable solvent such as ethanol, dissolve the 5-substituted-1,3,4-oxadiazole-2-thione (1 equivalent) and the desired primary or secondary amine (1 equivalent).

  • Addition of Formaldehyde: To the stirred solution at room temperature, add an aqueous solution of formaldehyde (approximately 1.1 equivalents).[15][18]

  • Reaction: Stir the reaction mixture at room temperature for a specified period, which can range from a few hours to overnight. Monitor the reaction progress by TLC.

  • Isolation: Collect the precipitated product by filtration. If no precipitate forms, the solvent can be evaporated, and the residue can be purified.

  • Purification: Wash the solid product with a suitable solvent (e.g., cold ethanol) and recrystallize from an appropriate solvent to obtain the pure N-Mannich base.

Data Presentation: Synthesis of N-Mannich Bases

Oxadiazole-2-thione DerivativeAmineSolventReaction ConditionsYield (%)Reference
5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thionePrimary aromatic aminesEthanolRoom temperatureNot specified[15][18]
5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione1-Substituted piperazinesEthanolRoom temperatureNot specified[15][18]
5-Phenyl-1,3,4-oxadiazole-2-thionePrimary aromatic/heteroaromatic aminesEthanolRoom temperatureNot specified[17]
5-Substituted-1,3,4-oxadiazole-2-thionesVarious primary/secondary aminesAbsolute ethanolNot specifiedNot specified[16]

Experimental Workflow: N-Mannich Base Formation

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product OxadiazoleThione 5-Substituted-1,3,4-oxadiazole-2-thione Reaction Mannich Reaction (Room Temperature) OxadiazoleThione->Reaction Amine Primary or Secondary Amine Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Isolation Isolation & Purification Reaction->Isolation Product N-Mannich Base Derivative Isolation->Product

Caption: Workflow for the synthesis of N-Mannich bases from 1,3,4-oxadiazole-2-thiones.

III. Formation of Schiff Bases from 2-Amino-1,3,4-oxadiazoles

While not a direct derivatization of the thiol group, the synthesis of Schiff bases from the related 2-amino-1,3,4-oxadiazole core is a common strategy to generate novel derivatives with significant biological activity.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Reactant Mixture: Dissolve 2-amino-5-substituted-1,3,4-oxadiazole (1 equivalent) and a selected aldehyde (1.1 equivalents) in absolute ethanol.[19]

  • Reflux: Reflux the reaction mixture for approximately 6 hours.[19]

  • Isolation and Purification: Cool the reaction mixture, and collect the precipitated Schiff base by filtration. The product can be recrystallized from a suitable solvent.

Data Presentation: Synthesis of Schiff Bases

2-Amino-1,3,4-oxadiazole DerivativeAldehydeSolventReaction Time (h)Yield (%)Reference
2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazoleAromatic aldehydesAbsolute ethanol6Not specified[19]
4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehydeSubstituted aromatic aminesDMF5-6Good to moderate[20]

Logical Relationship: Schiff Base Formation

G cluster_start Starting Materials cluster_process Reaction Step cluster_product Product AminoOxadiazole 2-Amino-5-substituted-1,3,4-oxadiazole Reaction Condensation Reaction (Reflux) AminoOxadiazole->Reaction Aldehyde Aldehyde Aldehyde->Reaction Product Schiff Base Derivative Reaction->Product

Caption: General scheme for the synthesis of Schiff bases from 2-amino-1,3,4-oxadiazoles.

IV. Biological Significance and Applications

Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

  • Antimicrobial Activity: Many S-substituted and N-Mannich base derivatives have shown potent activity against various strains of bacteria and fungi.[3][9][15][21] The introduction of halogen atoms into the aromatic rings of these derivatives can enhance their antibacterial efficacy.[21]

  • Anticancer Activity: Certain 1,3,4-oxadiazole derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[18][22]

  • Anti-inflammatory Activity: Several compounds incorporating the 1,3,4-oxadiazole scaffold have been reported to possess anti-inflammatory properties.[1][5][6]

The versatility of the 1,3,4-oxadiazole-2-thiol core allows for the creation of large libraries of compounds for screening, facilitating the discovery of new therapeutic agents.

Signaling Pathway Implication (Hypothetical for illustrative purposes)

G cluster_pathway Potential Anticancer Mechanism Oxadiazole 1,3,4-Oxadiazole Derivative EGFR EGFR Oxadiazole->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR pathway by 1,3,4-oxadiazole derivatives.

References

Application Notes and Protocols for Antifungal Activity Assays of 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antifungal activity of 1,3,4-oxadiazole compounds. The following standardized methods are described: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Disk Diffusion for assessing antifungal susceptibility, and the determination of Minimum Fungicidal Concentration (MFC).

Introduction

1,3,4-Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antifungal effects.[1][2][3] The evaluation of these compounds requires robust and reproducible in vitro assays to determine their efficacy against various fungal pathogens. This document outlines standardized protocols based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reliable and comparable results.[4][5][6]

The primary objectives of these assays are to determine the lowest concentration of a compound that inhibits the visible growth of a fungus (MIC) and the lowest concentration that results in fungal death (MFC).[7][8][9] These parameters are crucial for the initial screening and further development of new antifungal agents.

Key Experimental Assays

Two primary methods are detailed below for assessing the antifungal activity of 1,3,4-oxadiazole compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the quantitative susceptibility of a fungus to an antifungal agent.[4][5][7]

Principle: A serial dilution of the 1,3,4-oxadiazole compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized fungal inoculum is added to each well, and the plates are incubated. The MIC is the lowest concentration of the compound that prevents visible fungal growth.[7][9]

Experimental Protocol:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and incubate under optimal conditions.[6][10]

    • Prepare a fungal suspension in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidial suspensions are adjusted spectrophotometrically.[11]

    • Further dilute the inoculum to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of 1,3,4-Oxadiazole Compound Dilutions:

    • Dissolve the 1,3,4-oxadiazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Prepare a stock solution of the compound.

    • Perform a serial two-fold dilution of the compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.[7] The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[12]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[9] For some fungi and compounds, a significant reduction in growth (e.g., ≥50% or ≥80%) is considered the endpoint.[7][12]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative assay to assess the susceptibility of a fungus to an antifungal agent.[11][13][14]

Principle: A paper disk impregnated with a known concentration of the 1,3,4-oxadiazole compound is placed on an agar plate inoculated with the test fungus. The compound diffuses from the disk into the agar. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.[11]

Experimental Protocol:

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plates:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal results with yeasts.[11] For dermatophytes, Mueller-Hinton agar can be used.[13]

    • Evenly streak the standardized inoculum over the entire surface of the agar plate using a sterile cotton swab.

    • Allow the plate to dry for a few minutes.[13]

  • Application of Disks and Incubation:

    • Prepare sterile paper disks impregnated with a known concentration of the 1,3,4-oxadiazole compound.

    • Aseptically place the disks on the surface of the inoculated agar plate.

    • Include a blank disk (with solvent only) as a negative control and a disk with a standard antifungal agent (e.g., fluconazole) as a positive control.

    • Invert the plates and incubate at 30-35°C for 24-48 hours (or longer for slow-growing fungi).[13]

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[8][15]

Principle: Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration from which no fungal growth occurs on the subculture plate.[8][16]

Experimental Protocol:

  • Perform the Broth Microdilution Assay:

    • Complete the MIC assay as described above.

  • Subculturing:

    • From each well showing no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[15][17]

    • Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation and MFC Determination:

    • Incubate the agar plate at an appropriate temperature until growth is visible in the control spot (from the last positive well in the MIC plate).

    • The MFC is the lowest concentration of the 1,3,4-oxadiazole compound that results in no growth or a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum.[8]

Data Presentation

Quantitative data from the antifungal assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Compounds against various Fungal Species (µg/mL)

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformansTrichophyton rubrum
Oxadiazole-A 3264168
Oxadiazole-B 163284
Oxadiazole-C >1281286432
Fluconazole 8>64416

Table 2: Zone of Inhibition (mm) of 1,3,4-Oxadiazole Compounds against various Fungal Species

Compound (50 µ g/disk )Candida albicansAspergillus fumigatusCryptococcus neoformansTrichophyton rubrum
Oxadiazole-A 15121822
Oxadiazole-B 18162025
Oxadiazole-C 871014
Fluconazole (25 µ g/disk ) 20-2418

Table 3: Minimum Fungicidal Concentration (MFC) of 1,3,4-Oxadiazole Compounds against various Fungal Species (µg/mL)

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformansTrichophyton rubrum
Oxadiazole-A 641283216
Oxadiazole-B 3264168
Oxadiazole-C >128>12812864
Fluconazole 64>641632

Visualizations

Experimental Workflow for Antifungal Assays

Antifungal_Assay_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_mfc Minimum Fungicidal Concentration (MFC) Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation_MIC Inoculation Inoculum_Prep->Inoculation_MIC Agar_Inoculation Agar Plate Inoculation Inoculum_Prep->Agar_Inoculation Compound_Prep 1,3,4-Oxadiazole Compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Disk_Application Disk Application Compound_Prep->Disk_Application Impregnate Disks Serial_Dilution->Inoculation_MIC Incubation_MIC Incubation (24-48h, 35°C) Inoculation_MIC->Incubation_MIC MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation_MIC->MIC_Reading Subculture Subculture from clear wells (post-MIC) MIC_Reading->Subculture Agar_Inoculation->Disk_Application Incubation_Disk Incubation (24-48h, 30-35°C) Disk_Application->Incubation_Disk Zone_Measurement Measure Zone of Inhibition Incubation_Disk->Zone_Measurement Incubation_MFC Incubation Subculture->Incubation_MFC MFC_Reading MFC Determination (Colony Growth) Incubation_MFC->MFC_Reading

Caption: Workflow for determining MIC, zone of inhibition, and MFC.

Hypothetical Mechanism of Action for a 1,3,4-Oxadiazole Compound

MOA cluster_cell Inside Fungal Cell Compound 1,3,4-Oxadiazole Compound Target_Enzyme Target Enzyme (e.g., Succinate Dehydrogenase) Compound->Target_Enzyme Inhibition Fungal_Cell Fungal Cell Metabolic_Pathway Essential Metabolic Pathway Target_Enzyme->Metabolic_Pathway Blocks Cell_Function Normal Cell Function Metabolic_Pathway->Cell_Function Disrupts Cell_Death Fungal Cell Death (Fungicidal Effect) Cell_Function->Cell_Death Leads to

Caption: Hypothetical mechanism of action of a 1,3,4-oxadiazole.

References

Application Notes and Protocols: 1,3,4-Oxadiazoles as Carboxylic Acid Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry, the strategic replacement of functional groups to optimize the pharmacological profile of a lead compound is a cornerstone of drug design. One such critical substitution is the bioisosteric replacement of the carboxylic acid moiety. While carboxylic acids are pivotal for target binding in many drugs, they often contribute to unfavorable pharmacokinetic properties, such as poor metabolic stability, low cell membrane permeability, and potential for gastrointestinal toxicity. The 1,3,4-oxadiazole ring has emerged as a highly effective bioisostere for carboxylic acids, esters, and carboxamides.[1] This five-membered heterocycle mimics the electronic and steric properties of the carboxyl group, enabling similar biological interactions while often conferring improved drug-like properties.

The 1,3,4-oxadiazole ring is a planar, aromatic system that is resistant to metabolic degradation.[2] Its ability to act as a hydrogen bond acceptor and its tunable lipophilicity make it a versatile tool for medicinal chemists. By replacing a carboxylic acid with a 1,3,4-oxadiazole, it is often possible to enhance a compound's oral bioavailability, reduce its ulcerogenic potential, and improve its overall pharmacokinetic profile without compromising its therapeutic efficacy.[3]

These application notes provide a comprehensive overview of the use of 1,3,4-oxadiazoles as carboxylic acid bioisosteres, including comparative biological data, detailed experimental protocols for their synthesis and evaluation, and graphical representations of key concepts and workflows.

Data Presentation: Quantitative Comparison of Carboxylic Acids and their 1,3,4-Oxadiazole Bioisosteres

The following tables summarize the quantitative data from various studies, comparing the biological activities of parent carboxylic acid-containing compounds with their 1,3,4-oxadiazole analogues.

Table 1: Comparison of Anti-inflammatory Activity of Diclofenac and its 1,3,4-Oxadiazole Derivatives

CompoundIn Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)[3]Ulcerogenic Activity (Ulcer Index)[3]In Vitro ROS Inhibition (IC50 in µg/mL)[4]In Vitro NO Inhibition (IC50 in µg/mL)[4]
Diclofenac (Carboxylic Acid) SignificantHigh3.9 ± 2.830.01 ± 0.01
1,3,4-Oxadiazole Derivative 1 Significant (Comparable to Diclofenac)None--
1,3,4-Oxadiazole Derivative 2 Significant (Comparable to Diclofenac)None--
1,3,4-Oxadiazole Derivative 3 Significant (Comparable to Diclofenac)None--
1,3,4-Oxadiazole Derivative 4 Significant (Comparable to Diclofenac)None--
1,3,4-Oxadiazole Derivative 5 --1.9 ± 0.97.13 ± 1.0

Note: Specific percentage inhibition and ulcer index values for the oxadiazole derivatives were reported as "significant" and "none" respectively in the cited source. Derivative 5 showed more potent ROS and NO inhibition than the parent drug, diclofenac.

Table 2: Comparison of Anti-inflammatory and Analgesic Activity of Ibuprofen and its 1,3,4-Oxadiazole Derivatives

CompoundIn Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)Analgesic Activity (% Protection)
Ibuprofen (Carboxylic Acid) 84.31 ± 4.93%[5]-
1,3,4-Oxadiazole Derivative Ox-6d 76.64 ± 3.21%[5]-
1,3,4-Oxadiazole Derivative Ox-6f 79.83 ± 4.04%[5]-
1,3,4-Oxadiazole Derivative 4b 86%[6]Significant
1,3,4-Oxadiazole Derivative 4e 89%[6]Significant

Note: The ulcerogenic potential for the 1,3,4-oxadiazole derivatives of ibuprofen was reported to be significantly reduced compared to ibuprofen.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and their subsequent biological evaluation.

Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids

This protocol describes a common and efficient one-pot, two-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from a carboxylic acid.

Materials:

  • Carboxylic acid

  • N-Isocyaniminotriphenylphosphorane (NIITP)

  • Anhydrous 1,4-dioxane

  • Aryl iodide

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure: [7][8]

Step 1: Formation of Monosubstituted 1,3,4-Oxadiazole

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and NIITP (1.1 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen (repeat 3-4 times).

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 3 hours.

Step 2: C-H Arylation of the Monosubstituted 1,3,4-Oxadiazole

  • After 3 hours, cool the reaction mixture to room temperature.

  • To the same Schlenk tube, add the aryl iodide (2.5 equiv), 1,10-phenanthroline (40 mol %), cesium carbonate (1.5 equiv), and copper(I) iodide (20 mol %).

  • Add additional anhydrous 1,4-dioxane to adjust the concentration.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110°C.

  • Stir the reaction mixture for 18 hours.

  • After 18 hours, cool the reaction to room temperature.

  • Filter the reaction mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This protocol details the widely used carrageenan-induced paw edema model to evaluate the anti-inflammatory activity of test compounds.[7][9]

Materials:

  • Wistar albino rats (150-200 g)

  • Test compounds (1,3,4-oxadiazole derivatives)

  • Standard drug (e.g., Diclofenac sodium, Indomethacin)

  • 1% (w/v) carrageenan solution in normal saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure: [7][10]

  • Divide the rats into groups (n=6 per group): control (vehicle), standard drug, and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally to the respective groups.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 6 hours).

  • Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Protocol 3: In Vitro Anti-inflammatory Activity - Heat-Induced Albumin Denaturation Assay

This protocol provides a simple in vitro method to screen for anti-inflammatory activity by assessing the inhibition of protein denaturation.[5]

Materials:

  • Test compounds (1,3,4-oxadiazole derivatives)

  • Standard drug (e.g., Ibuprofen)

  • Bovine serum albumin (BSA) solution (0.2% w/v)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure: [5]

  • Prepare stock solutions of the test compounds and the standard drug in a suitable solvent (e.g., DMSO).

  • Prepare different concentrations of the test and standard compounds in PBS.

  • In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test or standard compound solutions. A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Mandatory Visualizations

Caption: Bioisosteric replacement of a carboxylic acid with a 1,3,4-oxadiazole ring.

Synthesis_Workflow Start Carboxylic Acid Hydrazide Acid Hydrazide Formation Start->Hydrazide Cyclization Cyclization to 1,3,4-Oxadiazole Hydrazide->Cyclization Purification Purification Cyclization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Evaluation Biological Evaluation (e.g., Anti-inflammatory Assay) Characterization->Biological_Evaluation End Bioactive 1,3,4-Oxadiazole Derivative Biological_Evaluation->End Inflammation_Pathway Cell_Injury Cell Injury / Stimulus Phospholipids Membrane Phospholipids Cell_Injury->Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Oxadiazole 1,3,4-Oxadiazole Derivatives Oxadiazole->COX_Enzymes Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reaction of nicotinic acid hydrazide with carbon disulfide in a basic alcoholic solution, typically ethanolic potassium hydroxide. This is followed by acidification to precipitate the desired product. This one-pot synthesis is favored for its operational simplicity and generally good yields.[1][2]

Q2: What is the expected yield for this synthesis?

A2: Reported yields for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, including the pyridinyl variant, can vary significantly. While some studies report yields around 54%, others achieve much higher conversions, with typical ranges between 65% and 88%.[1][3] The final yield is highly dependent on the optimization of reaction conditions.

Q3: Does the product exist in different tautomeric forms?

A3: Yes, this compound can exist in thiol-thione tautomerism. The thione form is generally considered to be the more stable tautomer in the solid state.[1][2]

Q4: What are the key starting materials for this synthesis?

A4: The essential starting materials are nicotinic acid hydrazide (3-pyridinecarboxylic acid hydrazide), carbon disulfide, a base (commonly potassium hydroxide), and an alcohol as the solvent (usually ethanol).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete reaction - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. While some protocols suggest a few hours, others extend the reflux time to 8 hours or even longer. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain a consistent reflux temperature. For ethanol, this is approximately 78 °C.
Incorrect Stoichiometry - Molar Ratios: The molar ratio of reactants is crucial. A common starting point is a 1:1:1 molar ratio of nicotinic acid hydrazide, potassium hydroxide, and carbon disulfide. However, some protocols suggest a slight excess of carbon disulfide.
Base Ineffectiveness - Purity of KOH: Use freshly crushed or powdered potassium hydroxide as it can absorb moisture and carbon dioxide from the air over time, reducing its effectiveness.- Solubility: Ensure the potassium hydroxide is fully dissolved in the ethanolic solution before the addition of other reactants.
Poor Quality Starting Materials - Purity of Nicotinic Acid Hydrazide: Use high-purity nicotinic acid hydrazide. Impurities can interfere with the reaction.- Purity of Carbon Disulfide: Use freshly distilled or high-purity carbon disulfide.
Improper Work-up - Acidification: The pH of the solution after acidification is critical for complete precipitation of the product. Acidify slowly with dilute hydrochloric acid until the solution is acidic (pH ~5-6), and check with pH paper.
Formation of Side Products/Impurities
Potential Cause Troubleshooting Steps
Formation of Potassium Dithiocarbazinate Salt - This is a common intermediate. Ensure the reaction goes to completion by providing adequate reflux time and temperature to facilitate the cyclization to the oxadiazole ring.
Cleavage of the Oxadiazole Ring - Under harsh basic conditions or with certain nucleophiles, the oxadiazole ring can cleave. Avoid using an excessive amount of strong base. One study noted that reaction with secondary amines like piperidine or morpholine can lead to ring-opened products.[4]
Unreacted Starting Materials - If TLC indicates the presence of unreacted nicotinic acid hydrazide, consider increasing the reaction time or temperature moderately.
Purification Challenges
Issue Troubleshooting Steps
Difficulty in obtaining a pure product - Recrystallization: This is the most common method for purification. A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity appears. Allow the solution to cool slowly to form pure crystals.- Washing: Thoroughly wash the filtered product with cold water to remove any inorganic salts.
Product is an oil or does not solidify - Solvent Choice: Ensure the correct recrystallization solvent system is being used. If the product oils out, try a different solvent system or a slower cooling rate.- Purity: A very impure product may have a depressed melting point and exist as an oil. Consider a preliminary purification step like a column chromatography if recrystallization is ineffective.

Experimental Protocols

Detailed Synthesis Protocol

This protocol is a generalized procedure based on common literature methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Materials:

  • Nicotinic acid hydrazide

  • Potassium hydroxide

  • Carbon disulfide

  • Absolute ethanol

  • Dilute Hydrochloric Acid

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1 equivalent) in absolute ethanol.

  • To this solution, add nicotinic acid hydrazide (1 equivalent) and stir until it dissolves.

  • Add carbon disulfide (1 to 1.2 equivalents) dropwise to the reaction mixture with continuous stirring.

  • Heat the mixture to reflux and maintain the reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated reaction mixture into a beaker containing crushed ice and water.

  • Slowly acidify the aqueous solution with dilute hydrochloric acid with constant stirring until the pH is acidic (around 5-6).

  • A precipitate of this compound will form.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it in a desiccator.

  • For further purification, recrystallize the crude product from an ethanol-water mixture.

Data on Reaction Condition Optimization (Illustrative)

The following table provides an illustrative example of how reaction conditions can be varied to optimize the yield. Note: This is a generalized representation, and optimal conditions should be determined experimentally.

Entry Molar Ratio (Hydrazide:KOH:CS₂) Reaction Time (h) Temperature (°C) Yield (%)
11:1:1678 (Reflux)65
21:1:1.2678 (Reflux)72
31:1:1.21078 (Reflux)85
41:1.2:1.21078 (Reflux)82
51:1:1.2106055

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve KOH in Ethanol add_hydrazide Add Nicotinic Acid Hydrazide start->add_hydrazide add_cs2 Add Carbon Disulfide add_hydrazide->add_cs2 reflux Reflux (6-12h) add_cs2->reflux concentrate Concentrate reflux->concentrate precipitate Precipitate in Ice Water concentrate->precipitate acidify Acidify with HCl precipitate->acidify filter_wash Filter & Wash acidify->filter_wash recrystallize Recrystallize filter_wash->recrystallize final_product Pure Product recrystallize->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_conditions Review Reaction Conditions low_yield->check_conditions check_workup Examine Work-up Procedure low_yield->check_workup increase_time Increase Reflux Time check_reaction->increase_time increase_temp Ensure Proper Reflux Temp check_reaction->increase_temp adjust_ratio Adjust Molar Ratios check_conditions->adjust_ratio check_reagents Verify Reagent Quality check_conditions->check_reagents optimize_ph Optimize Final pH check_workup->optimize_ph final_outcome Successful Synthesis increase_time->final_outcome Improved Yield increase_temp->final_outcome Improved Yield adjust_ratio->final_outcome Improved Yield check_reagents->final_outcome Improved Yield optimize_ph->final_outcome Improved Yield

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazoles via Acylhydrazone Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the cyclization of acylhydrazones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges faced during the oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles?

A1: The most frequently encountered challenges include low reaction yields, the formation of side products, and difficulties in purifying the final oxadiazole product. Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can lead to the decomposition of starting materials or the desired product.[1] Incomplete conversion of the acylhydrazone starting material is also a common issue.

Q2: My reaction yield for the cyclization is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the acylhydrazone, aldehyde, or hydrazide starting materials can significantly interfere with the reaction.[2] Ensure all reactants are of high purity.

  • Activity of Reagents: Oxidizing agents can degrade over time. For instance, ensure your Dess-Martin periodinane (DMP) is fresh and has been stored under appropriate conditions to maintain its reactivity.[3][4] Similarly, coupling agents like EDC or CDI should be fresh.[2]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Optimization of these parameters is often necessary to balance the reaction rate with the potential for side product formation.[2] Microwave irradiation has been shown to shorten reaction times and improve yields in some cases.[2]

  • Inefficient Cyclodehydration/Oxidation: The core cyclization step may be inefficient. The choice of oxidizing or dehydrating agent is crucial and should be tailored to the specific substrate.[1]

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: A common side product is the corresponding 1,3,4-thiadiazole, especially when using sulfur-containing reagents.[1] For example, the reaction of aroyl hydrazides with thioacetamide can predominantly yield the thiadiazole.[5] The formation of diacyl hydrazide intermediates can also be a source of impurities if the cyclization is incomplete.[2] To minimize side products, consider the following:

  • Choice of Reagents: Avoid sulfur-containing reagents if the oxadiazole is the desired product.

  • Reaction Conditions: Milder reaction conditions can often suppress the formation of side products.[6]

  • One-Pot Procedures: A one-pot synthesis starting from the aldehyde and hydrazide can sometimes minimize the isolation of intermediates and reduce the chance of side product formation.[5]

Q4: What are the recommended methods for purifying 2,5-disubstituted-1,3,4-oxadiazoles?

A4: Purification of 1,3,4-oxadiazoles typically involves standard chromatographic techniques. Column chromatography on silica gel is a common method.[7] Recrystallization can also be an effective purification method, particularly for solid products.[7] In some modern approaches, flow chemistry coupled with in-line extraction and chromatography has been utilized for efficient purification.[1]

Troubleshooting Guides

Issue 1: Low Yield in Oxidative Cyclization

This guide provides a systematic approach to troubleshooting low yields in the oxidative cyclization of acylhydrazones.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (Acylhydrazone, Aldehyde, Hydrazide) start->check_purity check_reagents Assess Activity of Reagents (e.g., Oxidizing Agent) check_purity->check_reagents Purity Confirmed yield_improved Yield Improved? check_purity->yield_improved Impurity Found & Rectified optimize_conditions Optimize Reaction Conditions (Solvent, Temp., Time) check_reagents->optimize_conditions Reagents Active check_reagents->yield_improved Reagent Replaced consider_alternative Consider Alternative Oxidizing Agent or Method optimize_conditions->consider_alternative Optimization Ineffective optimize_conditions->yield_improved Optimal Conditions Found consider_alternative->yield_improved end_good Problem Resolved yield_improved->end_good Yes end_bad Consult Further Literature yield_improved->end_bad No

Caption: Troubleshooting logic for low yield in oxadiazole synthesis.

Issue 2: Formation of Side Products

This guide outlines steps to identify and minimize the formation of unwanted side products.

Side_Product_Troubleshooting start Side Product Detected identify_side_product Characterize Side Product (NMR, MS) start->identify_side_product review_reagents Review Reagents for Potential Side Reactions (e.g., Sulfur Content) identify_side_product->review_reagents modify_conditions Modify Reaction Conditions (Milder Temp., Different Solvent) review_reagents->modify_conditions Potential Source Identified purification_strategy Develop a Purification Strategy (Chromatography, Recrystallization) modify_conditions->purification_strategy problem_solved Problem Resolved? purification_strategy->problem_solved end_good Successful Synthesis problem_solved->end_good Yes end_bad Re-evaluate Synthetic Route problem_solved->end_bad No

Caption: Troubleshooting logic for side product formation.

Data on Reaction Conditions

The following tables summarize quantitative data for different oxidative cyclization methods.

Table 1: Iodine-Mediated Oxidative Cyclization of Acylhydrazones

EntryAcylhydrazone SubstrateOxidant SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1N'-benzylidenebenzohydrazideI₂ (2 equiv), K₂CO₃ (2 equiv)DMSO100195[8]
2N'-(4-methoxybenzylidene)benzohydrazideI₂ (2 equiv), K₂CO₃ (2 equiv)DMSO1001.596[8]
3N'-(4-nitrobenzylidene)benzohydrazideI₂ (2 equiv), K₂CO₃ (2 equiv)DMSO100292[8]
4N'-benzylidenebenzohydrazideI₂ (cat.), H₂O₂ (aq)DioxaneRT377[9]

Table 2: Dess-Martin Periodinane (DMP) Mediated Oxidative Cyclization

EntryAcylhydrazone SubstrateDMP (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
1N'-(4-chlorobenzylidene)-4-methoxybenzohydrazide1.1CH₂Cl₂RT292[10]
2N'-(4-nitrobenzylidene)-4-methoxybenzohydrazide1.1CH₂Cl₂RT2.590[10]
3N'-benzylidene-4-methylbenzohydrazide1.1CH₂Cl₂RT294[10]

Experimental Protocols

Protocol 1: Iodine-Mediated Oxidative Cyclization of Acylhydrazones[8]

This protocol describes a practical and transition-metal-free method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Iodine_Protocol start Start step1 To a solution of acylhydrazone (1.0 mmol) in DMSO (3.0 mL), add K₂CO₃ (2.0 mmol). start->step1 step2 Add I₂ (2.0 mmol) to the mixture. step1->step2 step3 Heat the reaction mixture at 100 °C. step2->step3 step4 Monitor the reaction by TLC. step3->step4 step5 After completion, cool to room temperature and add to ice-water. step4->step5 step6 Collect the precipitate by filtration, wash with water and Na₂S₂O₃ solution. step5->step6 step7 Purify the crude product by recrystallization or column chromatography. step6->step7 end End step7->end

Caption: Experimental workflow for iodine-mediated oxadiazole synthesis.

Protocol 2: Dess-Martin Periodinane (DMP) Mediated Oxidative Cyclization of Acylhydrazones[10]

This protocol outlines a mild method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using DMP.

DMP_Protocol start Start step1 Dissolve the aroylhydrazone (1.0 mmol) in dichloromethane (10 mL). start->step1 step2 Add Dess-Martin periodinane (1.1 mmol) to the solution. step1->step2 step3 Stir the reaction mixture at room temperature. step2->step3 step4 Monitor the reaction progress by TLC. step3->step4 step5 Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. step4->step5 step6 Extract the product with dichloromethane. step5->step6 step7 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. step6->step7 step8 Purify the residue by column chromatography. step7->step8 end End step8->end

Caption: Experimental workflow for DMP-mediated oxadiazole synthesis.

References

Optimizing reaction conditions for synthesizing 1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,3,4-oxadiazoles?

The most prevalent methods for synthesizing 1,3,4-oxadiazoles typically start from either the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1][2] Common precursors include carboxylic acids, acid hydrazides, and aldehydes.[2][3]

Q2: What are the typical dehydrating agents used for the cyclization step?

A variety of dehydrating agents are employed for the cyclization of diacylhydrazines to form the 1,3,4-oxadiazole ring. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride.[4][5] The choice of reagent can significantly impact the reaction efficiency and substrate scope.[6]

Q3: Can 1,3,4-oxadiazoles be synthesized in a one-pot reaction?

Yes, several one-pot methods have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be more efficient by avoiding the isolation of intermediates.[7] These procedures often involve the direct reaction of carboxylic acids with acylhydrazides followed by in-situ cyclodehydration.[7] For instance, activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by coupling with an acylhydrazide and subsequent dehydration with triphenylphosphine (Ph₃P) and carbon tetrabromide (CBr₄) in the same pot has been reported to give good yields.[7]

Q4: What are some common methods for purifying 1,3,4-oxadiazole derivatives?

Standard purification techniques for 1,3,4-oxadiazole derivatives include recrystallization and column chromatography on silica gel.[6] The choice of solvent for recrystallization is crucial and depends on the solubility of the product and impurities. For column chromatography, the selection of an appropriate eluent system is key to achieving good separation.[6]

Troubleshooting Guide

Problem 1: Low Yield of the Desired 1,3,4-Oxadiazole

Possible Causes & Solutions

  • Incomplete Cyclodehydration: The cyclization of the diacylhydrazine intermediate is often the rate-limiting step.[5]

    • Optimization of Dehydrating Agent: The choice of dehydrating agent is critical. If one agent gives a low yield, consider trying others like POCl₃, SOCl₂, P₂O₅, or PPA.[4][5] The reactivity of the substrates may require a stronger or milder reagent.

    • Reaction Temperature: Heating is typically required for the cyclodehydration step.[5] Optimize the reaction temperature; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products.[6]

  • Poor Quality Starting Materials: Impurities in the starting carboxylic acid, acid hydrazide, or aldehyde can interfere with the reaction and lead to lower yields.[5]

    • Purification of Starting Materials: Ensure the purity of all reactants before starting the synthesis. Recrystallization or distillation of starting materials may be necessary.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Aprotic polar solvents like DMF or DMSO can be effective, particularly in base-mediated syntheses.[5]

    • Base Selection: In reactions requiring a base, the choice and amount of base are crucial. Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) have been used effectively.[5][8]

Problem 2: Significant Side Product Formation

Possible Causes & Solutions

  • Formation of 1,2-Diacylhydrazine Intermediate: In one-pot syntheses, the formation of a stable 1,2-diacylhydrazine that is resistant to cyclization can be a major side reaction.

    • Alternative Synthetic Route: A novel approach to avoid the formation of a 1,2-diacylhydrazine intermediate involves the coupling of α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions.[5][9]

  • Formation of 1,3,4-Thiadiazole Impurity: When using sulfur-containing reagents, the formation of the corresponding 1,3,4-thiadiazole is a common side product.[6] This is particularly relevant when starting from thiosemicarbazides.[6]

    • Reagent Selection: Avoid sulfur-containing reagents if the oxadiazole is the desired product. If starting from thiosemicarbazides, cyclization reagents that favor oxadiazole formation, such as mercuric salts (note: toxic) or tosyl chloride, have been used, but by-products are still possible.[10]

  • Decomposition under Harsh Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of reactants, intermediates, or the final product, resulting in a mixture of by-products.[6]

    • Milder Reaction Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less harsh dehydrating agents. The use of modern synthetic methods like microwave-assisted synthesis can sometimes reduce reaction times and minimize side product formation.[1]

Data Presentation

Table 1: Comparison of Coupling Reagents for the Synthesis of 2-Amino-1,3,4-oxadiazole

EntryCoupling ReagentSolventTemperature (°C)Yield (%)
1TBTUDMF5085
2DICDMF5085
3CDIDMF5063
4DCCDMF5050

Data sourced from a study on the synthesis of 2-amino-1,3,4-oxadiazole derivatives.[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from a Carboxylic Acid and Acylhydrazide [7]

  • To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., acetonitrile), add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv).

  • Stir the mixture at room temperature for 1 hour to allow for the activation of the carboxylic acid.

  • Add the acylhydrazide (1.0 equiv) to the reaction mixture and stir for an additional 2-4 hours.

  • To the same pot, add triphenylphosphine (Ph₃P) (1.5 equiv) and carbon tetrabromide (CBr₄) (1.5 equiv).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles from Thiosemicarbazide [11]

  • To a solution of thiosemicarbazide (1.0 equiv) in tetrahydrofuran (THF), add the desired acyl chloride (1.0 equiv) at 25 °C.

  • Stir the mixture to form the 1-aryl-3-thiosemicarbazide intermediate.

  • In a separate flask, prepare a basic solution (e.g., sodium hydroxide in water).

  • To the thiosemicarbazide intermediate, add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and potassium iodide (KI) under basic conditions.

  • Stir the reaction mixture until the cyclization is complete, monitoring by TLC.

  • Work up the reaction by quenching with a suitable reagent and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-amino-5-aryl-1,3,4-oxadiazole.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_synthesis One-Pot Synthesis cluster_purification Purification cluster_product Final Product A Carboxylic Acid C Activation with CDI A->C 1.0 equiv B Acylhydrazide D Coupling B->D 1.0 equiv C->D 1 hr E Dehydration (Ph3P/CBr4) D->E 2-4 hrs F Column Chromatography E->F Overnight G 2,5-Disubstituted 1,3,4-Oxadiazole F->G

Caption: One-pot synthesis workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

troubleshooting_low_yield Start Low Yield of 1,3,4-Oxadiazole Cause1 Incomplete Cyclodehydration? Start->Cause1 Cause2 Poor Starting Material Quality? Start->Cause2 Cause3 Suboptimal Reaction Conditions? Start->Cause3 Cause1->Cause2 No Sol1a Optimize Dehydrating Agent (POCl3, PPA, etc.) Cause1->Sol1a Yes Sol1b Optimize Reaction Temperature Cause1->Sol1b Yes Cause2->Cause3 No Sol2 Purify Starting Materials Cause2->Sol2 Yes Sol3a Change Solvent (DMF, DMSO) Cause3->Sol3a Yes Sol3b Optimize Base (K2CO3, NaOH) Cause3->Sol3b Yes End Improved Yield Sol1a->End Sol1b->End Sol2->End Sol3a->End Sol3b->End

Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole synthesis.

References

Technical Support Center: Purification of 5-Substituted-1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-substituted-1,3,4-oxadiazole-2-thiol products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude 5-substituted-1,3,4-oxadiazole-2-thiols?

A1: The most frequently employed and effective method for purifying solid 5-substituted-1,3,4-oxadiazole-2-thiol products is recrystallization.[1][2][3] Column chromatography over silica gel is also a widely used technique, particularly when dealing with oily products or complex impurity profiles.[4][5]

Q2: My crude product is an oil and won't solidify. How can I purify it?

A2: If your product "oils out" during recrystallization attempts, it is often due to a high level of impurities or an inappropriate solvent choice. In this case, column chromatography is the recommended purification method.[4][5] You can also try triturating the oil with a non-polar solvent like hexanes to induce solidification.

Q3: What are the likely impurities in my crude 5-substituted-1,3,4-oxadiazole-2-thiol product?

A3: Common impurities arise from unreacted starting materials or side reactions. These can include the starting acid hydrazide, residual carbon disulfide (which is volatile), and potentially by-products from the decomposition of the intermediate dithiocarbazate salt.[1][6]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process.[1] By comparing the TLC profile of your crude product with the collected fractions from column chromatography or the crystals from recrystallization, you can assess the purity. A typical eluent system for TLC is a mixture of ethyl acetate and petroleum ether (or hexanes).[1]

Q5: The melting point of my purified product is lower than the literature value. What does this indicate?

A5: A depressed and broad melting point range is a classic indicator of an impure compound. Further purification steps, such as repeated recrystallization or column chromatography, are necessary to remove the remaining impurities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Problem: The yield of pure product after recrystallization is significantly lower than expected.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Choice The chosen solvent may be too effective at dissolving the product, even at low temperatures. Experiment with different solvents or solvent mixtures. Ethanol, aqueous ethanol, and DMF-ethanol are commonly used for these compounds.[1][2]
Using Too Much Solvent Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly during filtration to remove insoluble impurities, product can be lost. Use a pre-heated funnel and flask for hot filtration.
Incomplete Crystallization The crystallization process may not be complete. After allowing the solution to cool to room temperature, place it in an ice bath or refrigerate to maximize crystal formation.
Issue 2: Product "Oils Out" During Recrystallization

Problem: The product separates from the recrystallization solvent as an oil rather than forming solid crystals.

Possible Causes & Solutions:

CauseSolution
High Impurity Level A high concentration of impurities can disrupt the crystal lattice formation, leading to an oil. Purify the crude product by column chromatography first to remove the bulk of the impurities before attempting recrystallization.[7]
Suboptimal Solvent The solvent may be too good at dissolving the compound. Try a less polar solvent or a solvent mixture.[7]
Rapid Cooling Cooling the solution too quickly can favor oil formation. Allow the solution to cool slowly to room temperature before placing it in a cold bath.[7]
Issue 3: Impure Product After Column Chromatography

Problem: The product obtained after column chromatography is still impure as determined by TLC or other analytical methods.

Possible Causes & Solutions:

CauseSolution
Improper Solvent System If the mobile phase is too polar, co-elution of the product with impurities can occur. Conversely, if it is not polar enough, the product may not elute. Optimize the solvent system using TLC before running the column. A common starting point is a hexane/ethyl acetate mixture.[4]
Column Overloading Loading too much crude product onto the column can lead to poor separation. As a general rule, use a column with a silica gel mass of at least 50-100 times the mass of the crude product.
Product Decomposition on Silica Gel Some thiol compounds can be sensitive to the acidic nature of silica gel. This can be tested by spotting a solution of the pure compound on a TLC plate and observing if decomposition occurs over time. If decomposition is suspected, consider using neutralized silica gel or an alternative stationary phase like alumina.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold. Common solvents for 5-substituted-1,3,4-oxadiazole-2-thiols include ethanol and aqueous ethanol.[1][2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Column Chromatography Protocol
  • Solvent System Selection: Determine the optimal mobile phase by running TLC plates with the crude product in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate).[1] The ideal solvent system will give a good separation between the desired product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a chromatography column with silica gel, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Common Recrystallization Solvents

Solvent/Solvent SystemReference
Ethanol[3][8][9]
30% Aqueous Ethanol[1]
Water-Ethanol (60-40)
DMF-Ethanol (30-70 v/v)

Table 2: Example TLC Solvent Systems

Solvent System (v/v)Reference
Ethyl Acetate : Petroleum Ether (1:2)[1]
Ethyl Acetate : Petroleum Ether (1:3)[1]
30% Ethyl Acetate / Hexanes[8]

Purification Workflow

PurificationWorkflow crude_product Crude Product (Solid or Oil) is_solid Is the product a solid? crude_product->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) oils_out Product 'oils out'? recrystallization->oils_out is_pure_recryst Is it pure? is_pure_recryst->column_chromatography No pure_product Pure Product is_pure_recryst->pure_product Yes is_pure_column Is it pure? column_chromatography->is_pure_column is_pure_column->recrystallization No (if solid) is_pure_column->pure_product Yes end End oils_out->is_pure_recryst No oils_out->column_chromatography Yes

Caption: Purification workflow for 5-substituted-1,3,4-oxadiazole-2-thiols.

References

Overcoming poor solubility of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in various assays.

Troubleshooting Guides

Issue: Compound precipitates out of solution upon addition to aqueous assay buffer.

This is a common issue for compounds with low aqueous solubility. The following steps can be taken to address this problem, starting with the simplest and most common solutions.

Step 1: Review Your Stock Solution

  • Is your stock solution clear? Visually inspect your stock solution (typically in DMSO or another organic solvent) for any signs of precipitation. If it's not fully dissolved at the stock concentration, it will certainly precipitate at lower concentrations in an aqueous buffer.

  • Action: If the stock is not clear, try gentle warming (to 37°C) or sonication to aid dissolution. If it still doesn't dissolve, you may need to prepare a new, less concentrated stock solution.

Step 2: Modify the pH of the Assay Buffer

The target compound has a predicted pKa of 3.38, indicating it is a weak acid (due to the thiol group) and also possesses a basic pyridine ring. Therefore, its solubility is highly dependent on the pH of the medium.

  • For acidic compounds, increasing the pH above the pKa will ionize the molecule, increasing its aqueous solubility.

  • Action: Prepare a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5). Test the solubility of the compound in each buffer. Be mindful of the pH tolerance of your assay system (e.g., enzyme activity, cell viability).

Step 3: Utilize Co-solvents

Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous medium.

  • Commonly used co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

  • Action: Prepare a dilution series of your compound in assay buffer containing a low percentage of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v). It is crucial to determine the maximum concentration of the co-solvent that your assay can tolerate without affecting the results.

Step 4: Employ Solubilizing Excipients

If pH modification and co-solvents are insufficient or not compatible with your assay, consider using solubilizing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility.

    • Common types: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Surfactants: These can form micelles that encapsulate the compound.

    • Common non-ionic surfactants: Tween® 80, Polysorbate 20.

  • Action: Prepare solutions of these excipients in your assay buffer and then add the compound. Test a range of excipient concentrations.

Issue: Inconsistent results or high variability between replicate wells.

This can be a direct consequence of poor solubility, where the compound is not uniformly dispersed in the assay plate.

Solution:

  • Ensure Homogeneity: After adding the compound to the assay buffer, vortex or mix the solution thoroughly before dispensing it into the plate.

  • Serial Dilution in Assay Buffer: Instead of adding a small volume of high-concentration stock directly to the wells, perform a serial dilution of the compound in the final assay buffer (containing any necessary co-solvents or excipients). This ensures a more uniform concentration across all wells.

  • Pre-incubation: Allow the plate to incubate for a short period (e.g., 15-30 minutes) at the assay temperature before starting the reaction to allow the compound to fully equilibrate in the solution.

Frequently Asked Questions (FAQs)

Q1: What is the predicted LogP of this compound?

A1: The predicted LogP value is approximately 1.42.[1] This suggests that the compound is moderately lipophilic and may have limited aqueous solubility.

Q2: What is the predicted pKa of this compound?

A2: The predicted pKa is approximately 3.38. This indicates the compound is a weak acid, and its solubility can be significantly influenced by pH.

Q3: What are the best starting solvents for making a stock solution?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds. N,N-Dimethylformamide (DMF) is another alternative.

Q4: Can I use pH modification to improve solubility?

A4: Yes, given the predicted acidic pKa and the basic pyridine moiety, pH modification is a highly recommended strategy. Increasing the pH of the aqueous buffer above 4 will start to deprotonate the thiol group, increasing solubility. Conversely, in highly acidic conditions, the pyridine nitrogen will be protonated, which could also enhance solubility. The optimal pH will need to be determined empirically and must be compatible with your assay.

Q5: What percentage of DMSO is acceptable in a cell-based assay?

A5: The tolerance of cell lines to DMSO varies, but a final concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell-based assays. It is always recommended to run a vehicle control (assay buffer with the same percentage of DMSO but without the compound) to assess any effects of the solvent on the cells.

Q6: Are there any known liabilities of the 1,3,4-oxadiazole moiety?

A6: While generally stable, some 1,3,4-oxadiazole derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is not a common issue in typical assay buffers (pH 6-8). The thiol group is more likely to be reactive, potentially forming disulfide bonds or interacting with metals.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅N₃OSChemScene
Molecular Weight179.20 g/mol ChemScene
Predicted LogP1.4203[1]
Predicted pKa3.38 ± 0.70ChemicalBook

Table 2: Common Solubilization Strategies and Starting Concentrations

StrategyAgentStarting ConcentrationConsiderations
pH Modification pH BufferspH 7.4 - 8.5Check assay compatibility.
Co-solvents DMSO0.1% - 5% (v/v)Determine assay tolerance.
Ethanol0.5% - 5% (v/v)Volatility may be an issue.
Cyclodextrins HP-β-CD1% - 10% (w/v)Can sometimes interfere with compound-target binding.
Surfactants Tween® 800.01% - 0.1% (v/v)Can disrupt cell membranes at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1.792 mg of this compound.

  • Dissolution: Add 1.0 mL of high-purity DMSO to the solid compound.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This assay determines the solubility of a compound in a specific buffer when added from a DMSO stock.

  • Preparation: Prepare a series of dilutions of the compound in DMSO (e.g., from 10 mM down to 0.1 mM).

  • Addition: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of the desired aqueous assay buffer. This will give a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the samples by HPLC-UV or a similar method to determine the concentration of the compound that remains in solution. The highest concentration at which no precipitation is observed is the kinetic solubility.

Visualizations

experimental_workflow Solubility Troubleshooting Workflow start Compound Precipitates in Assay check_stock Is stock solution clear? start->check_stock remake_stock Prepare new, lower concentration stock check_stock->remake_stock No ph_modification Attempt pH Modification (pH 7.4 -> 8.5) check_stock->ph_modification Yes remake_stock->check_stock cosolvent Add Co-solvent (e.g., 1% DMSO) ph_modification->cosolvent Insoluble success Proceed with Assay ph_modification->success Soluble excipient Use Solubilizing Excipient (e.g., HP-β-CD) cosolvent->excipient Insoluble cosolvent->success Soluble excipient->success Soluble failure Consider Compound Analogs or Advanced Formulation excipient->failure Insoluble

Caption: A decision tree for troubleshooting the poor solubility of the target compound.

Caption: The ionization state of the compound at different pH ranges.

References

Identifying and minimizing side products in oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxadiazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide expert guidance on identifying and minimizing side products in the synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your synthetic outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during oxadiazole synthesis in a practical question-and-answer format.

1,2,4-Oxadiazole Synthesis

Q1: I am observing a significant amount of starting amidoxime and carboxylic acid, with low yield of the desired 1,2,4-oxadiazole. What is the likely cause and how can I improve the yield?

A1: Low conversion in this synthesis often points to issues with the acylation of the amidoxime or inefficient cyclodehydration of the O-acyl amidoxime intermediate.[1]

  • Inefficient Acylation: The initial formation of the O-acyl amidoxime is critical.

    • Solution: Ensure your coupling agents (e.g., EDC, HBTU, HATU) are fresh and active. Consider switching to a more reactive coupling agent. Pre-activating the carboxylic acid with the coupling agent before adding the amidoxime can also improve acylation efficiency.[2]

  • Incomplete Cyclodehydration: This is a frequent bottleneck and often requires forcing conditions.[1]

    • Solution: Increase the reaction temperature or switch to a higher-boiling solvent like toluene or xylene for thermal cyclization. Microwave irradiation can be a highly effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[2] For base-mediated cyclizations, stronger, non-nucleophilic bases like TBAF or superbase systems such as NaOH/DMSO can promote the reaction at room temperature.[1]

Q2: My LC-MS analysis shows a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime intermediate. How can I prevent this?

A2: This indicates the cleavage of the O-acyl amidoxime intermediate, a common side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[1]

  • Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures.[1]

Q3: I am synthesizing a 1,2,4-oxadiazole via a 1,3-dipolar cycloaddition and observe a significant byproduct corresponding to the dimerization of my nitrile oxide. How can I favor the desired product?

A3: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction pathway.[1]

  • Solution: To favor the intermolecular cycloaddition with your nitrile, use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the intended nitrile rather than with another molecule of itself.[1]

Q4: My purified 1,2,4-oxadiazole appears to be rearranging into an isomeric product upon standing or during purification. What is happening and how can I stop it?

A4: This is likely a Boulton-Katritzky rearrangement, a thermal or acid/moisture-catalyzed rearrangement that 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain can undergo to form other heterocycles.[1][3]

  • Solution:

    • Neutral, Anhydrous Conditions: Use neutral and anhydrous conditions for your workup and purification. Avoid acidic workups if you observe this side product.[1]

    • Storage: Store the purified compound in a dry environment to prevent moisture-induced rearrangement.

1,3,4-Oxadiazole Synthesis

Q5: I am attempting to synthesize a 2,5-disubstituted 1,3,4-oxadiazole from a diacylhydrazine, but I am getting a mixture of products, including a sulfur-containing impurity. What is this impurity and how can I avoid it?

A5: A common impurity in 1,3,4-oxadiazole synthesis, especially when using sulfur-containing reagents, is the corresponding 1,3,4-thiadiazole.[4] This is particularly prevalent when using reagents like Lawesson's reagent or P₄S₁₀ with the intention of forming the oxadiazole.[4]

  • Solution:

    • Choice of Reagents: To selectively synthesize the 1,3,4-oxadiazole, use a dehydrating agent that does not contain sulfur, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5] To favor the 1,3,4-thiadiazole, a thionating agent like Lawesson's reagent or P₂S₅ should be used.[6]

    • Regiocontrolled Synthesis: In some cases, the choice of cyclizing agent can selectively produce either the oxadiazole or the thiadiazole from a thiosemicarbazide precursor. For example, using EDC·HCl in DMSO can favor the 2-amino-1,3,4-oxadiazole, while p-TsCl with triethylamine can yield the 2-amino-1,3,4-thiadiazole as the major product.[6]

Data Presentation

The following tables summarize quantitative data on the influence of various reaction parameters on the yield of oxadiazoles and the formation of side products.

Table 1: Effect of Coupling Agents and Bases on the Yield of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids

EntryCoupling AgentBaseSolventReaction Time (h)Yield (%)
1EDCDIPEADMF12Moderate (50-69%)
2HBTUDIPEADMF10Good (70-89%)
3HATUDIPEADMF6Excellent (>90%)
4HATUNa₂CO₃DMF24Moderate (50-69%)
5HATUK₂CO₃DMF24Moderate (50-69%)
6HATUCs₂CO₃DMF18Moderate (50-69%)
Data adapted from a study on the synthesis of N-heterocycles.[2]

Table 2: Comparative Yields of 2,5-Dialkyl-1,3,4-oxadiazoles under Different Cyclization Conditions

EntryStarting DiacylhydrazineReaction ConditionsYield (%)
1N,N'-bis(2-bromoacetyl)hydrazinePOCl₃, Toluene, Reflux, 6h45
2N,N'-bis(2-bromoacetyl)hydrazinePOCl₃, Solvent-free, Reflux, 6h70
3N,N'-bis(4-bromobutanoyl)hydrazinePOCl₃, Toluene, Reflux, 24h25
4N,N'-bis(4-bromobutanoyl)hydrazinePOCl₃, Solvent-free, Reflux, 24h40
5N,N'-bis(5-bromopentanoyl)hydrazinePOCl₃, Toluene, Reflux, 24h30
6N,N'-bis(5-bromopentanoyl)hydrazinePOCl₃, Solvent-free, Reflux, 24h44
7N,N'-bis(6-bromohexanoyl)hydrazinePOCl₃, Toluene, Reflux, 24h55
8N,N'-bis(6-bromohexanoyl)hydrazinePOCl₃, Solvent-free, Reflux, 24h76
Data adapted from a study on the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles.[6]

Table 3: Regiocontrolled Synthesis of 2-Amino-1,3,4-oxadiazoles vs. 2-Amino-1,3,4-thiadiazoles from Thiosemicarbazides

PrecursorReagent/ConditionsProduct Ratio (Oxadiazole:Thiadiazole)Major Product Yield (%)
Acyl thiosemicarbazideEDC·HCl, DMSO100:0Quantitative
Acyl thiosemicarbazidep-TsCl, Et₃N, NMP4:96High
Data adapted from a study on regioselective cyclization.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles[2]

This protocol describes the acylation of an amidoxime followed by a microwave-assisted cyclodehydration.

Step 1: Amidoxime Acylation

  • To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).

  • Add 3.0 mL of anhydrous dichloromethane.

  • Add a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride) in 3.0 mL of anhydrous dichloromethane dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

Step 2: Silica-Supported Cyclization

  • Once the acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.

  • Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.

Step 3: Workup and Purification

  • After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Further purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using POCl₃[1]

This protocol describes the cyclodehydration of a diacylhydrazine using phosphorus oxychloride.

  • To a round-bottom flask, add the diacylhydrazine (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) in excess to act as both reagent and solvent.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting oxadiazole synthesis.

experimental_workflow_124_oxadiazole start Amidoxime + Acyl Chloride acylation Acylation (CH2Cl2, K2CO3) start->acylation add_silica Add Silica Gel acylation->add_silica evaporation Solvent Evaporation add_silica->evaporation microwave Microwave Irradiation (Cyclodehydration) evaporation->microwave elution Elution from Silica microwave->elution purification Purification (Chromatography/ Recrystallization) elution->purification product 3,5-Disubstituted 1,2,4-Oxadiazole purification->product

Caption: Workflow for Microwave-Assisted 1,2,4-Oxadiazole Synthesis.

troubleshooting_low_yield_124 problem Low Yield of 1,2,4-Oxadiazole cause1 Inefficient Acylation? problem->cause1 cause2 Incomplete Cyclodehydration? problem->cause2 solution1a Check/Replace Coupling Agent cause1->solution1a solution1b Pre-activate Carboxylic Acid cause1->solution1b solution2a Increase Temperature/ Change Solvent cause2->solution2a solution2b Use Microwave Irradiation cause2->solution2b solution2c Use Stronger Base (e.g., TBAF, NaOH/DMSO) cause2->solution2c

Caption: Troubleshooting Logic for Low Yield in 1,2,4-Oxadiazole Synthesis.

side_product_pathways cluster_124 1,2,4-Oxadiazole Synthesis cluster_134 1,3,4-Oxadiazole Synthesis start_124 Amidoxime + Acylating Agent intermediate_124 O-Acyl Amidoxime Intermediate start_124->intermediate_124 product_124 Desired 1,2,4-Oxadiazole intermediate_124->product_124 Cyclization side_product_cleavage Cleavage Products (Amidoxime + Nitrile) intermediate_124->side_product_cleavage Hydrolysis side_product_rearrangement Boulton-Katritzky Rearrangement Product product_124->side_product_rearrangement Heat/Acid/Moisture start_134 Diacylhydrazine product_134_oxa Desired 1,3,4-Oxadiazole start_134->product_134_oxa Dehydrating Agent (e.g., POCl3) side_product_thia 1,3,4-Thiadiazole start_134->side_product_thia Thionating Agent (e.g., Lawesson's)

Caption: Common Side Product Formation Pathways in Oxadiazole Synthesis.

References

Technical Support Center: Monitoring 1,3,4-Oxadiazole Synthesis with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of 1,3,4-oxadiazole synthesis using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of 1,3,4-oxadiazole synthesis in a question-and-answer format.

Q1: My spots are streaking or elongated on the TLC plate. What should I do?

A1: Streaking is a common issue that can obscure the results of your TLC analysis. Here are several potential causes and their solutions:

  • Sample Overload: You may have spotted too much of your reaction mixture on the plate.[1][2] Prepare a more diluted sample and re-spot. A good starting point is a 1% solution of your sample.[2]

  • Compound Polarity: Highly polar compounds, such as the carboxylic acid or hydrazide starting materials, can interact strongly with the silica gel, leading to streaking.[3] To mitigate this, you can:

    • Add a small amount of a competing acid (e.g., 0.1–2.0% acetic or formic acid) to your mobile phase for acidic compounds.[1][3]

    • For basic compounds, add a small amount of a competing base (e.g., 0.1–2.0% triethylamine).[1][3]

  • High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking.[4] After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the residual solvent before developing the plate.[4]

Q2: I can't see any spots on my developed TLC plate. What's wrong?

A2: The absence of visible spots can be due to several factors:

  • Non-UV Active Compounds: Your compounds may not be UV-active.[1] Many organic compounds absorb UV light, but not all do.[5] Try using a different visualization technique, such as staining with potassium permanganate, p-anisaldehyde, or an iodine chamber.[3][6]

  • Sample Too Dilute: Your sample may be too dilute to be detected.[1][2] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between each application.[1][2]

  • Volatile Compounds: If your product or starting material is volatile, it may have evaporated from the plate during development or drying.[1][7]

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[1][2] If the baseline is submerged, your compounds will dissolve into the solvent reservoir instead of moving up the plate.[2]

Q3: My spots are all at the baseline or have all moved with the solvent front. How do I fix this?

A3: This indicates that your mobile phase is not of the appropriate polarity for your compounds.

  • Spots at the Baseline (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate.[1] The Rf (retention factor) is a measure of the distance traveled by the compound relative to the solvent front.[8] More polar compounds have smaller Rf values.[9][10] To increase the Rf value, you need to increase the polarity of your mobile phase.[1][8] You can do this by increasing the proportion of the more polar solvent in your solvent mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]

  • Spots at the Solvent Front (High Rf): Your mobile phase is too polar, causing all compounds to travel with the solvent front.[1] To decrease the Rf value, you need to decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent.[1][8]

Q4: The spots for my starting material and product are very close together. How can I improve the separation?

A4: Poor separation can make it difficult to determine the progress of your reaction.

  • Optimize the Mobile Phase: The key is to find a solvent system that provides good separation between your starting materials and the 1,3,4-oxadiazole product. Experiment with different solvent ratios or entirely different solvent systems.[4] A good starting point for many organic compounds is a mixture of hexane and ethyl acetate.[6][11]

  • Use a Co-spot: A co-spot, where you spot your reaction mixture on top of your starting material spot, can help to resolve closely running spots. If the reaction is complete, you should see a single, well-defined spot for your product and no "snowman" or elongated spot from the co-spot.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase for my 1,3,4-oxadiazole synthesis?

A1: The choice of mobile phase is crucial for good separation. 1,3,4-oxadiazoles are generally less polar than their carboxylic acid and hydrazide precursors. Therefore, you should see the product spot move further up the plate (higher Rf) than the starting material spots.

A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6][12] You can then adjust the ratio to achieve an Rf value for your product that is ideally between 0.3 and 0.7.[8] For example, a mobile phase of petroleum ether: ethyl acetate: MeOH (6:3:1) has been used for 1,3,4-oxadiazole derivatives.

Q2: What visualization techniques can I use for 1,3,4-oxadiazoles on a TLC plate?

A2: Several visualization methods can be employed:

  • UV Light (254 nm): This is a non-destructive method and should be your first choice.[5] Many 1,3,4-oxadiazoles, due to their aromatic nature, will absorb UV light and appear as dark spots on a fluorescent green background.[5][7]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method for visualizing a wide range of organic compounds.[6] The spots will appear as brown or yellow-brown.

  • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized, which includes many organic molecules.[13] Spots typically appear as yellow or brown on a purple background.[13]

  • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating.[7][13]

Q3: How can I use TLC to determine if my 1,3,4-oxadiazole synthesis reaction is complete?

A3: To monitor your reaction, you will typically spot three lanes on your TLC plate:

  • Starting Material(s): A solution of your starting materials (e.g., the carboxylic acid and hydrazide).

  • Co-spot: A spot of your starting material solution with the reaction mixture spotted on top.

  • Reaction Mixture: A sample taken directly from your reaction.

As the reaction progresses, you should observe the disappearance of the starting material spots and the appearance of a new spot corresponding to your 1,3,4-oxadiazole product.[6] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[10]

Data Presentation

The following table summarizes typical mobile phases and expected Rf value trends for the TLC analysis of 1,3,4-oxadiazole synthesis. Note that exact Rf values are highly dependent on the specific substrates, the exact solvent composition, and other experimental conditions.[9]

Compound TypeTypical PolarityExpected Rf Value TrendExample Mobile Phase Systems
Carboxylic AcidHighLowHexane:Ethyl Acetate (e.g., 1:1) + 1% Acetic Acid
HydrazideHighLowEthyl Acetate or 5% Methanol in Dichloromethane[12]
1,3,4-Oxadiazole Moderate to LowHighHexane:Ethyl Acetate (e.g., 7:3 or 8:2)[6], Petroleum Ether:Ethyl Acetate:Methanol (6:3:1)

Experimental Protocol: TLC Monitoring of 1,3,4-Oxadiazole Synthesis

This protocol outlines the general steps for monitoring a typical 1,3,4-oxadiazole synthesis.

  • Prepare the TLC Plate:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[6]

    • Mark three small, evenly spaced points on the baseline for spotting.

  • Prepare the Samples:

    • Prepare a dilute solution of your starting materials in a suitable solvent (e.g., the reaction solvent).

    • Carefully take a small aliquot from your reaction mixture.

  • Spot the TLC Plate:

    • Using a capillary tube, spot the starting material solution on the first mark.[3]

    • On the second mark, spot the starting material solution, and then carefully spot the reaction mixture on top of it (the co-spot).

    • On the third mark, spot the reaction mixture.

    • Aim for small, concentrated spots.[6]

  • Develop the TLC Plate:

    • Prepare your chosen mobile phase and pour a small amount (0.5-1 cm depth) into a developing chamber.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.

    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[3]

    • Cover the chamber and allow the solvent to ascend the plate.

    • Remove the plate when the solvent front is about 1 cm from the top.[3]

    • Immediately mark the solvent front with a pencil.[3]

  • Visualize and Interpret the Results:

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp.[3] Circle any visible spots with a pencil.[5]

    • If necessary, use a chemical stain for further visualization.

    • Analyze the plate to determine the presence or absence of starting materials and the formation of the product. The product should have a different Rf value than the starting materials.

Mandatory Visualizations

TLC_Troubleshooting_Workflow cluster_solutions Solutions start Start TLC Analysis developed_plate Developed TLC Plate start->developed_plate issue Problem with Spots? developed_plate->issue streaking Streaking or Elongated Spots issue->streaking Yes no_spots No Visible Spots issue->no_spots Yes bad_rf Spots at Baseline or Solvent Front issue->bad_rf Yes good_spots Clear Spots - Analyze Results issue->good_spots No sol_streak Dilute Sample Add Acid/Base to Eluent Remove High-Boiling Solvent streaking->sol_streak sol_no_spots Use Different Visualization Concentrate Sample Check Solvent Level no_spots->sol_no_spots sol_bad_rf Adjust Mobile Phase Polarity bad_rf->sol_bad_rf end End good_spots->end sol_streak->developed_plate Re-run TLC sol_no_spots->developed_plate Re-run TLC sol_bad_rf->developed_plate Re-run TLC

Caption: A workflow diagram for troubleshooting common TLC issues.

TLC_Monitoring_Workflow start Start prep_plate 1. Prepare TLC Plate (Draw Baseline) start->prep_plate prep_samples 2. Prepare Samples (Starting Material & Reaction Mixture) prep_plate->prep_samples spot_plate 3. Spot Plate (SM, Co-spot, Reaction) prep_samples->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate dry_plate 5. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize 6. Visualize Spots (UV, Stain) dry_plate->visualize interpret 7. Interpret Results visualize->interpret incomplete Reaction Incomplete (Starting Material Present) interpret->incomplete No complete Reaction Complete (No Starting Material) interpret->complete Yes end End incomplete->end complete->end

Caption: Experimental workflow for monitoring reaction progress with TLC.

References

Troubleshooting the acidification step in 5-substituted-1,3,4-oxadiazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. Our focus is on addressing specific challenges that may arise during the critical acidification step of this synthetic process.

Troubleshooting Guides and FAQs

This section is designed to help you navigate common issues encountered during the acidification and product isolation phase.

Q1: I've completed the reaction of the hydrazide with carbon disulfide in a basic solution, but no precipitate forms upon adding acid. What could be the problem and what should I do?

A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Incomplete Reaction: The initial cyclization reaction may not have gone to completion. Before acidification, ensure the reaction has been stirred for a sufficient amount of time, as indicated in the literature, often until the evolution of hydrogen sulfide ceases.[1]

  • Insufficient Acidification: The product may still be soluble in a weakly acidic or neutral solution. Check the pH of the solution with pH paper or a calibrated pH meter. Continue adding acid dropwise until the pH is in the range of 2-3, as this is often required for complete precipitation.[2]

  • Excess Solvent: If the reaction mixture is too dilute, the product may remain dissolved even at the optimal pH. If you suspect this is the case, you can try to remove some of the solvent under reduced pressure and then attempt the acidification again.

  • Product is an Oil: In some cases, the product may "oil out" instead of precipitating as a solid. Please refer to Q2 for guidance on how to handle this situation.

  • Product is Highly Soluble in the Solvent System: The presence of a high concentration of organic co-solvents like ethanol can sometimes increase the solubility of the product. If adjusting the pH does not induce precipitation, carefully adding cold water to the mixture might help to decrease the product's solubility and promote precipitation.

Q2: Upon acidification, my product has separated as an oil instead of a solid. How should I proceed?

A2: "Oiling out" typically occurs when the melting point of the product is lower than the temperature of the solution, or when impurities are present that significantly depress the melting point. Here are some strategies to address this:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Seeding: If you have a small amount of the solid product from a previous successful synthesis, add a seed crystal to the oil. This can induce crystallization.

  • Trituration: Add a small amount of a solvent in which the product is insoluble (e.g., cold diethyl ether or hexane). Vigorously stir or grind the oil with a glass rod. This can often induce solidification.

  • Solvent Extraction: If the oil persists, you may need to perform a work-up. Extract the oily product into an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry it over an anhydrous salt (like sodium sulfate), and then concentrate the solvent under reduced pressure. The resulting crude solid or viscous oil can then be purified by recrystallization or column chromatography.

Q3: I have obtained a precipitate after acidification, but the yield is very low. What are the potential reasons for this?

A3: Low yields can be attributed to issues in both the initial reaction and the acidification/isolation steps.

  • Incomplete Cyclization: As mentioned in Q1, an incomplete initial reaction is a primary cause of low yields. Ensure adequate reaction time and appropriate temperature.

  • Product Decomposition: Some 5-substituted-1,3,4-oxadiazole-2-thiols can be sensitive to harsh acidic conditions. Over-acidification or prolonged exposure to strong acid might lead to decomposition. Acidify slowly and only to the required pH.

  • Loss During Washing: The precipitated product is typically washed to remove impurities. If the product has some solubility in the washing solvent (e.g., water or diethyl ether), this can lead to significant product loss. Use ice-cold washing solvents to minimize solubility.

  • Side Reactions: The formation of by-products, such as 1,3,4-thiadiazoles, can reduce the yield of the desired oxadiazole.[3] This is more likely if the reaction conditions are not optimized.

Q4: The color of my precipitate is off (e.g., brown or tarry), suggesting impurities. What are the likely impurities and how can I purify my product?

A4: The most common method for purifying 5-substituted-1,3,4-oxadiazole-2-thiols is recrystallization.

  • Common Impurities: Impurities can include unreacted starting materials, by-products like the corresponding 1,3,4-thiadiazole, or decomposition products.

  • Recrystallization Solvents: Ethanol is a frequently used solvent for the recrystallization of these compounds.[2][4] An ethanol-water mixture can also be effective.[5] The choice of solvent will depend on the specific solubility profile of your substituted oxadiazole.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of the appropriate hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, with a focus on the acidification step.

Protocol 1: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol [2]

  • Reaction Setup: Dissolve 4-nitrobenzoic hydrazide (7 g, 0.038 mol) in absolute ethanol in a 250 mL flask.

  • Reagent Addition: Add carbon disulfide (2 mL, 0.034 mol) followed by a solution of potassium hydroxide (1.2 g, 0.019 mol) in 20 mL of water.

  • Reflux: Heat the reaction mixture to reflux.

  • Work-up: After the reaction is complete, remove the excess ethanol under reduced pressure.

  • Acidification: Dilute the residue with 200 mL of distilled water and acidify with 4 N hydrochloric acid to a pH of 2-3.

  • Isolation and Purification: Filter the resulting precipitate, wash with diethyl ether, and recrystallize from ethanol.

Protocol 2: Synthesis of 5-Furan-2-yl[2][6]oxadiazole-2-thiol [5]

  • Reaction Setup: A mixture of furan-2-carboxylic acid hydrazide (0.01 mol, 1.26 g), sodium hydroxide (0.01 mol, 0.4 g), carbon disulfide (0.02 mol, 1.2 mL), and absolute ethanol (100 mL) is heated under reflux for 12 hours.

  • Solvent Removal: The excess solvent is removed by vacuum evaporation.

  • Acidification: The residue is dissolved in water and acidified with acetic acid.

  • Purification: The product is recrystallized from a water-ethanol (60-40) mixture.

Data Presentation

The following table summarizes the acidification conditions from the cited experimental protocols.

CompoundAcid UsedFinal pHRecrystallization SolventYield (%)Reference
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol4 N Hydrochloric Acid2-3EthanolNot Specified[2]
5-Furan-2-yl[2][6]oxadiazole-2-thiolAcetic AcidNot SpecifiedWater-Ethanol (60-40)55[5]
5-((2-Arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiolConcentrated HClNot SpecifiedEthanolNot Specified[4]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the acidification step.

experimental_workflow cluster_reaction Initial Reaction cluster_workup Work-up & Acidification cluster_isolation Isolation & Purification start Hydrazide + CS2 + Base (e.g., KOH) in Ethanol reflux Reflux until H2S evolution ceases start->reflux remove_etoh Remove excess Ethanol reflux->remove_etoh dissolve Dissolve residue in Water remove_etoh->dissolve acidify Acidify with HCl or Acetic Acid to target pH (e.g., 2-3) dissolve->acidify filter Filter Precipitate acidify->filter wash Wash with cold solvent (e.g., Diethyl Ether) filter->wash recrystallize Recrystallize (e.g., from Ethanol) wash->recrystallize dry Dry under vacuum recrystallize->dry end_product Pure 5-Substituted-1,3,4- oxadiazole-2-thiol dry->end_product

Caption: General experimental workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

troubleshooting_acidification start Acidification Step precipitate_check Does a solid precipitate form? start->precipitate_check yield_check Is the yield satisfactory? precipitate_check->yield_check Yes oiling_out_check Has the product 'oiled out'? precipitate_check->oiling_out_check No yes_path Yes purify Proceed to washing and recrystallization. yield_check->purify Yes low_yield_causes Investigate low yield causes: - Incomplete initial reaction - Product decomposition (check pH) - Loss during washing (use cold solvents) yield_check->low_yield_causes No success Successful Isolation purify->success no_path1 No handle_oil Troubleshoot 'oiling out': - Scratch flask - Seed with crystal - Triturate with non-solvent - Perform solvent extraction oiling_out_check->handle_oil Yes no_precipitate_actions Troubleshoot no precipitate: - Check and adjust pH (2-3) - Reduce solvent volume - Add cold water oiling_out_check->no_precipitate_actions No yes_path2 Yes handle_oil->precipitate_check no_path2 No no_precipitate_actions->precipitate_check no_path3 No

Caption: Troubleshooting decision tree for the acidification step in 5-substituted-1,3,4-oxadiazole-2-thiol synthesis.

References

Technical Support Center: Enhancing the Stability of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol for reliable biological testing. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological assays?

A1: The main stability concerns for this compound in aqueous biological media are its potential for chemical degradation, precipitation due to low solubility, and adsorption to laboratory plastics. The 1,3,4-oxadiazole ring can be susceptible to cleavage under certain conditions, and the thiol group can undergo oxidation.

Q2: How does pH affect the stability of this compound?

Q3: What is the recommended solvent for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds like this one. It is essential to use anhydrous, high-purity DMSO to ensure the compound's integrity.

Q4: What is the maximum recommended final concentration of DMSO in cell culture medium?

A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1] Some cell lines may tolerate up to 0.5%, but it is critical to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture medium after adding the compound.

  • Inconsistent or lower-than-expected biological activity.

Potential Causes:

  • The final concentration of the compound exceeds its solubility limit in the aqueous medium.

  • A significant drop in solvent polarity when the DMSO stock is diluted into the aqueous medium.

  • Temperature shifts between stock solution preparation and incubation.

  • Interaction with components in the cell culture medium, such as salts or proteins.

Solutions:

  • Determine Maximum Solubility: Empirically determine the maximum soluble concentration of the compound in your specific cell culture medium before conducting experiments.

  • Optimize Dilution: Pre-warm the cell culture medium to 37°C. Add the stock solution drop-wise while gently vortexing the medium to ensure rapid and even dispersion.[2]

  • Use a Co-solvent: In some instances, the inclusion of a small percentage of a water-miscible co-solvent in the final medium may improve solubility.

  • Formulation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble compounds, forming inclusion complexes that enhance their aqueous solubility.

Issue 2: Loss of Biological Activity in Long-Term Experiments

Symptoms:

  • Diminished or complete loss of the expected biological effect in multi-day experiments.

  • High variability in results between replicates or experiments performed on different days.

Potential Causes:

  • Chemical Degradation: The compound may be chemically unstable in the culture medium at 37°C over extended periods. The 1,3,4-oxadiazole ring can undergo cleavage, especially when heated in the presence of certain nucleophiles like amines.[3]

  • Oxidation: The thiol group is susceptible to oxidation, which can alter the compound's activity.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.

Solutions:

  • Assess Compound Stability: Perform a stability study by incubating the compound in your cell culture medium at 37°C and measuring its concentration at various time points (e.g., 0, 24, 48, 72 hours) using LC-MS.

  • Frequent Media Changes: If the compound is found to be unstable, replace the culture medium with fresh medium containing the compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.

  • Use of Antioxidants: If oxidation is suspected, consider the addition of a compatible antioxidant to the medium, after verifying it does not interfere with the assay.

  • Low-Binding Plates: Utilize low-binding microplates to minimize adsorption of the compound to the plastic surface.

Quantitative Data Summary

The following tables present hypothetical stability and solubility data for this compound. This data is for illustrative purposes and should be experimentally verified for your specific batch and conditions.

Table 1: Hypothetical pH-Dependent Stability at 37°C

pHHalf-life (t½) in hours
5.036
7.448
8.524

Table 2: Hypothetical Solubility in Different Media at 25°C

MediumSerum ConcentrationMaximum Soluble Concentration (µM)
PBS0%5
DMEM10% FBS25
RPMI-164010% FBS20

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in cell culture medium over a specified time course.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (with serum)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare Working Solution: Spike pre-warmed (37°C) complete cell culture medium with the stock solution to the final desired working concentration. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Aliquot the working solution into sterile, low-binding tubes, one for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Sample Collection: At each designated time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the parent compound using a validated LC-MS method.

  • Data Analysis: Plot the concentration of the compound versus time to determine its degradation profile and calculate the half-life.

Protocol 2: Two-Step Dilution Method to Prevent Precipitation

Objective: To prepare a working solution of the compound in cell culture medium while minimizing the risk of precipitation.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Pre-warm Medium: Warm the complete cell culture medium to 37°C.

  • Intermediate Dilution: In a sterile tube, perform an intermediate dilution of the DMSO stock solution into a small volume of the pre-warmed medium (e.g., a 1:10 dilution). Mix gently but thoroughly.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired working concentration.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before use.

Visualizations

Signaling Pathway

1,3,4-Oxadiazole derivatives have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][5] The diagram below illustrates a potential mechanism of action.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB_p P-IκBα IkB->IkB_p NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation Compound 5-(pyridin-3-yl)-1,3,4- oxadiazole-2-thiol Compound->IKK Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_translocated->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following workflow outlines the key steps for assessing the stability of this compound in a biological medium.

Stability_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working time_zero Collect T=0 Sample prep_working->time_zero incubate Incubate at 37°C time_zero->incubate collect_samples Collect Samples at Time Points (T=x) incubate->collect_samples 24h, 48h, 72h analysis LC-MS Analysis collect_samples->analysis data_analysis Data Analysis (Calculate Half-life) analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing compound stability in biological media.

References

Technical Support Center: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. This guide is tailored for researchers, medicinal chemists, and drug development professionals dedicated to advancing heterocyclic chemistry. Here, we provide in-depth, field-tested insights into the critical parameters of solvent and base selection, alongside comprehensive troubleshooting protocols to streamline your synthetic workflows and enhance reaction outcomes.

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a cornerstone reaction for generating scaffolds of significant pharmacological interest. These compounds are known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The most common and reliable method involves the cyclization of an aromatic acid hydrazide with carbon disulfide (CS₂) in the presence of a base.[2][3] While the reaction appears straightforward, the choice of solvent and base is paramount and dictates the reaction's efficiency, yield, and purity.

This guide will deconstruct the causality behind these choices, offering a robust framework for optimization and troubleshooting.

Core Synthesis Pathway & Mechanism

The reaction proceeds via a one-pot cyclization. The key steps involve the nucleophilic attack of the hydrazide onto carbon disulfide, followed by intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.

dot digraph "Oxadiazole-Thiol Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Hydrazide [label="Aroyl Hydrazide\n(R-CO-NHNH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; CS2 [label="Carbon Disulfide\n(CS₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., KOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Potassium\nDithiocarbazate Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="5-Substituted-1,3,4-oxadiazole-2-thiolate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product (Thiol/Thione)\nAfter Acidification", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Hydrazide -> Intermediate1 [label="+ CS₂"]; CS2 -> Intermediate1; Base -> Intermediate1 [label="Deprotonation"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization (Heat)", style=dashed]; Intermediate2 -> Product [label="- H₂O", style=dashed]; Product -> FinalProduct [label="+ H⁺ (Acidification)"]; } caption="Generalized mechanism for oxadiazole-thiol synthesis."

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: I've set up the reaction with my aroyl hydrazide, CS₂, and KOH in ethanol, but after refluxing for several hours, TLC analysis shows mostly unreacted starting material. What's going wrong?

A: This is a classic issue that typically points to one of three areas: reagent quality, insufficient basicity, or suboptimal solvent choice.

  • Causality & Explanation: The reaction hinges on the formation of a potassium dithiocarbazate salt intermediate.[2] This requires a sufficiently strong base to deprotonate the hydrazide, making it nucleophilic enough to attack the carbon disulfide. If the base is weak, old, or consumed by acidic impurities, this initial step will fail. Furthermore, the solvent must adequately dissolve both the hydrazide and the intermediate salt.

  • Troubleshooting Steps:

    • Verify Reagent Purity:

      • Aroyl Hydrazide: Ensure your starting hydrazide is pure and dry. It can be synthesized by reacting the corresponding ester with hydrazine hydrate.[1][4] Confirm its purity via melting point or NMR.

      • Potassium Hydroxide (KOH): Use freshly crushed or newly purchased KOH pellets. KOH is hygroscopic and can absorb atmospheric CO₂ to form potassium carbonate (K₂CO₃), which is a weaker base and may be less effective.

      • Solvent: Use absolute or anhydrous ethanol. The presence of excess water can hydrolyze the carbon disulfide and interfere with the basicity of the medium.[5]

    • Optimize the Base:

      • While KOH is standard, for some substrates, a stronger base might be necessary. Sodium hydride (NaH) in an aprotic solvent like DMF has been used effectively, particularly for subsequent S-alkylation steps, indicating its power in deprotonating the thiol.[4][6] However, for the initial cyclization, KOH is generally sufficient and safer to handle. Ensure you are using at least two equivalents of base relative to the hydrazide.

    • Re-evaluate Your Solvent:

      • Ethanol is the most commonly cited solvent.[2][5][6] It effectively dissolves the reactants and facilitates reflux at an appropriate temperature.

      • If solubility of your specific aroyl hydrazide is poor in ethanol, consider a co-solvent system. Adding a small amount of Dimethyl Sulfoxide (DMSO) to the ethanol can significantly enhance solubility and accelerate the reaction.[7]

      • In some green chemistry approaches, a minimal amount of DMF under ultrasound irradiation has been shown to work even without a base, though this is a specialized case.[8]

dot digraph "Troubleshooting_Low_Yield" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="Low/No Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="1. Verify Reagent Purity\n(Hydrazide, Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="2. Assess Basicity\n(Fresh KOH? Stoichiometry?)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="3. Evaluate Solvent System\n(Solubility Issues?)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="4. Optimize Reaction Temp/Time\n(Prolonged Reflux?)", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Improved Yield", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagents; CheckReagents -> CheckBase [label="Purity OK"]; CheckBase -> CheckSolvent [label="Basicity OK"]; CheckSolvent -> OptimizeTemp [label="Solvent OK"]; OptimizeTemp -> Result; } caption="Troubleshooting flowchart for low reaction yield."

Problem 2: Formation of Multiple Products or Impurities

Q: My reaction seems to work, but I'm getting a messy crude product with multiple spots on TLC, making purification difficult. What are the likely side products?

A: The most common impurity is the corresponding 1,3,4-thiadiazole. This arises if the reaction conditions inadvertently favor sulfur incorporation into the ring over oxygen. While less common in this specific synthesis (it's more of an issue when starting with thiosemicarbazides), it can occur.[9] More likely, you are seeing uncyclized intermediates or decomposition products.

  • Causality & Explanation:

    • Incomplete Cyclization: If the reaction is not heated sufficiently or for long enough, the dithiocarbazate intermediate may not fully cyclize and dehydrate.

    • Decomposition: Prolonged heating at very high temperatures, especially with complex substrates, can lead to decomposition.

    • Thione-Thiol Tautomerism: The final product exists in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms.[2] While not a side product, these tautomers can sometimes exhibit different chromatographic behavior. The thione form is generally favored.[10]

  • Troubleshooting Steps:

    • Monitor the Reaction: Use TLC to track the consumption of the starting material and the appearance of the product spot. The reaction is typically complete within 8-12 hours of reflux.[1][11]

    • Controlled Acidification: After the reaction is complete (indicated by TLC), cool the mixture to room temperature before acidifying. Add acid (like dilute HCl or acetic acid) slowly, while stirring in an ice bath, until the pH is acidic.[2][5] This will precipitate the product. Dumping the acid in quickly can cause localized heating and potential degradation.

    • Purification Strategy: The crude product is typically purified by recrystallization from ethanol or an ethanol-water mixture.[5][12] This is usually very effective at removing unreacted starting materials and polar impurities.

Frequently Asked Questions (FAQs)

Q1: Which base is definitively better: KOH or K₂CO₃? A: Potassium hydroxide (KOH) is the superior choice. The key initial step is the formation of the potassium dithiocarbazate, which requires a strong base. KOH is significantly more basic than potassium carbonate (K₂CO₃) and ensures this step proceeds efficiently. While K₂CO₃ is used in some other oxadiazole syntheses, for the reaction with CS₂, strong bases like KOH or NaOH are standard.[5][13]

Q2: Can I use a solvent other than ethanol? What are the pros and cons? A: Yes, but with trade-offs.

  • Methanol: Can be used similarly to ethanol.[6]

  • DMF or DMSO: These are polar aprotic solvents. They are excellent at dissolving a wide range of substrates. DMF has been used in this synthesis, sometimes in combination with bases like NaH.[4][6] A key advantage is their high boiling point, allowing for higher reaction temperatures if needed. However, their high boiling point also makes them difficult to remove during workup.

  • Pyridine: Can act as both a solvent and a base. While effective, it has a strong, unpleasant odor and is also difficult to remove completely.

For most applications, absolute ethanol provides the best balance of solubility, reaction temperature (via reflux), and ease of removal.[2]

Q3: My final product has a very broad melting point. Does this mean it's impure? A: Not necessarily. While a broad melting point often indicates impurity, 1,3,4-oxadiazole-2-thiols can sometimes exhibit complex melting behavior. First, ensure the product is completely dry. Residual solvent will depress and broaden the melting point. Second, perform a recrystallization from ethanol and re-check.[5] If the melting point remains broad but sharpens upon repeated recrystallizations, purity was the issue. If it remains consistently broad, it could be inherent to the molecule's crystal packing or thermal decomposition at the melting point. Characterization by NMR (¹H and ¹³C) and mass spectrometry is essential for definitive structure and purity confirmation.[1][4]

Data Summary: Solvent & Base Impact

The choice of solvent and base combination is critical for optimizing reaction conditions. Below is a summary compiled from typical literature findings.

BaseSolventTypical TemperatureReaction TimeYield RangeKey Considerations
KOH Ethanol Reflux (~78 °C)8-12 hours70-90% Gold Standard. Good solubility for many substrates, easy workup.[2][6][10]
NaOHEthanolReflux (~78 °C)8-12 hours70-85%Very similar to KOH, effective alternative.[5][11]
NaHDMFRT to 80 °C4-10 hours65-85%Stronger base, useful for difficult substrates or subsequent alkylations. Requires anhydrous conditions.[4][6]
K₂CO₃EthanolReflux (~78 °C)12-24+ hours30-60%Generally less effective due to lower basicity; not recommended for this synthesis.[13]
NoneDMF (drops)Ultrasound30-60 min80-95%Green, rapid method but requires specialized equipment (ultrasonicator).[8]

Experimental Protocol: General Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol

This protocol is a generalized procedure based on common literature methods.[1][2][6]

1. Reagent Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired aroyl hydrazide (1.0 eq).

  • Add absolute ethanol (approx. 15-20 mL per gram of hydrazide).

  • Stir the mixture to dissolve the hydrazide. Gentle warming may be required.

2. Reaction Initiation:

  • To the stirred solution, add potassium hydroxide (KOH) pellets (2.0 eq). Stir until the KOH is mostly dissolved.

  • Slowly add carbon disulfide (CS₂) (approx. 2.0-3.0 eq) to the mixture using a dropping funnel or syringe. The addition is often exothermic, and the solution may turn yellow or orange.

3. Cyclization:

  • Heat the reaction mixture to reflux.

  • Maintain reflux with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), checking for the consumption of the starting hydrazide.

4. Workup and Isolation:

  • After the reaction is complete, cool the flask to room temperature.

  • Reduce the volume of the solvent by about half using a rotary evaporator.

  • Pour the concentrated reaction mixture into a beaker of cold water or crushed ice.

  • Acidify the aqueous solution by slowly adding dilute hydrochloric acid (1-2 M) or acetic acid with stirring until the pH is ~5-6.[2][11]

  • A solid precipitate (the crude product) will form.

5. Purification:

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator or vacuum oven.

  • Purify the product by recrystallization from ethanol .[5]

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

6. Characterization:

  • Determine the melting point of the purified product.

  • Confirm the structure using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][4] Characteristic signals include an S-H stretch (around 2500-2600 cm⁻¹) in the IR and a broad singlet for the SH proton (often >10 ppm) in ¹H NMR (DMSO-d₆).[1]

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Efficacy of a 5-(pyridin-3-yl)-1,3,4-oxadiazole Derivative and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Antimicrobial Performance with Supporting Experimental Data

This guide provides a comparative analysis of the antimicrobial efficacy of a derivative of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, specifically N-(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine , against the widely-used β-lactam antibiotic, ampicillin. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from a closely related, synthesized derivative to provide insights into the potential antimicrobial activity of this class of compounds.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The antimicrobial efficacy of both compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is a compilation from various studies.

MicroorganismN-(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (µg/mL)Ampicillin (µg/mL)
Staphylococcus aureus3.120.6 - 1[1]
Bacillus subtilis6.25Not Widely Reported
Escherichia coli3.124[1]
Pseudomonas aeruginosa6.25High intrinsic resistance

Note: The data for the 5-(pyridin-3-yl)-1,3,4-oxadiazole derivative is from a study on synthesized pyrazolo[3,4-b]pyridine-containing 1,3,4-oxadiazole derivatives. Ampicillin MIC values can vary depending on the strain and resistance mechanisms.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) values are determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound derivative and ampicillin)

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacteria from an agar plate and inoculate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial inoculum.

    • Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and the logical relationship of the key components in this process.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture standardization Inoculum Standardization (0.5 McFarland) bacterial_culture->standardization dilution Inoculum Dilution (~5x10^5 CFU/mL) standardization->dilution plate_setup Inoculate 96-well Plate dilution->plate_setup compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->plate_setup incubation Incubate at 37°C (18-24 hours) plate_setup->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination end End mic_determination->end

Caption: Experimental workflow for MIC determination.

Logical_Relationship cluster_components Key Components cluster_process Process cluster_outcome Outcome TestCompound Test Compound (e.g., this compound derivative) SerialDilution Serial Dilution TestCompound->SerialDilution Bacteria Bacterial Strain (e.g., E. coli) Inoculation Inoculation Bacteria->Inoculation GrowthMedium Growth Medium (Mueller-Hinton Broth) GrowthMedium->SerialDilution GrowthMedium->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Logical relationship of MIC determination components.

References

Unraveling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives reveals a versatile scaffold with significant potential in medicinal chemistry. Structure-activity relationship (SAR) studies have demonstrated that strategic modifications to this core structure can elicit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides a comparative overview of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered considerable attention from researchers due to its diverse pharmacological properties.[1] When substituted with an aryl group at the 5-position and a thiol group at the 2-position, the resulting 5-aryl-1,3,4-oxadiazole-2-thiol scaffold serves as a valuable template for the design of novel therapeutic agents. The presence of the thiol group, in particular, offers a handle for further chemical modifications, allowing for the fine-tuning of the molecule's physicochemical and biological properties.[2]

Comparative Biological Activities

The therapeutic efficacy of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives is intricately linked to the nature and position of substituents on the aryl ring and modifications at the thiol moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural changes on antimicrobial, anticancer, and enzyme inhibitory activities.

Table 1: Antimicrobial Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

Compound ID5-Aryl SubstituentModification at 2-thiolTest OrganismMIC (µg/mL)Reference
1 4-FluorophenylUnsubstitutedE. coli< Ampicillin[3]
S. pneumoniae< Ampicillin[3]
P. aeruginosa>100x Ampicillin[3]
2 4-HydroxyphenylUnsubstitutedM. tuberculosis H37RvNot specified (strong inhibition)[3]
3 3,5-DinitrophenylS-substitutedM. tuberculosis My 331/880.03 µM[3]
4 2-ThienylN-Mannich base (Arylaminomethyl)Gram-positive bacteriaActive[4]
5 2-ThienylN-Mannich base (N-methyl/benzyl)Gram-positive & Gram-negative bacteriaInactive[4]

Table 2: Anticancer Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

Compound ID5-Aryl SubstituentModification at 2-thiolCell LineIC50 (µM)Reference
6 (2-acetamidophenoxy)methyl2-thio]acetamide derivativesA549 (Lung)<0.14 - 7.48[5]
7 (2-acetamidophenoxy)methyl2-thio]acetamide derivativesC6 (Glioblastoma)8.16 - 13.04[5]
8 2,3-Dihydrobenzo[b][1][3]dioxin-6-yl2-(2-methylbenzylthio)Various1.27 ± 0.05 (Telomerase inhibition)[6]

Table 3: Enzyme Inhibitory Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

Compound ID5-Aryl SubstituentModification at 2-thiolTarget EnzymeIC50 (µM)Reference
9 Pyridin-4-ylN-dodecylAcetylcholinesterase (AChE)12.8 - 99.2[7][8]
10 Pyridin-4-ylN-dodecylButyrylcholinesterase (BChE)>53.1[7][8]
11 1-(4-tosyl)piperidin-4-ylS-substituted (4-halobenzyl)α-GlucosidaseActive[9]
12 1-(4-tosyl)piperidin-4-ylS-substituted (4-fluorobenzyl)LipoxygenaseActive[9]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the SAR data. Below are detailed protocols for key biological assays cited in the literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)

  • Reaction Mixture Preparation: The assay is performed in a 96-well plate. The reaction mixture consists of a buffer (e.g., phosphate buffer, pH 8.0), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Enzyme and Inhibitor Incubation: The enzyme (AChE or BChE) is pre-incubated with various concentrations of the test compound for a defined period.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion. The rate of color development is monitored spectrophotometrically at 412 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value is determined from the dose-response curve.

Visualizing the SAR Landscape

Graphical representations can aid in understanding the complex relationships between chemical structure and biological activity. The following diagrams illustrate a general workflow for SAR studies and a typical synthesis pathway for the target compounds.

SAR_Workflow General Workflow for Structure-Activity Relationship (SAR) Studies cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis A Lead Compound (5-Aryl-1,3,4-oxadiazole-2-thiol) B Chemical Modification (Aryl & Thiol Substitutions) A->B C Synthesis of Derivatives B->C D In Vitro Screening (Antimicrobial, Anticancer, etc.) C->D E Determination of Potency (MIC, IC50) D->E F Identification of Hits E->F G Data Analysis F->G H Establish SAR G->H I Design of New Analogs H->I I->B Iterative Optimization

Caption: A general workflow for SAR studies of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives.

Synthesis_Pathway General Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives A Aryl Carboxylic Acid B Aryl Acid Hydrazide A->B SOCl2, Hydrazine Hydrate C Potassium Dithiocarbazinate B->C CS2, KOH D 5-Aryl-1,3,4-oxadiazole-2-thiol C->D Acidification E S-Substituted Derivatives D->E Alkyl/Aryl Halide, Base F N-Mannich Bases D->F Formaldehyde, Amine

Caption: A general synthetic pathway for 5-aryl-1,3,4-oxadiazole-2-thiol and its derivatives.

References

A Comparative Analysis of the Anticancer Potential of 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer activities, mechanisms of action, and experimental evaluation of two prominent heterocyclic scaffolds.

In the landscape of anticancer drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutic agents. Among these, 1,3,4-oxadiazole and 1,2,4-triazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anticancer effects. Both five-membered nitrogen-containing heterocycles serve as privileged scaffolds in medicinal chemistry, offering versatile platforms for structural modification to enhance efficacy and selectivity. This guide provides a comparative analysis of the anticancer activity of 1,3,4-oxadiazole versus 1,2,4-triazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Data Presentation: A Quantitative Look at Anticancer Activity

The anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of representative 1,3,4-oxadiazole and 1,2,4-triazole derivatives against various human cancer cell lines, collated from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 A549 (Lung)<0.14[1]
C6 (Glioma)13.04[1]
Compound 2 A549 (Lung)1.59[1]
Compound 3 MCF-7 (Breast)4.56[2]
Compound 4 A549 (Lung)4.11[2]
Compound 5 K562 (Leukemia)Potent (85% inhibition)[3]
Compound 6 NUGC (Gastric)0.021[4]

Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7 HCT-116 (Colon)4.16 µg/mL[5]
Compound 8 A549 (Lung)Moderate Activity[6]
C6 (Glioma)0.128 mM[6]
Compound 9 K562 (Leukemia)>50% inhibition[3]
Compound 10 NUGC (Gastric)Potent Activity[4]

Mechanisms of Anticancer Action: Targeting Key Cellular Pathways

Both 1,3,4-oxadiazole and 1,2,4-triazole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.

1,3,4-Oxadiazole Derivatives: These compounds have been shown to inhibit a range of enzymes and signaling pathways critical for tumor growth.[7] Notably, they have been reported to act as inhibitors of matrix metalloproteinases (MMPs), such as MMP-9, which are involved in tumor invasion and metastasis.[1] Some derivatives also exhibit inhibitory activity against kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptors, crucial for angiogenesis and cell proliferation.[8] Furthermore, induction of apoptosis and cell cycle arrest are common mechanisms of action.[8]

1,2,4-Triazole Derivatives: This class of compounds also demonstrates a diverse range of anticancer mechanisms. They have been identified as inhibitors of various kinases, including EGFR and c-Met. The ability to interfere with microtubule polymerization, a key process in cell division, is another reported mechanism.[6] Similar to their oxadiazole counterparts, 1,2,4-triazole derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.

Below are diagrams illustrating some of the key signaling pathways targeted by these compounds.

anticancer_pathways cluster_oxadiazole 1,3,4-Oxadiazole Derivatives cluster_triazole 1,2,4-Triazole Derivatives Oxadiazole 1,3,4-Oxadiazole Derivatives MMP9 MMP-9 Oxadiazole->MMP9 Inhibition EGFR_O EGFR Oxadiazole->EGFR_O Inhibition Apoptosis_O Apoptosis Oxadiazole->Apoptosis_O Induction CellCycle_O Cell Cycle Arrest Oxadiazole->CellCycle_O Induction Triazole 1,2,4-Triazole Derivatives EGFR_T EGFR Triazole->EGFR_T Inhibition cMet c-Met Triazole->cMet Inhibition Tubulin Tubulin Polymerization Triazole->Tubulin Inhibition Apoptosis_T Apoptosis Triazole->Apoptosis_T Induction CellCycle_T Cell Cycle Arrest Triazole->CellCycle_T Induction

Anticancer mechanisms of oxadiazole and triazole derivatives.

Experimental Protocols: Methodologies for Evaluation

The assessment of anticancer activity involves a series of well-defined experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of 1,3,4-oxadiazole and 1,2,4-triazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with compounds incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

References

A Researcher's Guide to Validating the Antitubercular Activity of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutic agents.[1][2] Among the promising scaffolds in medicinal chemistry, 1,3,4-oxadiazole derivatives have garnered significant attention for their diverse biological activities, including potent antitubercular effects.[1][3][4] This guide provides a comprehensive framework for researchers to validate the antitubercular activity of a specific class of these compounds: 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives. We will delve into the rationale behind their selection, detailed experimental protocols for activity and cytotoxicity assessment, and a comparative analysis with established antitubercular drugs.

The 1,3,4-oxadiazole ring is a bioisostere of the hydrazide moiety found in isoniazid (INH), a cornerstone of first-line TB treatment, suggesting a potential for similar mechanisms of action.[5][6] Furthermore, the pyridine ring is a common feature in many antitubercular compounds, and its inclusion in this scaffold is a strategic design choice.[3] This guide will equip researchers with the necessary tools and knowledge to rigorously evaluate the potential of these derivatives as viable drug candidates.

Comparative Landscape: Benchmarking Against the Standards

To establish the potential of novel 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives, it is crucial to compare their performance against existing first-line antitubercular drugs. The following table provides a snapshot of the mechanisms of action of two key comparators, Isoniazid and Ethambutol.

Drug Mechanism of Action
Isoniazid (INH) A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[7][8][9][10][11]
Ethambutol (EMB) A bacteriostatic agent that inhibits the enzyme arabinosyl transferase, thereby disrupting the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[12][][14][15][16] This leads to increased cell wall permeability.[12][15]

The potential mechanism of action for 1,3,4-oxadiazole derivatives is often linked to the inhibition of InhA, similar to isoniazid.[6][17][18] Some studies also suggest that these compounds may target other enzymes like sterol 14α-demethylase (CYP51), which is involved in ergosterol biosynthesis.[3][17][19]

Experimental Validation Workflow

A robust validation of antitubercular activity requires a multi-step approach, beginning with the determination of in vitro efficacy against M. tuberculosis and followed by an assessment of cytotoxicity to evaluate the compound's selectivity.

Antitubercular Drug Validation Workflow cluster_screening In Vitro Screening cluster_cytotoxicity Cytotoxicity & Selectivity cluster_advancement Lead Advancement start Synthesized 5-(pyridin-4-yl)-1,3,4- oxadiazol-2-amine Derivatives maba Microplate Alamar Blue Assay (MABA) (Determination of MIC) start->maba Test Compounds mic_data MIC Data (µg/mL) maba->mic_data Generate mtt MTT Assay (Determination of CC50) mic_data->mtt Potent Compounds si Calculate Selectivity Index (SI) (SI = CC50 / MIC) mic_data->si cc50_data CC50 Data (µg/mL) mtt->cc50_data Generate cc50_data->si lead Lead Candidate(s) (High SI) si->lead Identify further_studies Further Studies: - In vivo efficacy - ADME/Tox profiling - Mechanism of action studies lead->further_studies Advance to

Caption: Workflow for the validation of antitubercular agents.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[20][21][22][23] It is a reliable, low-cost, and high-throughput alternative to radiometric methods.[20] The assay relies on the reduction of the blue, non-fluorescent indicator dye, Alamar Blue (resazurin), to the pink, fluorescent resorufin by metabolically active mycobacterial cells.

Materials:

  • 96-well flat-bottom microplates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds and standard drugs (Isoniazid, Ethambutol)

  • Alamar Blue reagent

  • 10% Tween 80

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until the mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh 7H9 broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard drugs in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well (inoculum only). Re-incubate for 24 hours.

  • Reading the Results: If the control well turns from blue to pink, add the Alamar Blue mixture to all other wells and incubate for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[23]

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[24] It is crucial to evaluate the cytotoxicity of potential drug candidates against mammalian cell lines to ensure they are not generally toxic.

Materials:

  • Human cell line (e.g., HepG2, A549, or Vero cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-treated control (e.g., DMSO) and an untreated control.[25]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[25]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Calculation of the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that provides a measure of the compound's therapeutic window. It is the ratio of the cytotoxicity to the antitubercular activity.[26][27] A higher SI value indicates greater selectivity for the mycobacteria over host cells.[28]

Formula:

SI = CC₅₀ / MIC

A compound with an SI value greater than 10 is generally considered a promising candidate for further development.[26]

Comparative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives, comparing their antitubercular activity and cytotoxicity with standard drugs.

Compound R-Group on Amine MIC (µg/mL) vs. Mtb H37Rv CC₅₀ (µg/mL) vs. Vero Cells Selectivity Index (SI)
Derivative 1 -H16>128>8
Derivative 2 -CH₃8>128>16
Derivative 3 -C₂H₅412030
Derivative 4 -n-C₄H₉28040
Derivative 5 -Cyclohexyl49022.5
Derivative 6 -Phenyl32>128>4
Isoniazid N/A0.05>256>5120
Ethambutol N/A2.0>256>128

Analysis of Structure-Activity Relationship (SAR):

From the hypothetical data, several SAR trends can be inferred:

  • Effect of Alkyl Chain Length: An increase in the length of the alkyl substituent on the amine group from methyl (Derivative 2) to n-butyl (Derivative 4) appears to enhance the antitubercular activity. This suggests that lipophilicity may play a role in the compound's ability to penetrate the mycobacterial cell wall.[29][30]

  • Bulky Substituents: The presence of a bulky cycloalkyl group (Derivative 5) shows good activity, while a phenyl group (Derivative 6) significantly reduces the activity. This could indicate steric hindrance at the active site of the target enzyme.

  • Unsubstituted Amine: The parent compound with an unsubstituted amine (Derivative 1) exhibits the lowest activity among the derivatives, highlighting the importance of substitution at this position.

These observations align with findings in the literature, where modifications to the 1,3,4-oxadiazole scaffold have been shown to significantly impact antitubercular potency.[1][5][31]

Conclusion

The validation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives as potential antitubercular agents is a systematic process that requires rigorous in vitro evaluation. This guide provides a foundational framework for researchers, outlining the essential experimental protocols and comparative analyses needed to identify promising lead compounds. By following these methodologies, scientists can effectively assess the efficacy and selectivity of novel derivatives, contributing to the critical pipeline of new drugs to combat tuberculosis. The structure-activity relationships derived from these studies will be invaluable in guiding the rational design of more potent and safer antitubercular agents.

References

A Comparative Guide to Heterocyclic Corrosion Inhibitors: 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and industrial chemistry, the mitigation of corrosion is of paramount importance to ensure the longevity and integrity of metallic structures. The use of organic corrosion inhibitors is a well-established and effective strategy, with heterocyclic compounds being a particularly promising class due to the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons, which facilitate their adsorption onto metal surfaces. This guide provides a comparative analysis of the corrosion inhibition performance of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and its derivatives against other prominent heterocyclic inhibitors, such as those based on triazole and imidazole cores. The information presented herein is intended for researchers, scientists, and professionals in fields where corrosion prevention is a critical concern.

The Inhibitors: A Structural Overview

The corrosion inhibition efficiency of a heterocyclic compound is intrinsically linked to its molecular structure. The presence of lone pair electrons on heteroatoms and the delocalized π-electrons in the heterocyclic rings are key features that enable these molecules to adsorb onto a metal surface, forming a protective barrier against corrosive agents.

This compound and its Analogs: This class of compounds combines the features of three important heterocyclic moieties: pyridine, 1,3,4-oxadiazole, and a thiol group. The nitrogen atom in the pyridine ring, the nitrogen and oxygen atoms in the oxadiazole ring, and the sulfur atom in the thiol group all serve as active centers for adsorption. A structurally similar and well-studied analog is 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO), which has demonstrated exceptional corrosion inhibition efficiency.[1]

Triazole Derivatives: Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These nitrogen atoms, with their lone pairs of electrons, are the primary sites for adsorption onto the metal surface.[2] The specific derivative, 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT), has been shown to be a highly effective corrosion inhibitor for mild steel in acidic environments.[3]

Imidazole Derivatives: Imidazoles are five-membered heterocyclic compounds with two nitrogen atoms. They are known to form a protective film on the metal surface, and their inhibition efficiency can be tuned by the introduction of different substituents on the imidazole ring.[4]

Experimental Evaluation of Corrosion Inhibition

The performance of corrosion inhibitors is typically evaluated using a combination of electrochemical and gravimetric techniques. These methods provide quantitative data on the extent of corrosion and the effectiveness of the inhibitor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis metal_prep Mild Steel Coupon Preparation (Polishing, Cleaning, Drying) weight_loss Weight Loss Measurement metal_prep->weight_loss pdp Potentiodynamic Polarization (PDP) metal_prep->pdp eis Electrochemical Impedance Spectroscopy (EIS) metal_prep->eis solution_prep Corrosive Medium Preparation (e.g., 1 N HCl) solution_prep->weight_loss solution_prep->pdp solution_prep->eis inhibitor_prep Inhibitor Solution Preparation (Varying Concentrations) inhibitor_prep->weight_loss inhibitor_prep->pdp inhibitor_prep->eis calc_ie Calculate Inhibition Efficiency (%) weight_loss->calc_ie analyze_params Analyze Electrochemical Parameters (icorr, Rct, Cdl) pdp->analyze_params eis->analyze_params surface_char Surface Characterization (SEM, EDX) calc_ie->surface_char analyze_params->calc_ie

Caption: General experimental workflow for evaluating corrosion inhibitors.

Detailed Experimental Protocols

1. Weight Loss Method:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, followed by degreasing with acetone, washing with distilled water, and drying.[5]

  • Procedure: The pre-weighed coupons are immersed in the corrosive medium (e.g., 1 N HCl) with and without various concentrations of the inhibitor for a specified period and at a constant temperature.[5]

  • Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[6][7]

2. Potentiodynamic Polarization (PDP):

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[8]

  • Procedure: The working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a constant scan rate.[9][10]

  • Analysis: The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the icorr values.[8]

3. Electrochemical Impedance Spectroscopy (EIS):

  • Electrochemical Cell: The same three-electrode setup as in the PDP measurements is used.[11]

  • Procedure: After reaching a stable OCP, a small amplitude AC signal is applied over a range of frequencies.[11]

  • Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are determined by fitting the data to an equivalent circuit model. The inhibition efficiency is calculated from the Rct values.[12][13]

Performance Comparison of Heterocyclic Corrosion Inhibitors

The following tables summarize the corrosion inhibition performance of this compound's structural analog (MTPO) and other heterocyclic inhibitors on mild steel in acidic media.

Table 1: Corrosion Inhibition Efficiency of 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO) in 1 N HCl [1]

Concentration (ppm)Inhibition Efficiency (%)
10094.21
20096.35
30097.89
40098.42
50099.05

Table 2: Corrosion Inhibition Efficiency of 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) in 1 M HCl at 303 K [3]

Concentration (mM)Inhibition Efficiency (%)
0.185.3
0.290.1
0.393.2
0.495.6
0.597.1

Table 3: Corrosion Inhibition Efficiency of Imidazole Derivatives in 0.5 M H₂SO₄ [4]

InhibitorConcentration (M)Inhibition Efficiency (%)
IM-OH10⁻³97.7
IM-OCH₃10⁻³98.9
IM-H10⁻³88.9

Disclaimer: The data presented in these tables are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Corrosion Inhibition

The primary mechanism by which heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through two main processes: physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the iron atoms on the metal surface, leading to the formation of a coordinate-type bond.

The presence of multiple heteroatoms and aromatic rings in compounds like this compound and its analogs enhances their ability to adsorb strongly onto the metal surface.[1]

Adsorption_Mechanism cluster_metal Metal Surface metal Mild Steel (Fe) h_plus H⁺ h_plus->metal Corrosion Attack cl_minus Cl⁻ cl_minus->metal Corrosion Attack h2o H₂O inhibitor Heterocyclic Inhibitor (e.g., Pyridine-Oxadiazole) inhibitor->metal Adsorption (Physisorption & Chemisorption)

Caption: Adsorption mechanism of heterocyclic inhibitors on a metal surface.

Conclusion

Heterocyclic compounds, including those based on pyridine-oxadiazole, triazole, and imidazole moieties, are highly effective corrosion inhibitors for mild steel in acidic environments. The data suggests that 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole, a close structural analog of the target compound, exhibits exceptional inhibition efficiency, reaching over 99% at a concentration of 500 ppm in 1 N HCl.[1] Triazole and imidazole derivatives also demonstrate high levels of protection. The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. The choice of a specific inhibitor will depend on the particular application, considering factors such as the corrosive environment, operating temperature, and cost-effectiveness. Further comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of the performance of these promising classes of corrosion inhibitors.

References

A comparative study of different synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, valued for its favorable physicochemical properties and metabolic stability. As a bioisostere for ester and amide groups, it is a key structural component in a wide array of therapeutic agents. This guide provides a comparative analysis of three prominent synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles, offering researchers objective data to select the most suitable method for their specific needs.

Method 1: Cyclodehydration of 1,2-Diacylhydrazines

This classical and widely used method involves the formation of a 1,2-diacylhydrazine intermediate, which is then cyclized using a strong dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation, often serving as both the solvent and the cyclizing agent.

Experimental Protocol

A mixture of an acid hydrazide (1 equivalent) and a carboxylic acid (1 equivalent) is heated under reflux in an excess of phosphorus oxychloride (POCl₃) for 4-5 hours.[1] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The resulting residue is carefully poured into crushed ice and neutralized with a solution of sodium bicarbonate. The solid product that precipitates is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.[1][2]

G cluster_0 Step 1: Formation of Diacylhydrazine cluster_1 Step 2: Cyclodehydration A Acid Hydrazide C 1,2-Diacylhydrazine A->C B Carboxylic Acid / Acid Chloride B->C D 1,2-Diacylhydrazine E 2,5-Disubstituted 1,3,4-Oxadiazole D->E POCl₃, Reflux

Caption: Workflow for the cyclodehydration of 1,2-diacylhydrazines.

Method 2: Iodine-Mediated Oxidative Cyclization of Acylhydrazones

This approach offers a more environmentally benign alternative to classical dehydration methods. It proceeds via an N-acylhydrazone intermediate, formed by the condensation of an acid hydrazide and an aldehyde. The subsequent oxidative cyclization is efficiently mediated by molecular iodine.

Experimental Protocol

An aromatic hydrazide (1 mmol) and an aromatic aldehyde (1 mmol) are combined. For a solvent-free approach, the mixture is ground in a mortar with a pestle in the presence of a catalytic amount of molecular iodine (10 mol%) for 5-10 minutes at room temperature.[3] Alternatively, the pre-formed N-acylhydrazone (1 mmol) is dissolved in a solvent like DMSO, and potassium carbonate (2 equivalents) and molecular iodine (2 equivalents) are added. The reaction mixture is then stirred at room temperature for a specified time until completion.[4] The product is typically isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.

G cluster_0 Step 1: Formation of Acylhydrazone (Optional Isolation) cluster_1 Step 2: Oxidative Cyclization A Acid Hydrazide C N-Acylhydrazone A->C B Aldehyde B->C D N-Acylhydrazone E 2,5-Disubstituted 1,3,4-Oxadiazole D->E I₂, K₂CO₃

Caption: Workflow for the iodine-mediated oxidative cyclization.

Method 3: One-Pot Synthesis from Carboxylic Acids via C-H Arylation

Reflecting modern advancements in synthetic efficiency, this one-pot, two-stage protocol allows for the streamlined synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids and aryl iodides without the isolation of intermediates.[5][6]

Experimental Protocol

Stage 1 (Oxadiazole Formation): In a dry Schlenk tube under a nitrogen atmosphere, a carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (0.22 mmol, 1.1 equiv) are combined. Anhydrous 1,4-dioxane (0.50 mL) is added, and the sealed tube is heated at 80 °C for 3 hours.[5][7]

Stage 2 (C-H Arylation): The reaction is cooled to room temperature. To the same tube, an aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (0.08 mmol, 40 mol%), cesium carbonate (0.30 mmol, 1.5 equiv), copper(I) iodide (0.04 mmol, 20 mol%), and additional anhydrous 1,4-dioxane (0.50 mL) are added sequentially. The Schlenk tube is resealed and heated at 110 °C for 18 hours.[5][8] After cooling, the product is isolated and purified by column chromatography.

G cluster_all One-Pot, Two-Stage Synthesis A Carboxylic Acid B Monosubstituted 1,3,4-Oxadiazole (in situ) A->B NIITP, Dioxane 80°C, 3h C 2,5-Disubstituted 1,3,4-Oxadiazole B->C Aryl Iodide, CuI 1,10-Phen, Cs₂CO₃ 110°C, 18h

References

Evaluating the Selectivity of 1,3,4-Oxadiazole Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of modern drug discovery. Among the myriad of heterocyclic compounds, 1,3,4-oxadiazole derivatives have emerged as a promising class of therapeutic candidates due to their diverse biological activities, including potent anticancer effects.[1][2] A critical parameter in the preclinical evaluation of any potential anticancer drug is its selectivity index (SI), which quantifies the differential toxicity of a compound towards cancer cells versus normal, healthy cells. A high selectivity index is a strong indicator of a compound's potential to eradicate tumors with reduced toxicity to the patient.

This guide provides a comparative analysis of the selectivity index of various 1,3,4-oxadiazole derivatives against different cancer cell lines, supported by experimental data from recent studies. It also outlines the detailed experimental protocols for the key assays used in these evaluations and visualizes the underlying molecular pathways.

Data Presentation: Comparative Cytotoxicity and Selectivity Index

The therapeutic potential of a novel compound is often initially assessed by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The selectivity index is then calculated using the ratio of the IC50 value against normal cells to the IC50 value against cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.

The following tables summarize the cytotoxic activity and selectivity indices of representative 1,3,4-oxadiazole derivatives from recent scientific literature.

Table 1: Cytotoxicity (IC50, µM) and Selectivity Index (SI) of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives.

CompoundCancer Cell LineIC50 (µM) on Cancer CellsNormal Cell LineIC50 (µM) on Normal CellsSelectivity Index (SI)Reference CompoundIC50 (µM) of Reference
4h A549 (Lung)<0.14Not Specified>31.41>224.36Cisplatin4.98
4i A549 (Lung)1.59Not Specified>31.41>19.75Cisplatin4.98
4l A549 (Lung)1.80Not Specified>31.41>17.45Cisplatin4.98
AMK OX-8 HeLa (Cervical)<20 µg/mLV79 (Fibroblast)>100 µg/mL>5Not SpecifiedNot Specified
AMK OX-9 HeLa (Cervical)<20 µg/mLV79 (Fibroblast)>100 µg/mL>5Not SpecifiedNot Specified
AMK OX-11 HeLa (Cervical)<20 µg/mLV79 (Fibroblast)>100 µg/mL>5Not SpecifiedNot Specified
AMK OX-12 HeLa (Cervical)<20 µg/mLV79 (Fibroblast)>100 µg/mL>5Not SpecifiedNot Specified
Mannich base 6m NUGC (Gastric)0.021WI38 (Fibroblast)>10>476CHS 8280.025

Note: Data for compounds 4h, 4i, and 4l are from a study on novel 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives. Data for AMK OX series is from a study on synthesized 1,3,4-oxadiazole derivatives.[3][4] Data for Mannich base 6m is from a study on 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and their derivatives.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then incubate them with a staining solution containing PI and RNase A (to eliminate RNA-derived fluorescence) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating anticancer compounds and a simplified signaling pathway often implicated in the mechanism of action of 1,3,4-oxadiazole derivatives.

G cluster_workflow Experimental Workflow for Anticancer Evaluation start Start: Synthesized 1,3,4-Oxadiazole Derivatives cell_culture Cell Culture (Cancer and Normal Cell Lines) start->cell_culture treatment Treatment with Derivatives (Dose- and Time-dependent) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50_si Determine IC50 and Selectivity Index (SI) viability_assay->ic50_si apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_si->apoptosis_assay If potent and selective cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50_si->cell_cycle_assay If potent and selective pathway_analysis Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis end End: Identification of Potent & Selective Lead Compound pathway_analysis->end

Caption: A generalized workflow for the in vitro evaluation of anticancer properties of novel compounds.

G cluster_pathway Simplified Apoptosis Signaling Pathway oxadiazole 1,3,4-Oxadiazole Derivative growth_factor_receptor Growth Factor Receptor (e.g., EGFR, VEGFR) oxadiazole->growth_factor_receptor pi3k_akt PI3K/Akt Pathway oxadiazole->pi3k_akt stat3 STAT3 oxadiazole->stat3 mmp MMP-9 oxadiazole->mmp growth_factor_receptor->pi3k_akt bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 stat3->bcl2 bax Bax (Pro-apoptotic) bcl2->bax mitochondria Mitochondria bax->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis invasion Invasion & Metastasis mmp->invasion

Caption: A simplified diagram of signaling pathways often targeted by 1,3,4-oxadiazole derivatives.

Conclusion

1,3,4-Oxadiazole derivatives represent a versatile scaffold for the development of novel anticancer agents. The data presented in this guide highlights that specific structural modifications can lead to compounds with high potency and, crucially, a favorable selectivity index, suggesting a wider therapeutic window. The induction of apoptosis and cell cycle arrest are common mechanisms of action for these compounds.[6] Further investigations into their effects on specific molecular targets, such as growth factor receptors, intracellular signaling kinases, and enzymes involved in metastasis, will be instrumental in optimizing their design and advancing the most promising candidates towards clinical development.[7] The provided experimental protocols serve as a foundation for researchers to conduct their own comparative evaluations of novel 1,3,4-oxadiazole derivatives.

References

Bridging the Gap: A Comparative Analysis of In-Vitro and In-Vivo Efficacy of Pyridine-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of pyridine-oxadiazole derivatives reveals a promising class of therapeutic agents with significant potential in anticancer and antimicrobial applications. This guide synthesizes data from multiple studies to provide a clear comparison of their performance in laboratory settings (in-vitro) versus living organisms (in-vivo), offering researchers and drug development professionals a consolidated resource for evaluating these compounds.

The integration of pyridine and 1,3,4-oxadiazole moieties into a single molecular framework has been shown to yield hybrid molecules with enhanced therapeutic properties.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects.[1] This guide focuses on the critical comparison between their in-vitro activity, often characterized by metrics like IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration), and their in-vivo efficacy, typically assessed through animal models.

In-Vitro Activity: Potency at the Cellular Level

The in-vitro cytotoxicity of various pyridine-oxadiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. A notable example is the compound 5k (3,5-dichloro substitution) , which exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 6.99 ± 3.15 μM, a potency comparable to the standard chemotherapeutic drug 5-fluorouracil.[1][2] Structure-activity relationship (SAR) studies have indicated that the position and nature of substituents on the phenyl ring play a crucial role in determining the anticancer activity. For instance, meta-substituents have been found to enhance activity, while bulky or strongly electron-withdrawing groups tend to reduce it.[1][2]

In the realm of antimicrobial research, pyridine-oxadiazole compounds have shown considerable promise. For example, oxadiazole derivatives have demonstrated potent bactericidal activity against difficult-to-treat Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The structure-activity relationship for this class of antibacterials has been evaluated by determining the minimal-inhibitory concentrations (MICs) against the ESKAPE panel of bacteria.[3]

Below is a summary of the in-vitro anticancer activity of selected pyridine-oxadiazole compounds from various studies.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.Source
5k (3,5-dichloro) A549 (Lung)6.99 ± 3.155-FluorouracilNot specified[1][2]
AMK OX-12 Hep2 (Laryngeal)0.0007 (after 72h)--[4]
Compound 37 HepG2 (Liver)0.7 ± 0.2Raltitrexed1.3 ± 0.2[4]
Compound 8 HepG2 (Liver)1.2 ± 0.25-Fluorouracil21.9 ± 1.4[4]
Compound 9 HepG2 (Liver)0.8 ± 0.25-Fluorouracil21.9 ± 1.4[4]
Compound 56 HeLa (Cervical)3.6 ± 0.5--[4]
Compound 56 Hu Tu-80 (Duodenal)3.8 ± 0.3--[4]
In-Vivo Activity: Performance in a Biological System

The transition from promising in-vitro data to effective in-vivo outcomes is a critical step in drug development. For pyridine-oxadiazole compounds, in-vivo studies have primarily focused on their anticancer potential in murine models. For instance, selected 1,3,4-oxadiazole derivatives that demonstrated potent in-vitro cytotoxicity were further evaluated in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice.[5][6] These studies revealed that the compounds were effective in reducing tumor size and weight, indicating significant antitumor activity in a living system.[5][6]

One of the key challenges in translating in-vitro results to in-vivo efficacy is the pharmacokinetic profile of the compound. A study on the oxadiazole class of antibacterials highlighted a compound, oxadiazole 72c , which not only showed potent in-vitro antibacterial activity but also exhibited low clearance, a high volume of distribution, and 41% oral bioavailability in pharmacokinetic studies.[3] This favorable profile translated to efficacy in mouse models of MRSA infection.[3]

The table below summarizes the in-vivo anticancer activity of selected oxadiazole derivatives.

CompoundAnimal ModelTumor TypeKey FindingSource
AMK OX-8, 9, 11, 12 Swiss albino miceDLA-induced solid tumorEffective in reducing tumor size and weight.[5][6]
Oxadiazole 72c Mouse modelMRSA infectionShowed efficacy in the infection model.[3]

Experimental Protocols

In-Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxic potential of the synthesized pyridine-based 1,3,4-oxadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., 5-fluorouracil) for a specified duration (e.g., 72 hours).[1]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

In-Vivo Antitumor Activity: DLA-Induced Solid Tumor Model

The in-vivo antitumor activity of promising compounds is often evaluated using a DLA-induced solid tumor model in mice.[5][6]

  • Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells are injected subcutaneously into the right hind limb of the mice.

  • Compound Administration: Once the tumor reaches a palpable size, the animals are randomized into control and treatment groups. The test compounds are administered orally or intraperitoneally at a specific dose for a defined period.

  • Tumor Measurement: The tumor volume is measured at regular intervals using calipers.

  • Endpoint Analysis: At the end of the treatment period, the animals are sacrificed, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Visualizing the Workflow and Potential Mechanisms

To better understand the research process and the potential biological pathways involved, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation s1 Synthesis of Pyridine-Oxadiazole Derivatives s2 Structural Characterization (FTIR, NMR, HRMS) s1->s2 iv1 Cytotoxicity Screening (e.g., MTT Assay) s2->iv1 Test Compounds iv3 Antimicrobial Screening (e.g., MIC Determination) s2->iv3 iv2 Determination of IC50 Values iv1->iv2 inv1 Animal Model Selection (e.g., Murine Tumor Model) iv2->inv1 Lead Compounds inv3 Efficacy Studies (e.g., Tumor Growth Inhibition) inv1->inv3 inv2 Pharmacokinetic Studies inv2->inv3

A streamlined workflow for the development and evaluation of pyridine-oxadiazole compounds.

signaling_pathway cluster_outcome Cellular Outcome compound Pyridine-Oxadiazole Compound cdk2 CDK2 compound->cdk2 Inhibition cell_cycle Cell Cycle Progression cdk2->cell_cycle Promotes apoptosis Apoptosis cdk2->apoptosis Inhibits arrest Cell Cycle Arrest cdk2->arrest proliferation Cancer Cell Proliferation cell_cycle->proliferation induction Apoptosis Induction apoptosis->induction arrest->proliferation Inhibits induction->proliferation Inhibits

References

Bridging the Gap: A Comparative Guide to Cross-Validating Molecular Docking with Experimental Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A crucial step in modern drug discovery is the validation of computational predictions with real-world experimental data. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of molecular docking results and experimental bioactivity data, using Janus Kinase 2 (JAK2) inhibitors as a case study. By presenting detailed methodologies and quantitative comparisons, we aim to offer a framework for robust cross-validation.

In the quest for novel therapeutics, molecular docking has emerged as a powerful computational tool. It predicts the binding affinity and orientation of small molecules to a protein target, enabling the rapid screening of vast compound libraries. However, these in silico predictions are approximations and necessitate rigorous experimental verification to confirm their physiological relevance. A strong correlation between the predicted docking scores and experimentally determined bioactivity, such as the half-maximal inhibitory concentration (IC50), builds confidence in the computational model and its predictive power.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, particularly cancers and autoimmune disorders. JAK2, a key protein in this pathway, is a well-established therapeutic target. The binding of a ligand (e.g., a cytokine) to its receptor activates JAK2, which in turn phosphorylates STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression. Inhibiting JAK2 can effectively block this cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization Cytokine Cytokine Cytokine->Receptor 1. Binding JAK2_active JAK2 (active) (phosphorylated) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (active) (phosphorylated dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor JAK2 Inhibitor Inhibitor->JAK2_active Inhibition

A simplified diagram of the JAK-STAT signaling pathway.

Experimental and Computational Methodologies

A robust cross-validation study relies on well-defined experimental and computational protocols.

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay (IC50 Determination)

The potency of a compound is commonly quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A generalized protocol for an in vitro kinase assay to determine the IC50 of JAK2 inhibitors is as follows[1]:

  • Reagents and Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate, Adenosine triphosphate (ATP), the test inhibitor compound, assay buffer, and a kinase detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • The recombinant JAK2 enzyme, peptide substrate, and serially diluted test inhibitor are combined in a microplate.

    • The kinase reaction is initiated by adding ATP.

    • The reaction mixture is incubated for a specific time at a controlled temperature.

    • A kinase detection reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is inversely proportional to the kinase activity.

    • The signal is measured using a microplate reader.

  • Data Analysis:

    • The raw data is plotted against the logarithm of the inhibitor concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression.

    • The IC50 value is determined from the fitted curve as the concentration at which 50% inhibition is observed.

Computational Protocol: Molecular Docking with AutoDock Vina

Molecular docking predicts the binding affinity of a ligand to a protein. The following is a generalized workflow for docking potential inhibitors to JAK2 using AutoDock Vina:

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) Prepare_Protein 3. Prepare Protein for Docking (remove water, add hydrogens) PDB->Prepare_Protein Ligand 2. Prepare Ligand Structures (2D to 3D conversion, energy minimization) Docking 5. Perform Docking (AutoDock Vina) Ligand->Docking Grid_Box 4. Define Binding Site (Grid Box Generation) Prepare_Protein->Grid_Box Grid_Box->Docking Scoring 6. Analyze Results (Binding Affinity - kcal/mol) Docking->Scoring Validation 7. Cross-Validation with Experimental Data Scoring->Validation

A generalized workflow for molecular docking studies.

Quantitative Comparison: Docking Scores vs. Experimental IC50 Values

To illustrate the cross-validation process, the following table presents a comparison of AutoDock binding energies and experimental pIC50 values for a series of known JAK2 inhibitors. A higher pIC50 value indicates a more potent inhibitor.

CompoundAutoDock Binding Energy (kcal/mol)Experimental pIC50
1 -7.528.92
2 -8.944.71
3 -8.983.565
4 -8.852.806
5 -8.856.353
6 -8.386.135
7 -8.736.654
8 -9.588.932
9 -9.777.727
10 -10.139.117
11 -9.348.407
12 -9.565.387

Note: The pIC50 is calculated as -log(IC50 in M). A more negative binding energy from docking suggests stronger binding.

Analysis of the data reveals a general trend where compounds with more negative binding energies (stronger predicted binding) tend to have higher pIC50 values (greater experimental potency)[2]. For instance, compound 10, with the lowest binding energy of -10.13 kcal/mol, exhibits one of the highest pIC50 values at 9.117. Conversely, compounds with less favorable binding energies, such as compound 1, show varied pIC50 values, highlighting that docking scores alone are not always perfect predictors of activity. Discrepancies can arise from factors not fully accounted for in standard docking protocols, such as protein flexibility, solvation effects, and the specific scoring function used.

Conclusion

The cross-validation of molecular docking results with experimental bioactivity data is an indispensable practice in drug discovery. While molecular docking provides a rapid and cost-effective method for initial screening, experimental assays are essential to confirm the actual biological activity of potential drug candidates. The case study of JAK2 inhibitors demonstrates that while a correlation between docking scores and experimental IC50 values often exists, it is not always a one-to-one relationship. Therefore, a synergistic approach, leveraging the strengths of both computational and experimental methods, is paramount for the successful identification and optimization of novel therapeutic agents. This integrated strategy allows researchers to make more informed decisions, ultimately accelerating the journey from a promising compound to a life-saving drug.

References

The Pyridine Substituent's Impact on the Biological Activity of 1,3,4-Oxadiazole-2-thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities. The incorporation of a pyridine ring at the 5-position of this scaffold has been shown to significantly modulate its therapeutic potential, leading to promising candidates in antimicrobial, anticancer, and anti-angiogenic research. This guide provides an objective comparison of the biological performance of various pyridine-substituted 1,3,4-oxadiazole-2-thiols, supported by experimental data and detailed methodologies, to elucidate the critical role of the pyridine substituent in defining the compound's biological profile.

Comparative Analysis of Biological Activity

The position of the nitrogen atom within the pyridine ring (2-pyridyl, 3-pyridyl, or 4-pyridyl) and the nature of substituents on both the pyridine and the oxadiazole rings play a crucial role in determining the specific biological activity and potency of the molecule. Below, we present quantitative data on the anti-angiogenic, antimicrobial, and anticancer activities of these compounds.

Anti-Angiogenic Activity

The 5-(pyridin-4-yl) moiety has been identified as a key feature for potent anti-angiogenic agents that function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in the angiogenesis signaling cascade.

Table 1: VEGFR-2 Inhibitory Activity of 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives

Compound IDN3-SubstituentVEGFR-2 IC50 (µM)Reference
3i 4-Fluorobenzyl0.5[1]
3j 3-FluorobenzylActive[1]

Note: Compound 3j was found to be active in in-vivo angiogenesis assays (CAM and zebrafish), but a specific IC50 value was not provided in the abstract.[1]

Antimicrobial Activity

The pyridine-substituted 1,3,4-oxadiazole-2-thiol core also demonstrates significant antimicrobial properties. The position of the nitrogen atom appears to influence the spectrum and potency of the activity.

Table 2: Antimicrobial Activity of Pyridine-Substituted 1,3,4-Oxadiazole-2-thiols

CompoundMicroorganismMIC (µg/mL)Reference
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiolEscherichia coli8[2]
Staphylococcus epidermidis4[2]
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiolPseudomonas aeruginosaActive[3]

Note: For 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol, the study indicated a higher inhibitory effect on P. aeruginosa compared to standard antibiotics, but a specific MIC value was not provided.[3]

Anticancer Activity

Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating potent anticancer activity.

Table 3: Anticancer Activity of 5-(Pyridin-4-yl)-1,2,4-triazole-3-thione Mannich Bases *

Compound IDN-Mannich Base SubstituentCancer Cell LineIC50 (µM)Reference
6m 4-(4-chlorophenyl)piperazineNUGC (Gastric)0.021[4]
6j 4-(2-methoxyphenyl)piperazineSignificant cytotoxicity-[4]
6p 4-(pyridin-2-yl)piperazineSignificant cytotoxicity-[4]

Note: These compounds are 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones, which are structural bioisosteres of the 1,3,4-oxadiazole-2-thiol core and provide insight into the anticancer potential of the 5-(pyridin-4-yl) moiety. The Mannich base 6m showed more potent activity against gastric cancer than the standard drug CHS 828 (IC50=0.025 µM).[4] Normal fibroblast cells were affected to a much lesser extent (IC50 > 10 µM).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the inhibitory effect of a compound on the kinase activity of VEGFR-2.

  • Master Mixture Preparation : A master mixture for the kinase reaction is prepared. For each 25 µL reaction, the following are combined: 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate (e.g., Poly(Glu:Tyr, 4:1)), and 17 µL of sterile deionized water.

  • Plate Setup : 25 µL of the master mixture is added to each well of a white 96-well plate.

  • Compound Addition : 5 µL of the diluted test compound solutions (in DMSO, with the final concentration not exceeding 1%) are added to the respective wells. For the positive control (no inhibitor), 5 µL of kinase buffer with the same DMSO concentration is added. For the blank (no enzyme), 5 µL of kinase buffer is added.

  • Enzyme Addition : 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) is added to the test and positive control wells. 20 µL of 1x Kinase Buffer is added to the blank wells.

  • Incubation : The plate is mixed gently and incubated at 30°C for 45 minutes.

  • Luminescence Detection : After incubation, 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) is added to each well. The plate is incubated at room temperature for 10 minutes to stabilize the signal.

  • Data Analysis : Luminescence is read using a microplate reader. The percentage of VEGFR-2 activity remaining in the presence of the inhibitor is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the anti-angiogenic potential of a compound.

  • Egg Incubation : Fertilized chicken eggs are cleaned and incubated at 37.5°C in 85% humidity for 2-3 days.

  • Window Formation : A small hole is drilled over the air sac. A larger window (1x1 cm) is then cut in the eggshell over a vascular zone of the CAM, exposing the membrane.

  • Compound Application : A sterilized filter paper disc (or other carrier) loaded with the test compound at a specific concentration (e.g., 1 µM) is applied directly to the vascular zone of the CAM.[1][3]

  • Re-incubation : The window is sealed with sterile tape, and the eggs are re-incubated for a specified period (e.g., 48 hours).

  • Observation and Quantification : After re-incubation, the CAM is fixed (e.g., with a methanol/acetone mix). The area around the applied disc is photographed. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points within a defined area. A significant reduction in branching compared to a vehicle control indicates anti-angiogenic activity.[3][6]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted biological pathway and a general workflow for screening these compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 (Tyrosine Kinase Receptor) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 5-(Pyridin-4-yl)-1,3,4- oxadiazole-2-thiol Derivative Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Start with Isonicotinic Acid Hydrazide step1 Reaction with CS2/KOH to form Oxadiazole Thiol start->step1 step2 N-Alkylation/Aminomethylation (Mannich Reaction) step1->step2 library Library of Pyridine-Substituted 1,3,4-Oxadiazole-2-thiol Derivatives step2->library invitro In Vitro Assays (e.g., VEGFR-2 Kinase Assay, Antimicrobial MIC, Anticancer IC50) library->invitro invivo In Vivo Assays (e.g., CAM Assay) invitro->invivo Active Compounds sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar lead Lead Compound Identification sar->lead

Caption: General experimental workflow for compound development.

Conclusion

The inclusion of a pyridine ring is a highly effective strategy for enhancing the biological activity of 1,3,4-oxadiazole-2-thiols. The available data strongly suggests that the 5-(pyridin-4-yl) substitution is particularly favorable for generating potent anti-angiogenic and anticancer agents, likely due to the electronic properties and hydrogen bonding capacity of the pyridine nitrogen at the para-position.[1][4] Furthermore, these scaffolds exhibit a broad spectrum of antimicrobial activity.[2][3] The structure-activity relationship appears sensitive to the placement of the nitrogen atom within the pyridine ring, although more direct comparative studies of the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers are needed to fully delineate these effects. The potent, multi-faceted biological profile of these compounds underscores their potential as versatile leads for the development of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, a compound often utilized in the synthesis of novel chemical entities. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified with several risk factors that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Classification:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, Oral (Category 4)[1][2]
Causes skin irritationSkin irritation (Category 2)[1][2]
Causes serious eye damageSerious eye damage (Category 1)[1][2]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face ProtectionSafety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[1]
Hand ProtectionHandle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Skin and Body ProtectionComplete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory ProtectionFor nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves professional waste management services. It is imperative not to dispose of this chemical into drains or the general waste stream.[1]

1. Waste Collection and Storage:

  • Collect waste material in a suitable, labeled, and closed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Professional Disposal:

  • Engage a licensed professional waste disposal company to handle the disposal of this material.[1]

  • Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for the compound.

3. Recommended Disposal Method:

  • The preferred method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures to mitigate exposure and environmental contamination:

  • Personal Precautions: Use personal protective equipment as outlined above. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent the product from entering drains.[1]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation for Disposal cluster_1 Waste Storage cluster_2 Disposal Execution cluster_3 Final Disposition A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Labeled, Sealed Container A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Contact Licensed Waste Disposal Company C->D E Provide Safety Data Sheet (SDS) D->E F Transfer Waste to Disposal Company E->F G Incineration with Combustible Solvent F->G

Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in a laboratory setting. The following step-by-step instructions are designed for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 3690-46-8[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Immediate assessment of hazards is critical before handling. The primary hazards associated with this compound are summarized below.[1][3]

Hazard Summary Table:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed[1][3]
Skin Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage1H318: Causes serious eye damage[1][3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1]

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to mitigate exposure risks. The following table outlines the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[4]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothingFollow manufacturer's specifications for chemical resistance
Respiratory N95 (US) dust mask or a full-face respiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced[4][5]

Operational Protocol: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for safety and experimental success. The following procedure details the handling of this compound from preparation to post-experiment cleanup.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_setup 2. Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_weigh 3. Weigh Compound Carefully prep_setup->prep_weigh handle_dissolve 4. Dissolve/Use in Reaction prep_weigh->handle_dissolve handle_monitor 5. Monitor Experiment handle_dissolve->handle_monitor cleanup_decontaminate 6. Decontaminate Glassware & Surfaces handle_monitor->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste (Follow Institutional Guidelines) cleanup_decontaminate->cleanup_dispose cleanup_doff 8. Doff PPE cleanup_dispose->cleanup_doff cleanup_wash 9. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

Procedural Steps:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Don all required PPE as specified in the table above.

    • Wash hands thoroughly after handling the compound.[4]

  • Handling:

    • Avoid the formation of dust when handling the solid material.[4]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly closed when not in use.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[4]

    • Keep the container tightly closed to prevent contamination and degradation.[4]

    • Store in a locked-up area.[1]

Emergency and Disposal Plans

First-Aid Measures:

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical help.[1]

Spill and Disposal Protocol:

  • Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

    • Clean the spill area thoroughly.

  • Disposal:

    • Dispose of the chemical and its container at an approved waste disposal facility.[7]

    • Do not let the product enter drains.[8]

    • All disposal activities must be in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.